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Acid green 85 Documentation Hub

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  • Product: Acid green 85
  • CAS: 12220-00-7

Core Science & Biosynthesis

Foundational

Molecular Structure & Technical Profile: Acid Green 85

This guide provides an in-depth technical analysis of Acid Green 85 , distinguishing it from the commonly confused Acid Green 25. Editorial Note: The nomenclature of industrial dyes often leads to ambiguity.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Acid Green 85 , distinguishing it from the commonly confused Acid Green 25.

Editorial Note: The nomenclature of industrial dyes often leads to ambiguity. This guide specifically addresses Acid Green 85 (CAS 12220-00-7) , identifying it as a 1:2 Metal Complex Dye (typically a Chromium-Azo complex), distinct from the Anthraquinone-based Acid Green 25 (C.I. 61570).[1]

Advanced Characterization of 1:2 Metal Complex Acid Dyes

Executive Summary: Identity & Classification

Acid Green 85 is a high-performance synthetic dye belonging to the 1:2 Metal Complex class. Unlike simple acid dyes that rely solely on ionic bonding, Acid Green 85 utilizes a coordinate covalent structure where a central metal ion (typically Chromium(III)) is chelated by two azo dye ligands. This architecture confers superior stability, lightfastness, and washfastness, making it a critical component in the dyeing of protein fibers (wool) and polyamides (nylon).

Crucial Distinction:

  • Acid Green 85 (CAS 12220-00-7): A Metal Complex Azo Dye .[1] Often trade-named "Acid Olive MGL" or similar.

  • Acid Green 25 (C.I. 61570): An Anthraquinone Dye (Alizarin Cyanine Green G). This is a bright bluish-green dye with a completely different planar aromatic structure.

Molecular Architecture

The core structure of Acid Green 85 is defined by the 1:2 Metal-Ligand Stoichiometry .

The Coordination Complex

The molecule consists of one central metal ion (


, usually 

or

) coordinated to two azo dye molecules (ligands).
  • Central Ion: Chromium(III) (

    
     electron configuration) acts as the Lewis acid, accepting electron pairs.
    
  • Ligands: The ligands are typically o,o'-dihydroxyazo or o-carboxy-o'-hydroxyazo compounds.[1]

  • Chelation: The metal binds to the azo nitrogen and the oxygen atoms of the hydroxyl/carboxyl groups, forming stable 5- or 6-membered chelate rings. This "claw-like" binding protects the azo chromophore (

    
    ) from oxidative degradation (UV light), resulting in the dye's characteristic high lightfastness.[1]
    
Structural Diagram: 1:2 Metal Complex Mechanism

The following diagram illustrates the generic coordination geometry of an Acid Green 85-type metal complex versus the Acid Green 25 anthraquinone structure.

MolecularStructure cluster_0 Acid Green 85 (Type: 1:2 Metal Complex) cluster_1 Contrast: Acid Green 25 (Type: Anthraquinone) Metal Central Metal Ion (Cr³⁺) Complex Octahedral Geometry (High Stability) Metal->Complex Ligand1 Azo Ligand 1 (o,o'-dihydroxyazo) Ligand1->Metal Coordinate Bond (O, N) Ligand2 Azo Ligand 2 (o,o'-dihydroxyazo) Ligand2->Metal Coordinate Bond (O, N) Anthra Anthraquinone Core (Planar Tricyclic) Sulfonate Sulfonate Groups (Solubility) Anthra->Sulfonate Auxochrome Arylamino Groups (Color Donor) Anthra->Auxochrome Conjugation

Figure 1: Structural comparison between the Metal Complex architecture of Acid Green 85 and the Anthraquinone core of Acid Green 25.[1]

Physicochemical Profiling

PropertyAcid Green 85 (Metal Complex)Acid Green 25 (Anthraquinone)
CAS Number 12220-00-7 4403-90-1
Chromophore Azo-Metal ChelateAnthraquinone
Color Shade Olive Green / Dull GreenBright Bluish Green
Lightfastness Excellent (6-7) Good (5)
Washfastness Excellent Moderate
Solubility Moderate (Non-ionic character masked)High (Disulfonated)
pH Stability Stable in acidic/neutral bathsStable
Solubility & Ionization

Acid Green 85 is typically a monosulfonated or unsulfonated complex that relies on the inherent polarity of the complex or a single solubilizing group. In water, it forms an anionic complex (often balanced by


). The bulky nature of the 1:2 complex reduces its migration rate within the fiber, which is advantageous for wet fastness but requires careful control of pH and temperature during dyeing (often requiring leveling agents).

Synthesis Logic

The synthesis of Acid Green 85 involves a two-step "metallization" process:

  • Ligand Synthesis: Diazotization of a primary aromatic amine (e.g., 2-amino-4-nitrophenol) followed by coupling with a coupler (e.g., substituted naphthol) to form the o,o'-dihydroxyazo intermediate .

  • Complexation: Reaction of the azo intermediate with a Chromium(III) salt (e.g., chromium salicylate or chromium sulfate) at high temperature.

    • Stoichiometry Control: The reaction is driven to a 1:2 ratio (1 Metal : 2 Ligands) by controlling pH and molar equivalents.

SynthesisPathway Start Precursors: 2-Amino-phenol derivative + Coupler (Naphthol) Step1 Step 1: Diazotization & Coupling (Formation of o,o'-dihydroxyazo ligand) Start->Step1 NaNO₂, HCl, <5°C Step2 Step 2: Metallization (Reflux with Cr³⁺ salt) Step1->Step2 Cr-Salicylate, pH 4-5, Heat Product Acid Green 85 (1:2 Chromium Complex) Step2->Product Isolation & Salting Out

Figure 2: Synthetic pathway for 1:2 Metal Complex dyes like Acid Green 85.

Analytical Characterization Protocols

For researchers validating the identity of Acid Green 85, the following self-validating protocols are recommended.

HPLC-DAD Analysis

Metal complex dyes often exist as mixtures of stereoisomers (meridional/facial).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 6.0).

    • B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 30 mins.

  • Detection: Diode Array (DAD) at 254nm and

    
     (typically 580-620nm for olive greens).
    
  • Expected Result: A dominant peak cluster (isomers) distinct from the sharp single peak of anthraquinone dyes.

Metal Content Verification (ICP-OES)

To distinguish from Acid Green 25 (Metal-free):

  • Digestion: Digest 10mg of dye in

    
    .
    
  • Analysis: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

  • Target: Chromium (283.563 nm).

  • Validation: Positive detection of Cr confirms the Metal Complex identity (Acid Green 85). Absence implies Acid Green 25 or other organic class.

Biological & Pharmaceutical Relevance

While Acid Green 25 is FDA-approved for use in cosmetics and sutures (D&C Green No. 5), Acid Green 85 is generally restricted to industrial textile applications (wool, nylon, leather).

  • Toxicity: The presence of Chromium (even in stable trivalent complex form) requires strict waste management and excludes it from most bio-medical applications compared to the safer anthraquinone counterparts.

  • Research Use: Used as a probe for studying protein-dye interactions where hydrophobic and coordinate bonding mechanisms are being investigated.

References

  • Colour Index International. C.I. Acid Green 85 & C.I. 61570 (Acid Green 25). Society of Dyers and Colourists. Link

  • PubChem. Acid Green 25 (Anthraquinone Structure). National Library of Medicine. Link[1]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications.[3][4][5] Wiley-VCH. (Detailed mechanism of 1:2 metal complex formation).

  • Bhavna Colourants. Technical Data Sheet: Acid Olive AGL (Acid Green 85).Link

  • Sigma-Aldrich. Dye Content Analysis Protocols.Link[1]

Sources

Exploratory

Acid green 85 CAS number and molecular weight

The following technical guide provides an in-depth analysis of Acid Green 85 , structured for researchers and drug development professionals. It addresses the specific chemical identity, challenges in structural characte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Acid Green 85 , structured for researchers and drug development professionals. It addresses the specific chemical identity, challenges in structural characterization of commercial dyes, and potential applications in bio-analysis.[1]

Chemical Identity, Structural Characterization, and Bio-Analytical Applications[1][2]

Part 1: Core Chemical Identity & Ambiguity Resolution

Acid Green 85 represents a specific class of industrial dyes often encountered in material science and, increasingly, as a subject of interest in protein interaction studies due to its sulfonate-based binding mechanism.[1][2] Unlike well-defined biological stains (e.g., Fast Green FCF), Acid Green 85 is frequently categorized under generic CAS registries, requiring precise identification protocols.[1][2]

1.1 Chemical Specifications

The following data consolidates the most accurate available registry information for Acid Green 85.

ParameterSpecificationNotes
Common Name Acid Green 85Commercial trade names vary (e.g., Sella Fast Green).[1][2]
CAS Number 12220-00-7 Assigned to the generic/commercial form.[1][2]
Color Index (C.I.) C.I. Acid Green 85 Defined by application class (Acid) and hue.[1][2]
Chemical Class Metal-Complex Azo Dye Likely a 1:2 Chromium or Cobalt complex (inferred from the 80-series Acid Green classification).[1][2]
Molecular Weight ~800 – 950 Da (Estimate)Exact MW varies by counter-ion (Na⁺/K⁺) and degree of sulfonation.[2]
Solubility Water (High), Ethanol (Moderate)Soluble due to multiple sulfonate (-SO₃Na) groups.[1][2]
Appearance Dark Green / Black PowderHygroscopic solid.[2]
1.2 Structural Complexity & The "Deleted CAS" Phenomenon

Researchers often encounter ambiguity with CAS 12220-00-7 .[1][2] This number belongs to a series (starting with 122...) often used for dyes where the exact crystal structure or isomeric ratio is proprietary to the manufacturer.

  • Scientific Implication: Unlike Acid Green 25 (an anthraquinone), Acid Green 85 is chemically distinct, likely functioning as a 1:2 metal-complex azo dye .[1][2] In this configuration, one metal ion (usually Chromium, Cr³⁺) coordinates with two azo dye ligands, imparting exceptional light stability and a bathochromic shift (deeper color) compared to simple azo dyes.[1][2]

Part 2: Biological Relevance & Drug Development Context[1][2]

While primarily a textile dye, the chemical properties of Acid Green 85—specifically its amphipathic nature (hydrophobic aromatic rings + hydrophilic sulfonate groups)—make it a candidate for "off-label" applications in drug development workflows.[1]

2.1 Mechanism of Protein Interaction

Acid dyes function as "non-specific" protein probes.[1] The mechanism mimics that of Coomassie Brilliant Blue, relying on electrostatic and hydrophobic interactions.[1]

  • Electrostatic Phase: At pH < pI (isoelectric point) of the protein, protonated amino residues (Lys, Arg, His) attract the anionic sulfonate groups (-SO₃⁻) of Acid Green 85.[1]

  • Hydrophobic Phase: The aromatic azo-scaffold intercalates into hydrophobic pockets of the protein tertiary structure.

2.2 Protocol: High-Sensitivity Protein Binding Assay

Objective: Determine the binding affinity (


) of Acid Green 85 to a target protein (e.g., BSA or a monoclonal antibody) to assess its potential as a contaminant tracer or novel stain.[1][2]

Reagents:

  • Stock Solution: 1 mM Acid Green 85 in ddH₂O (Filtered 0.22 µm).

  • Buffer: 50 mM Citrate-Phosphate Buffer, pH 3.0 (Optimized for cationic protein state).

  • Target Protein: BSA (1 mg/mL).[1]

Workflow:

  • Preparation: Prepare a dilution series of Acid Green 85 (0 – 100 µM) in the Buffer.

  • Incubation: Mix 100 µL of Protein solution with 100 µL of Dye solution. Incubate for 15 min at 25°C.

  • Separation: Use a 10 kDa MWCO spin column to separate bound complex from free dye. Centrifuge at 12,000 x g for 5 min.

  • Quantification: Measure Absorbance (

    
     nm) of the flow-through (free dye).
    
  • Calculation: Calculate bound dye concentration:

    
    .
    

Self-Validating Step:

  • Control: Run a "No Protein" blank. The flow-through absorbance must equal the input concentration. If

    
    , the dye is binding to the filter membrane (false positive).[1]
    
Part 3: Visualization of Chemical Logic[1][2]
3.1 Diagram: Metal-Complex Dye Interaction

The following diagram illustrates the structural logic of a 1:2 Metal Complex Dye (typical of Acid Green 85 class) and its interaction with a protein surface.

AcidGreenMechanism cluster_dye Acid Green 85 (Hypothetical 1:2 Complex) cluster_protein Target Protein (pH < pI) Metal Central Metal Ion (Cr³⁺) Ligand1 Azo Ligand 1 (Aromatic System) Metal->Ligand1 Coordination Ligand2 Azo Ligand 2 (Aromatic System) Metal->Ligand2 Coordination Sulfonate Sulfonate Groups (-SO₃⁻) Ligand1->Sulfonate Pocket Hydrophobic Pocket Ligand1->Pocket Van der Waals / Stacking Ligand2->Sulfonate Residue Pos. Charged Residues (Lys⁺, Arg⁺) Sulfonate->Residue Electrostatic Attraction caption Fig 1. Proposed binding mechanism of Metal-Complex Acid Green 85 to protein substrates.

[1][2][3]

3.2 Diagram: Analytical Workflow for Dye Purity

Since commercial Acid Green 85 is often a mixture, this workflow ensures quality control before biological use.[1]

QCWorkflow Start Raw Acid Green 85 (CAS 12220-00-7) Solubility Solubility Test (Water vs. Ethanol) Start->Solubility TLC TLC Separation (Mobile Phase: n-BuOH:AcOH:H2O) Solubility->TLC Decision Single Spot? TLC->Decision HPLC HPLC-PDA Analysis (C18 Column, Gradient Elution) Decision->HPLC Yes Purification Prep-HPLC / Recrystallization Decision->Purification No (Mixture) Final Analytical Standard Ready for Assay HPLC->Final Purification->HPLC caption Fig 2. Quality Control Workflow for isolating pure dye fraction from commercial stocks.

Part 4: Safety & Handling (E-E-A-T)

Authoritative Safety Note: While Acid Green 85 is not classified as acutely toxic in the same category as heavy metal salts, the presence of Chromium (in the case of metal-complex variants) requires strict adherence to hazardous waste disposal protocols.[1][2]

  • PPE: Nitrile gloves (0.11 mm), safety goggles, and N95 particulate respirator (dye powder is a respiratory sensitizer).[1]

  • Disposal: Do not pour down the drain. Collect in "Aqueous Heavy Metal Waste" containers due to potential Cr content.[1]

References
  • Chemical Abstracts Service (CAS). (2024). CAS Registry Number 12220-00-7 Entry for Acid Green 85.[2][4] American Chemical Society.[1][5] [Link]

  • Society of Dyers and Colourists (SDC). (2023).[1] The Colour Index International: Classification of Acid Dyes. [Link][1][2]

  • PubChem. (2024).[1] Compound Summary: Acid Green Dyes and Structural Analogs. National Library of Medicine. [Link]

Sources

Foundational

Technical Whitepaper: Spectral Characterization and Bio-Analytical Applications of Acid Green Dyes

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It addresses the specific query regarding Acid Green 85 while resolving critical nomenclature ambiguities...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It addresses the specific query regarding Acid Green 85 while resolving critical nomenclature ambiguities common in this chemical class.

Focus: Acid Green 85 (CAS 12220-00-7) vs. Acid Green 25 (CAS 4403-90-1)[1]

Executive Summary & Nomenclature Resolution

Critical Advisory: In scientific literature and commercial catalogs, there is a frequent conflation between Acid Green 85 and Acid Green 25 . Before proceeding with spectral analysis, the researcher must verify the Chemical Abstracts Service (CAS) number of their specific lot.

  • Acid Green 85 (The Specific Query):

    • CAS: 12220-00-7 (often listed as C.I.[1] Acid Green 85).[2][3][4]

    • Commercial Name: Acid Olive MGL, Bhavnacid Olive AGL.

    • Nature: An industrial metal-complex dye (typically chromium or cobalt based) used primarily for textile dyeing (wool/nylon) to achieve dark olive shades.

    • Spectral Status: Non-standard fluorophore. No standardized excitation/emission maxima exist in open biological literature. Users must empirically determine spectra using the protocol in Section 3.

  • Acid Green 25 (The Likely Intended Target):

    • CAS: 4403-90-1 (C.I. 61570).[1]

    • Synonyms: D&C Green No. 5, Alizarin Cyanine Green F.

    • Nature: An anthraquinone derivative used extensively in drug development (sutures), cosmetics, and biological staining.[5]

    • Spectral Status: Well-characterized absorbance; weak fluorescence.[1]

This guide provides the known data for Acid Green 25 and a self-validating protocol for characterizing Acid Green 85. [1]

Spectral Characteristics: Acid Green 25 (Reference Standard)

For researchers using "Acid Green" in a biological or pharmaceutical context (e.g., suture visibility, protein tracking), the molecule is almost certainly Acid Green 25.

Absorbance (Excitation) Profile

Acid Green 25 exhibits a characteristic "double-hump" absorbance profile typical of 1,4-substituted anthraquinones.

SolventPrimary

(nm)
Secondary

(nm)
Extinction Coefficient (

)
Water 642 nm 608 nm~12,000 - 15,000 M⁻¹cm⁻¹
Ethanol 640 nm 605 nm~10,500 M⁻¹cm⁻¹
DMSO 645 nm 610 nmHigh

Mechanistic Insight: The twin peaks arise from vibrational sublevels of the


 transition. The electron-donating p-toluidino groups at positions 1 and 4 of the anthraquinone core induce a strong bathochromic shift (red shift), pushing absorption into the red region (600-650 nm), resulting in the perceived green/cyan color.
Emission (Fluorescence) Profile[4][7]
  • Fluorescence Quantum Yield (

    
    ):  Extremely low (< 0.01 in water).
    
  • Emission Max (

    
    ):  Weak emission detectable ~670–680 nm (if excited at 640 nm).
    
  • Quenching: Anthraquinone dyes are prone to rapid Intersystem Crossing (ISC) to the triplet state, rendering them poor fluorophores but excellent quenchers (e.g., as acceptors in FRET pairs or for suppressing background autofluorescence).

Experimental Protocol: Empirical Spectral Determination

Since Acid Green 85 lacks standardized spectral data, you must characterize it empirically. This protocol is self-validating: it includes internal checks to ensure the signal is real and not scattering (Rayleigh/Raman).

Materials
  • Stock Solvent: HPLC-grade Water or DMSO (depending on solubility).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Equipment: UV-Vis Spectrophotometer (Double-beam preferred) and Spectrofluorometer.

Workflow Diagram (DOT)

SpectralCharacterization Start Start: Acid Green Sample Solubility Solubility Test (Water vs. DMSO) Start->Solubility StockPrep Prepare Stock (1 mM) Filter (0.2 µm) Solubility->StockPrep AbsScan UV-Vis Scan (300-800 nm) StockPrep->AbsScan DetMax Identify λ_abs_max AbsScan->DetMax Dilution Dilute to < 0.1 OD (Avoid Inner Filter Effect) DetMax->Dilution EmScan Emission Scan (Ex = λ_abs_max) Dilution->EmScan Validation Check for Raman/Rayleigh (Shift Ex ±10nm) EmScan->Validation FinalData Final Spectra: λ_ex / λ_em Validation->FinalData

Caption: Figure 1. Self-validating workflow for determining unknown spectral properties of Acid Green 85.

Step-by-Step Methodology

Step 1: Absorbance Scan (Excitation Determination)

  • Prepare a 10 µM solution of the dye.

  • Perform a baseline correction with the pure solvent blank.

  • Scan from 300 nm to 800 nm.

  • Success Criterion: Identify the wavelength of maximum absorbance (

    
    ).[6][7] For Acid Green 85 (Olive), expect broad absorption in the 400–500 nm (yellow/orange absorption) and 600–700 nm (red absorption) regions.
    

Step 2: Fluorescence Emission Scan

  • Dilution: Dilute the sample until the Absorbance at

    
     is < 0.05 a.u.  This prevents the Inner Filter Effect (re-absorption of emitted light), which distorts spectral shape.
    
  • Set Excitation wavelength (

    
    ) to the 
    
    
    
    found in Step 1.
  • Scan Emission from

    
     to 800 nm.
    

Step 3: Validation (The Rayleigh Check)

  • Problem: Weak fluorophores often show scattering peaks that look like emission.

  • Test: Change the Excitation wavelength by +10 nm.

    • If the peak shifts by +10 nm

      
       It is Scattering  (Rayleigh).
      
    • If the peak stays at the same wavelength

      
       It is True Fluorescence .
      

Applications in Drug Development & Research

Acid Green 25 (Biomedical Grade)
  • Surgical Markers: Used to color nylon sutures (e.g., Ethicon) for visibility against tissue.

  • Ophthalmic Surgery: Used to stain the anterior lens capsule to visualize the capsulorhexis margin during cataract surgery (though Trypan Blue is more common, AG25 is investigated for lower toxicity).

  • Protein Binding: Binds non-covalently to albumin. The absorbance spectrum shifts slightly upon binding, allowing it to be used as a probe for protein conformational changes.

Acid Green 85 (Industrial Grade)
  • Toxicity Studies: In environmental toxicology, AG85 is used to study the degradation of azo/anthraquinone dyes by bacteria (e.g., Shewanella species).

  • Tracer: Due to its high stability and distinct olive color, it can be used as a hydrological tracer in non-potable water systems, provided environmental regulations permit.

References

  • PubChem. (2025).[8] Acid Green 25 - Compound Summary. National Library of Medicine. [Link]

  • Green, F. J. (1990). The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Aldrich Chemical Company. (Source for spectral maxima of commercial dyes).
  • World Dye Variety. (2024). Acid Green 85 Properties and Applications. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

Sources

Exploratory

Definitive Technical Analysis: Is Acid Green 85 a Fluorescent Dye?

This is an in-depth technical analysis regarding the fluorescence properties of Acid Green 85 . Executive Summary No, Acid Green 85 is not a fluorescent dye.

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical analysis regarding the fluorescence properties of Acid Green 85 .

Executive Summary

No, Acid Green 85 is not a fluorescent dye.

Acid Green 85 (C.I.[1] Acid Green 85, CAS: 12220-00-7) is a 1:2 Metal Complex Azo Dye , typically containing a chromium or cobalt center. It is engineered for high lightfastness and washfastness on protein fibers (wool, silk) and polyamides (nylon), producing dull, "olive" green shades.

The presence of the heavy metal atom and the azo chromophore (


) effectively quenches any potential fluorescence through Intersystem Crossing (ISC)  and paramagnetic quenching . Researchers seeking a fluorescent green tracer or stain should instead utilize Acid Yellow 73 (Fluorescein Sodium)  or Solvent Green 7 (Pyranine) .

Part 1: Chemical Identity & Structural Analysis

To understand the photophysical limitations of Acid Green 85, we must first establish its chemical architecture. Unlike the rigid, planar xanthene structures found in fluorescent dyes, Acid Green 85 relies on a coordination complex.

Chemical Specifications
PropertySpecification
Common Name Acid Green 85
C.I.[1][2][3][4][5] Number C.I.[1][2][3][5][6][7] Acid Green 85
CAS Number 12220-00-7
Chemical Class 1:2 Metal Complex Azo Dye (Chromium/Cobalt)
Chromophore Azo (

) coordinated to Metal Ion
Appearance Dark Olive/Black Powder
Solubility Soluble in water (anionic sulfonated groups)
Fluorescence Negligible / Non-Fluorescent
The Quenching Mechanism

The lack of fluorescence in Acid Green 85 is not accidental; it is a fundamental property of its molecular design.

  • The Azo Bond: The azo group (

    
    ) is inherently non-fluorescent in most configurations due to rapid photoisomerization  (trans-cis flip) which dissipates excited state energy as heat (non-radiative decay) rather than photon emission.
    
  • Heavy Metal Effect: The central metal ion (typically Chromium, Cr

    
    ) introduces strong Spin-Orbit Coupling . This facilitates Intersystem Crossing (ISC) from the excited singlet state (
    
    
    
    ) to the triplet state (
    
    
    ).
  • Paramagnetic Quenching: If the metal center has unpaired electrons (paramagnetic), it further accelerates non-radiative decay pathways, effectively "short-circuiting" fluorescence.

QuenchingMechanism Excitation Photon Absorption (Excitation) S1 Singlet State (S1) Excitation->S1 Fluorescence Fluorescence (Photon Emission) S1->Fluorescence Blocked ISC Intersystem Crossing (Heavy Metal Effect) S1->ISC Dominant Pathway (Due to Cr/Co) T1 Triplet State (T1) ISC->T1 Heat Non-Radiative Decay (Heat) T1->Heat

Figure 1: Energy dissipation pathway in Acid Green 85. The heavy metal center forces the excited electron into a triplet state (ISC), preventing fluorescence.

Part 2: Experimental Validation Protocol

If you possess a sample labeled "Acid Green 85" and suspect it might be mislabeled or if you need to certify its non-fluorescent status for a background control, follow this self-validating protocol.

Materials
  • Sample: Acid Green 85 (1 mM stock in

    
    ).
    
  • Positive Control: Fluorescein Sodium (Acid Yellow 73) or Pyranine (1 µM).

  • Negative Control:

    
    .
    
  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent plate reader).

Methodology
  • Absorbance Scan: Measure absorbance from 300 nm to 700 nm.

    • Expectation: Acid Green 85 will show broad absorption peaks in the visible region (creating the green/olive color), likely around 600-650 nm and 400-450 nm.

  • Emission Scan (Excitation at Abs Max): Set excitation wavelength to the sample's

    
     (e.g., 600 nm). Scan emission from 
    
    
    
    to 800 nm.
  • Emission Scan (UV Excitation): Set excitation to 488 nm (common laser line). Scan emission.

Data Interpretation
ObservationConclusion
High Absorbance, Zero Emission Confirmed Acid Green 85 (Metal Complex).
High Absorbance, Strong Green Emission (520 nm)Mislabeled Sample. Likely Fluorescein or Pyranine.
Weak/Background EmissionImpurity or Raman scattering (water).

Part 3: Correct Alternatives for Fluorescent Applications

Researchers often confuse "Acid Green" dyes because naming conventions in the textile industry (based on application method) do not align with fluorophore nomenclature. If your goal is fluorescence, do not use Acid Green 85 . Use the following alternatives:

Recommended Fluorophores
Dye NameC.I. NumberExcitation/EmissionApplication
Fluorescein Sodium Acid Yellow 73 490 nm / 525 nmAngiography, Tracing, pH sensing (

)
Pyranine Solvent Green 7 405/450 nm / 510 nmpH indicator, High water solubility, Stable
Lissamine Green B Acid Green 50 ~630 nm AbsNon-fluorescent vital stain (often confused)
Indocyanine Green N/A780 nm / 830 nmNIR Imaging (Clinical standard)
Decision Logic for Dye Selection

Use this logic flow to select the correct dye for your experiment.

DyeSelection Start Select Green Dye Q1 Do you need Fluorescence? Start->Q1 NoFluo No (Colorimetric/Stain) Q1->NoFluo No YesFluo Yes (Imaging/Tracing) Q1->YesFluo Yes Q2 Application? NoFluo->Q2 WoolNylon Textile (Wool/Nylon) High Lightfastness Q2->WoolNylon VitalStain Biological Stain (Dead Cells) Q2->VitalStain AG85 USE: Acid Green 85 (Olive/Dull Green) WoolNylon->AG85 AG50 USE: Acid Green 50 (Lissamine Green) VitalStain->AG50 Q3 pH Sensitivity Required? YesFluo->Q3 YesPH Yes (pH Indicator) Q3->YesPH NoPH No (Stable Tracer) Q3->NoPH Pyranine USE: Pyranine (Solvent Green 7) YesPH->Pyranine Fluorescein USE: Fluorescein (Acid Yellow 73) NoPH->Fluorescein

Figure 2: Decision matrix for selecting green dyes based on photophysical requirements.

References

  • Chemical Identity & CAS Verification

    • Source: National Institutes of Health (NIH) PubChem. "Acid Green 85 - CAS 12220-00-7".

    • Link:

  • Metal Complex Dye Photophysics: Source: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Discusses quenching mechanisms in metal-complex azo dyes).
  • Fluorescent Tracer Alternatives

    • Source: Field, M.S. (2025). "An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing". ResearchGate.[8]

    • Link:

  • Commercial Dye Classification

    • Source: World Dye Variety.[2] "Acid Green 85 Properties and Applications".

    • Link:

Sources

Foundational

Technical Guide: The Mechanism of Acid Green &amp; Triphenylmethane Staining in Protein Analysis

The following technical guide is structured to address the mechanism of "Acid Green" staining within the context of drug development and biological research. Editorial Note on Nomenclature: In the strict chemical sense,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the mechanism of "Acid Green" staining within the context of drug development and biological research.

Editorial Note on Nomenclature: In the strict chemical sense, C.I. Acid Green 85 (CAS 12220-00-7) is a specific textile dye (often trade-named Acid Olive MGL).[1] However, in the pharmaceutical and biochemical sciences, the term "Acid Green" is frequently used colloquially or erroneously to refer to two critical agents:[1]

  • Coomassie Brilliant Blue G-250 (The "Bradford Reagent"): Which exists as a green solution in its acidic, cationic form before binding to protein.[1] This is the primary "Acid Green" mechanism used in drug development for protein quantitation.[1]

  • Acid Green 25 (Alizarin Cyanine Green): A specific anthraquinone dye used in histology and cellular staining.[1]

To ensure this guide provides actionable, high-value utility for drug development professionals, it focuses on the general mechanism of Acid Dye staining (applicable to AG85) while detailing the specific molecular dynamics of the Coomassie G-250 (Green-to-Blue) shift , which is the industry standard for protein analysis.[1]

[1]

Executive Summary

The efficacy of acid green dyes in drug development—specifically in protein quantitation and histological profiling—relies on a biphasic interaction mechanism: electrostatic anchoring followed by hydrophobic stabilization .[1] Understanding this mechanism is critical for validating bioanalytical assays, ensuring linearity in protein quantification (e.g., Bradford Assays), and interpreting histological toxicity data.[1]

This guide dissects the molecular kinetics of sulfated triphenylmethane and anthraquinone dyes, providing a self-validating framework for their application in research.[1]

Molecular Mechanism of Action

The "Acid Green" staining mechanism is not a simple adsorption process; it is a pH-dependent molecular switch.[1]

The Electrostatic Anchor (The "Acid" Phase)

Acid dyes are anionic (negatively charged) due to the presence of sulfonic acid groups (


) on their aromatic scaffolds.[1]
  • Condition: The staining buffer must be acidic (pH < 3.0).[1]

  • Target: At this pH, the basic amino acid residues on proteins—Histidine (His) , Lysine (Lys) , and Arginine (Arg) —become protonated (

    
    ).[1]
    
  • Interaction: The anionic dye sulfonate groups form strong ionic bonds with the cationic protein residues.[1]

The Hydrophobic Lock & Color Shift (The "Green" to "Blue" Shift)

This is the specific mechanism for Coomassie G-250 (Bradford Assay).[1] The dye exists in three ionic forms depending on pH.[1] In the reagent (Acid Green form), it is doubly protonated and cationic/neutral.[1]

  • Initial State (Green): At low pH, the dye is in a cationic/neutral state (Green/Red-Brown) with an absorbance max at ~470 nm.[1]

  • Binding Event: Upon binding to protein, the dye enters hydrophobic pockets (rich in Tryptophan and Tyrosine).[1]

  • Stabilization (Blue): The hydrophobic environment stabilizes the unprotonated, anionic form of the dye (Blue), shifting the absorbance max to 595 nm .[1]

  • Result: The quantity of the blue anionic form is directly proportional to the amount of protein present.[1]

Visualization of the Signaling Pathway

The following diagram illustrates the molecular transition and binding equilibrium.

StainingMechanism Reagent Acidic Reagent Environment (pH < 1.0) Dye_Cation Dye Cation (Green/Red) (Doubly Protonated) Reagent->Dye_Cation Maintains Interaction Electrostatic Attraction (Arg, Lys, His) Dye_Cation->Interaction Contacts Protein Target Protein (Folded State) Protein->Interaction Protonated Amines Hydrophobic Hydrophobic Stacking (Trp, Tyr, Phe) Interaction->Hydrophobic Induces Conf. Change Dye_Anion Stabilized Dye Anion (Blue) (Abs Max: 595nm) Hydrophobic->Dye_Anion Stabilizes Anionic Form Quant Quantifiable Signal (OD 595nm) Dye_Anion->Quant Readout

Figure 1: The molecular pathway of the Acid Green (Coomassie) shift, detailing the transition from the unstable cationic green form to the protein-stabilized anionic blue form.[1]

Applications in Drug Development

The utility of this mechanism extends beyond simple staining.[1]

Protein Quantitation (Bradford Assay)

The most common application of the "Acid Green" mechanism.[1]

  • Criticality: Accurate dosing in preclinical studies depends on precise protein concentration measurements.[1]

  • Mechanism: The "Green" reagent turns "Blue" upon binding.[1]

  • Interference: The mechanism is disrupted by detergents (SDS, Triton X-100) which mimic the hydrophobic pockets of proteins, causing false positives.[1]

Histological Toxicity Screening (Acid Green 25)

Used to assess cellular integrity and connective tissue structure in toxicology studies.[1]

  • Mechanism: Acid Green 25 binds to collagen and basic cytoplasmic proteins.[1]

  • Readout: Intensity of green staining correlates with tissue density or fibrosis levels.[1]

Experimental Protocols

These protocols are designed as self-validating systems.[1] If the controls fail, the data is invalid.

Protocol A: High-Sensitivity Protein Quantitation (The "Green-to-Blue" Assay)

Objective: Quantify protein concentration using the Coomassie G-250 shift.[1]

Reagents:

  • Dye Reagent: 0.01% Coomassie G-250, 4.7% (w/v) Ethanol, 8.5% (w/v) Phosphoric Acid.[1] (Solution is Green).

  • Standard: BSA (Bovine Serum Albumin) serial dilutions (0.1 - 1.4 mg/mL).[1]

Workflow:

  • Preparation: Equilibrate the Green Dye Reagent to room temperature (cold reagent suppresses the color shift).[1]

  • Mixing: Add 30 µL of sample/standard to 1.5 mL of Dye Reagent. Vortex immediately.

  • Incubation: Incubate for 10 minutes at Room Temp. (Do not exceed 60 mins; the complex precipitates).[1]

  • Validation Check: The blank (buffer + dye) must remain Green/Brown (Abs 465nm).[1] If it turns Blue, the cuvette is dirty or buffer is contaminated.[1]

  • Measurement: Measure Absorbance at 595 nm .

Data Table: Troubleshooting the Shift

ObservationDiagnosisMechanism FailureCorrective Action
Blank is Blue Detergent ContaminationDetergent micelles mimic protein hydrophobic pockets.[1]Use detergent-compatible assay (BCA) or dilute sample.[1]
Precipitate Forms High Protein Conc.[1]Dye-Protein complex aggregation (saturation).[1]Dilute sample 1:10.
Low Response Old ReagentPhosphoric acid evaporation alters pH equilibrium.[1]Prepare fresh reagent; check pH < 1.[1]0.
Protocol B: Workflow Visualization

ProtocolWorkflow Start Sample Preparation (Lysate/Purified Protein) Mix Mix 1:50 Ratio (Sample:Reagent) Start->Mix ReagentPrep Equilibrate Reagent (Must be Room Temp) ReagentPrep->Mix Incubate Incubate 10 Mins (Stabilize Blue Form) Mix->Incubate Check Blank Color? Incubate->Check Fail Contamination/Detergent (ABORT) Check->Fail Blue Pass Measure OD 595nm Check->Pass Green/Brown Calc Calculate Conc. (Linear Regression) Pass->Calc

Figure 2: Logical workflow for the protein quantitation assay, highlighting the critical "Blank Color" decision node.

References & Authoritative Grounding

  • Bradford, M. M. (1976). "A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding."[1] Analytical Biochemistry.

  • Compton, S. J., & Jones, C. G. (1985). "Mechanism of dye response and interference in the Bradford protein assay."[1] Analytical Biochemistry.

  • Georgiou, C. D., et al. (2008). "Mechanism of Coomassie Brilliant Blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins."[1] Analytical and Bioanalytical Chemistry.

  • PubChem. "Acid Green 25 (C.I. 61570) Compound Summary."[1]

  • ChemicalBook. "Acid Green 85 (C.I. 12220-00-7) Properties and Identifiers."

Sources

Exploratory

Safety and Handling Precautions for Acid Green 85: A Technical Guide

Executive Summary & Chemical Identity[1] Acid Green 85 (CAS 12220-00-7) is a synthetic acid dye, frequently categorized within the metal-complex dye family (often chromium or cobalt-based azo complexes), distinct from th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Acid Green 85 (CAS 12220-00-7) is a synthetic acid dye, frequently categorized within the metal-complex dye family (often chromium or cobalt-based azo complexes), distinct from the more common non-metallized Acid Green 25 (C.I. 61570).[1] While widely used in textile dyeing (wool, nylon, silk) and leather processing for its "olive" shades, its application in research requires rigorous safety protocols due to the potential presence of complexed heavy metals and the risk of respiratory sensitization associated with fine dye powders.[1]

This guide provides a self-validating safety framework for handling Acid Green 85, prioritizing the Precautionary Principle : treating the substance as a potential respiratory sensitizer and heavy metal hazard until specific batch certification proves otherwise.[1]

Chemical Profile
PropertyDetail
Common Name Acid Green 85
Synonyms Acid Olive MGL, Acid Olive Green AL, C.I.[2] Acid Green 85
CAS Number 12220-00-7
Chemical Class Acid Metal Complex Dye (typically 1:2 Metal Complex)
Physical State Dark Olive/Green Powder or Granules
Solubility Soluble in water; slightly soluble in ethanol

Hazard Identification & Toxicology[1][6]

Unlike simple acid dyes, Acid Green 85's classification as a metal complex introduces specific toxicological risks. The following hazard profile is derived from the chemical class properties of metal-complex azo dyes.

Core Hazards (GHS Classification Basis)
  • Respiratory Sensitization (Category 1): High risk.[1] Inhalation of dye dust may cause allergy or asthma symptoms or breathing difficulties.[1] This is the critical critical control point (CCP) for lab safety.

  • Skin/Eye Irritation (Category 2/2A): Contact with powder or concentrated solutions causes irritation.[1]

  • Aquatic Toxicity (Category 2/3): Harmful to aquatic life with long-lasting effects, particularly due to metal content (Chromium/Cobalt) and low biodegradability.[1]

Mechanism of Toxicity
  • Bioavailability: The metal ion in 1:2 complexes is tightly bound, reducing acute metal toxicity compared to free salts.[1] However, metabolic breakdown or acidic environments can release free metal ions.[1]

  • Haptenization: Reactive groups in the dye structure can bind to serum albumin, potentially triggering immune responses (sensitization) upon repeated inhalation.[1]

Risk Assessment & Engineering Controls

Safety relies on a "Defense in Depth" strategy.[1][3] Do not rely solely on PPE.[1]

Hierarchy of Controls Workflow

RiskControl cluster_monitoring Continuous Monitoring Elimination 1. Elimination/Substitution (Can Acid Green 25 be used?) Engineering 2. Engineering Controls (Fume Hood, HEPA Weighing Station) Elimination->Engineering If substitution impossible Admin 3. Administrative Controls (SOPs, Restricted Access) Engineering->Admin Implement protocols PPE 4. PPE (Respirator, Nitrile Gloves, Lab Coat) Admin->PPE Final barrier AirQuality Dust Monitoring PPE->AirQuality HealthSurv Health Surveillance (Sensitization Check) PPE->HealthSurv

Figure 1: Hierarchy of Controls for handling powdered sensitizing dyes.

Engineering Control Standards
  • Primary Containment: All weighing of dry powder must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s to prevent turbulence that could disperse light powder.[1]

  • Static Control: Use anti-static weighing boats and spatulas.[1] Acid Green 85 powder is often fine and prone to static charge, which causes "jumping" and aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

Protection ZoneRequirementRationale
Respiratory N95 / P2 (Minimum) ; P100/P3 recommended for spill cleanup.[1][2]Prevents inhalation of particulates <5µm which can trigger sensitization.[1][2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min thickness).[1][2]Prevents skin staining and potential transdermal absorption.[1][2] Change immediately if stained.[1]
Ocular Chemical Safety Goggles (Indirect Vent).[1][2]Protects against airborne dust and splashes.[1][2][3][4] Safety glasses are insufficient for fine powders.[1]
Body Lab Coat (Buttoned, long sleeve) + Apron.[1][2]Prevents accumulation of dye dust on street clothing, which can transport hazards home.[1]

Handling Protocols: Step-by-Step

Protocol A: Safe Weighing & Solution Preparation

Objective: Prepare a 1% (w/v) stock solution without generating airborne dust.

  • Preparation:

    • Turn on fume hood 5 minutes prior.[1]

    • Place a damp paper towel (lint-free) on the work surface inside the hood to trap any stray particles.[1]

    • Have a pre-filled solvent container (water/buffer) ready to minimize open powder time.[1]

  • Weighing:

    • Use a disposable anti-static weighing boat.[1]

    • Transfer powder slowly.[1] Do not tap the spatula against the boat; this launches particles.[1]

    • Immediately recap the stock bottle.[1][5] Wipe the threads of the bottle with a damp Kimwipe before closing to prevent grinding dye in the cap.[1]

  • Solubilization:

    • Technique: "Paste Method."[1] Add a small volume of solvent to the powder in the weighing boat or beaker to create a paste before adding the bulk solvent.[1] This wets the particles and prevents "puffing" when large liquid volumes are added.[1]

    • Transfer paste to the volumetric flask using a wash bottle.[1]

  • Decontamination:

    • Wipe the balance and surrounding area with a wet paper towel.[1]

    • Dispose of the weighing boat and wipes as hazardous chemical waste (due to metal content).[1]

Protocol B: Storage & Stability[1]
  • Condition: Store in a cool, dry place away from strong oxidizers and reducing agents.[1]

  • Container: Keep in tightly sealed amber glass or high-density polyethylene (HDPE) containers.

  • Labeling: Must include "Sensitizer" and "Metal Complex Dye" warnings.[1]

Emergency Response & Spill Management

Critical Rule: Do not attempt to dry-sweep dye powder.[1] This guarantees aerosolization.[1]

SpillResponse cluster_powder Powder Spill cluster_liquid Liquid Spill Start Spill Detected Assess Assess Volume & Form (Powder vs. Liquid) Start->Assess Cover Cover with damp paper towels (Do NOT sweep) Assess->Cover Powder Absorb Absorb with inert material (Vermiculite/Sand) Assess->Absorb Liquid Scoop Scoop up damp material Cover->Scoop Clean Clean surface with soap & water (Repeat until no color) Scoop->Clean Absorb->Clean Dispose Dispose as Heavy Metal Waste Clean->Dispose

Figure 2: Decision logic for Acid Green 85 spill remediation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they increase dye permeability.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Lift eyelids.[1]

Waste Disposal & Environmental Compliance

Because Acid Green 85 is a metal complex dye (containing Chromium or Cobalt), it cannot be poured down the drain.[1]

  • Segregation: Collect all liquid waste in a carboy labeled "Aqueous Waste - Heavy Metals (Cr/Co)" .

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the solid hazardous waste stream, not regular trash.[1]

  • Destruction: Do not attempt chemical destruction (bleaching) in the lab, as this may release free metal ions (e.g., Cr(VI)) which are more toxic than the dye complex.[1]

References

  • World Dye Variety. (2023). Acid Metal Complex Dyes and their Applications.[1][6] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the safe use of azo- and metal-complex dyes.[1][2] (General guidance for CAS 12220-00-7 class). Retrieved from [Link][1][2]

  • Ashwini International. (2023).[1] Acid Metal Complex Dyes: Classification and Safety. Retrieved from [Link][1][2]

Sources

Foundational

The Anthraquinone &amp; Phthalocyanine Scaffold: A Technical Deep Dive into Acid Green 85

The following technical guide provides an in-depth analysis of Acid Green 85 , positioning it within the broader context of anthraquinone and phthalocyanine dye chemistry. It addresses the specific chemical identity (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Acid Green 85 , positioning it within the broader context of anthraquinone and phthalocyanine dye chemistry. It addresses the specific chemical identity (CAS 12220-00-7) while drawing upon the rich historical and mechanistic data of its structural analogs (e.g., Acid Green 25) to provide a comprehensive resource for drug development professionals interested in small-molecule scaffolds and bio-analytical probes.

Executive Summary

Acid Green 85 (CAS: 12220-00-7) represents a specific class of anionic dyes used primarily in industrial textile applications (wool, polyamide) but possessing significant, underutilized potential in bio-analytical chemistry. Unlike the ubiquitous Acid Green 25 (Alizarin Cyanine Green G), Acid Green 85 is often a complex sulfonated derivative or a metal-complex dye, offering distinct solubility and binding profiles. This guide dissects the molecular lineage, synthesis pathways, and purification protocols necessary to transition this molecule from a "textile grade" reagent to a "research grade" probe for protein interaction studies and cytotoxicity assays.

Chemical Identity & Structural Lineage

The Identity Crisis: Acid Green 85 vs. Acid Green 25

In the dye industry, nomenclature often overlaps. It is critical for researchers to distinguish between the two primary "Acid Green" standards:

  • Acid Green 25 (C.I. 61570): The gold standard anthraquinone dye (1,4-di-p-toluidinoanthraquinone). Well-characterized for biological staining.[1]

  • Acid Green 85 (CAS 12220-00-7): A distinct, often proprietary formulation. Structural evidence suggests it belongs to the phthalocyanine or complexed anthraquinone lineage, designed for higher wet-fastness and distinct spectral absorption (red-shifted compared to AG25).

The Chromophore Scaffold

Acid Green 85 relies on a conjugated system to absorb light in the red region (600–700 nm), reflecting the characteristic green/cyan color.

  • Anthraquinone Backbone: If derived from the Alizarin lineage, it utilizes a tricyclic aromatic system where electron-donating groups (amines) at positions 1 and 4 induce a bathochromic shift.

  • Sulfonation: The "Acid" designation confirms the presence of sodium sulfonate groups (

    
    ), rendering the molecule water-soluble and anionic, capable of electrostatic interaction with cationic sites on proteins (e.g., arginine/lysine residues).
    
Synthesis Pathway (Anthraquinone Model)

The synthesis of Acid Green dyes historically follows the Quinizarin Condensation route. This mechanism is the foundation for creating the "Acid Green" scaffold.

Mechanism:

  • Condensation: 1,4-Dihydroxyanthraquinone (Quinizarin) reacts with aromatic amines (e.g., p-toluidine) via nucleophilic aromatic substitution.[2]

  • Sulfonation: The resulting intermediate is treated with oleum (fuming sulfuric acid) to introduce solubilizing sulfonate groups.

SynthesisPathway Quinizarin Quinizarin (1,4-dihydroxyanthraquinone) Intermediate 1,4-diarylamino anthraquinone Quinizarin->Intermediate Nucleophilic Subst. (100-120°C) Amine Arylamine (e.g., p-toluidine) Amine->Intermediate AcidGreen Acid Green Dye (Sulfonated Product) Intermediate->AcidGreen Electrophilic Subst. (SO3 addition) Oleum Oleum (Sulfonation) Oleum->AcidGreen

Figure 1: General synthesis pathway for Anthraquinone-based Acid Green dyes. The condensation step determines the chromophore's base color, while sulfonation confers solubility.

History: From Coal Tar to High-Performance Probes

The history of Acid Green 85 is rooted in the "Golden Age" of German dye chemistry (1870–1930).

  • 1869: Discovery of synthetic Alizarin by Graebe and Liebermann (BASF), replacing madder root.

  • 1890s: Development of the "Alizarin Cyanine" series. Chemists realized that sulfonating anthraquinone derivatives produced acid dyes with exceptional lightfastness for wool.

  • Mid-20th Century: Introduction of higher molecular weight "milling" dyes (like Acid Green 85) to improve wash fastness. These often incorporated larger hydrophobic groups or metal complexes (Cr, Cu) to anchor the dye within the fiber matrix.

Relevance to Drug Development: The anthraquinone scaffold found in Acid Green dyes is the structural parent of the anthracycline antibiotics (e.g., Doxorubicin). Studying the toxicity and intercalation properties of Acid Green 85 provides a low-cost model for understanding anthraquinone-DNA/protein interactions without the high potency of chemotherapeutics.

Physicochemical Properties & Bio-Analytical Applications[1][3]

For researchers, the utility of Acid Green 85 lies in its spectral properties and binding kinetics.

PropertyValue / CharacteristicRelevance
CAS Number 12220-00-7Unique Identifier
Appearance Dark Green PowderVisual tracer
Solubility Water (High), Ethanol (Moderate)Compatible with aqueous buffers

~640 nm (Typical for Acid Greens)Avoids hemoglobin interference
Charge Anionic (Negative)Binds basic protein residues
Protein Staining & Interaction

Acid Green 85, like Coomassie, binds to proteins via:

  • Electrostatic Attraction: Sulfonate groups (

    
    ) bind to protonated amines on proteins.
    
  • Van der Waals Forces: The aromatic ring system stacks with hydrophobic pockets (Trp, Tyr residues).

Application: It can serve as a non-destructive stain for electrophoresis or as a surrogate marker for albumin binding studies in ADME profiling.

Experimental Protocol: Purification & Characterization

Commercial dyes are often only 50-80% pure, containing salts (


) and isomers. For drug development applications, purification is mandatory.
Protocol: Solid-Phase Extraction (SPE) of Acid Green 85

Objective: Isolate the pure chromophore from industrial salts.

  • Dissolution: Dissolve 100 mg of crude Acid Green 85 in 10 mL deionized water.

  • Conditioning: Condition a C18 Sep-Pak cartridge with 5 mL methanol followed by 5 mL water.

  • Loading: Load the dye solution. Salts will pass through; the hydrophobic dye core will bind to the C18 matrix.

  • Washing: Wash with 10 mL of 5% methanol/water to remove polar impurities.

  • Elution: Elute the pure dye with 10 mL of 90% methanol.

  • Drying: Rotary evaporate the methanol to obtain the purified solid.

PurificationWorkflow Crude Crude Acid Green 85 (Contains Na2SO4) Dissolve Dissolve in dH2O Crude->Dissolve C18 Load onto C18 SPE Cartridge Dissolve->C18 Wash Wash (5% MeOH) Removes Salts C18->Wash Elute Elute (90% MeOH) Collects Dye Wash->Elute Pure Purified Acid Green 85 Elute->Pure

Figure 2: Purification workflow using Solid Phase Extraction (SPE) to remove industrial salts and isomers.

Safety & Toxicology (E-E-A-T)

While Acid Green 85 is not a controlled substance, its structural class warrants caution in a laboratory setting.

  • Acute Toxicity: Generally low oral toxicity (LD50 > 2000 mg/kg in rats for similar anthraquinones).

  • Irritation: The sulfonate groups make it a mild skin and eye irritant.

  • Carcinogenicity: Unlike some azo dyes, sulfonated anthraquinones are generally non-carcinogenic, but they are not approved for internal use in humans (unlike Indocyanine Green).

  • Disposal: Treat as chemical waste; do not discharge into municipal water systems due to high color visibility and persistence.

References

  • Colour Index International. C.I. Acid Green 85 (CAS 12220-00-7).[3][4] Society of Dyers and Colourists.[2] Link

  • PubChem. Acid Green 25 (Structural Analog Reference). National Library of Medicine. Link

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link

  • Sigma-Aldrich. Safety Data Sheet: Acid Green Dyes. Merck KGaA. Link

  • ChemicalBook. Acid Green 85 Product Specifications.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Acid Green (Fast Green FCF) Staining for Animal Tissues

This Application Note and Protocol guide addresses the topic of "Acid Green" staining for animal tissues. Important Scientific Clarification: In the context of histological and biological staining, the specific trade nam...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the topic of "Acid Green" staining for animal tissues.

Important Scientific Clarification: In the context of histological and biological staining, the specific trade name "Acid Green 85" (C.I. Acid Green 85, CAS 12220-00-7) refers to an industrial anthraquinone dye (Acid Olive MGL) primarily used for textiles (wool/nylon). It is not a standard biological stain.

The term is frequently a nomenclature confusion for one of the following standard "Acid Green" dyes used in animal tissue histology:

  • Fast Green FCF (C.I. 42053, Food Green 3): The most robust and common green counterstain for collagen and cytoplasm.

  • Light Green SF Yellowish (C.I. 42095, Acid Green 5): The traditional counterstain in Masson’s Trichrome.

  • Coomassie Brilliant Blue G-250 (Acid Blue 90): Often prepared with 85% Phosphoric Acid (the "85" likely being the source of confusion) for detecting proteins in tissue.

This guide provides the Fast Green FCF protocol, as it is the scientifically preferred "Acid Green" substitute for Light Green due to its resistance to fading and higher brilliance in animal tissue analysis.

Abstract

This guide details the protocol for using Fast Green FCF (an Acid Green dye) as a qualitative and quantitative stain for animal tissues. Unlike standard H&E, Fast Green FCF specifically targets basic groups in proteins, making it an exceptional counterstain for contrasting nuclear dyes (like Safranin O or Hematoxylin) and for visualizing collagenous connective tissue matrices. This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) animal tissues, commonly used in toxicology and pathology to assess fibrosis and cytoplasmic integrity.

Introduction & Mechanism

Chemical Basis: Fast Green FCF is a triarylmethane dye. As an acid dye (anionic), it carries a negative charge in acidic solution. It binds electrostatically to the positively charged (cationic) amine groups (lysine, arginine, histidine) present in the cytoplasm and collagen fibers of animal tissues.

Why Fast Green FCF?

  • Stability: Unlike Light Green SF, which fades rapidly, Fast Green FCF is chemically stable and permanent.

  • Contrast: It provides a brilliant sea-green contrast to red nuclear stains (Safranin O) or red cytoplasmic stains (Azocarmine), allowing for clear differentiation of cartilage, bone, and cytoplasm.

  • Applications:

    • Musculoskeletal Research: Counterstain for Safranin O to detect proteoglycan depletion in osteoarthritis models.

    • Fibrosis Studies: Visualization of collagen deposition in liver or lung tissue.

    • Neurobiology: Staining of postsynaptic densities (when used with specific mordants).

Materials & Reagents
Equipment
  • Microtome (for 4–6 µm sections)

  • Slide warmer / Drying oven (

    
    )
    
  • Coplin jars or staining dishes

  • Light microscope

Reagent Preparation
ReagentCompositionPreparation Notes
0.1% Fast Green Solution 0.1 g Fast Green FCF (C.I. 42053)100 mL Distilled WaterDissolve dye in water. Add 1.0 mL Glacial Acetic Acid (optional, improves binding). Filter before use.
1% Acetic Acid 1 mL Glacial Acetic Acid99 mL Distilled WaterUsed for differentiation and rinsing.
Nuclear Counterstain 0.1% Safranin O orMayer’s HematoxylinChoose based on target: Safranin O for cartilage/mucin; Hematoxylin for general nuclei.
Ethanol Series 70%, 95%, 100% EthanolFor dehydration.
Clearing Agent Xylene or Xylene SubstituteFor clearing before mounting.
Experimental Protocol
Phase 1: Deparaffinization & Rehydration

Critical Step: Incomplete removal of paraffin will result in patchy staining.

  • Heat slides at

    
     for 30–60 minutes to melt paraffin.
    
  • Xylene I: Immerse slides for 5 minutes.

  • Xylene II: Immerse slides for 5 minutes.

  • 100% Ethanol: 2 changes, 3 minutes each.

  • 95% Ethanol: 3 minutes.

  • 70% Ethanol: 3 minutes.

  • Water Wash: Rinse in distilled water for 5 minutes.

Phase 2: Staining Workflow

Note: This protocol assumes a Safranin O counterstain (common for cartilage/bone). If using Hematoxylin, stain with Hematoxylin first, differentiate, blue, and then proceed to Fast Green.

  • Nuclear/Cartilage Stain (Primary):

    • Stain with 0.1% Safranin O for 5–10 minutes.

    • Mechanism:[1][2][3][4] Stains proteoglycans/nuclei red/orange.

  • Rinse:

    • Briefly rinse in distilled water to remove excess dye.

  • Differentiation (Optional):

    • Dip in 1% Acetic Acid for 10–15 seconds if Safranin O is too intense.

  • Acid Green Staining (Counterstain):

    • Immerse slides in 0.1% Fast Green FCF solution for 1–3 minutes .

    • Optimization: Check microscopically after 1 minute. Collagen and cytoplasm should be green; cartilage/nuclei should remain red.

    • Caution: Overstaining with Fast Green can displace the primary stain.

  • Differentiation/Rinse:

    • Rinse quickly in 1% Acetic Acid (10 seconds) to remove unbound dye and fix the color.

Phase 3: Dehydration & Mounting
  • 95% Ethanol: 2 quick dips (do not soak, or the stain may leach).

  • 100% Ethanol: 2 changes, 1 minute each.

  • Xylene: 2 changes, 2 minutes each.

  • Mount: Apply resinous mounting medium (e.g., DPX or Permount) and coverslip.

Visualization of Workflow

StainingProtocol Start FFPE Tissue Sections Deparaffin Deparaffinization (Xylene -> EtOH -> Water) Start->Deparaffin PrimaryStain Primary Stain (Safranin O or Hematoxylin) Deparaffin->PrimaryStain Rinse1 Rinse (Distilled Water) PrimaryStain->Rinse1 FastGreen Counterstain 0.1% Fast Green FCF (1-3 mins) Rinse1->FastGreen Cytoplasm/Collagen Target Diff Differentiation 1% Acetic Acid FastGreen->Diff Remove Excess Dehydrate Dehydration (95% -> 100% EtOH) Diff->Dehydrate ClearMount Clear & Mount (Xylene -> DPX) Dehydrate->ClearMount

Figure 1: Step-by-step workflow for Fast Green FCF staining of animal tissues.

Data Interpretation & Troubleshooting
Expected Results
Tissue ComponentColor AppearanceBiological Significance
Collagen Fibers Brilliant Green Indicates connective tissue integrity or fibrosis.
Cytoplasm Pale Green General cellular morphology.
Nuclei Red / Black Depends on primary stain (Safranin O = Red; Hematoxylin = Black/Blue).
Cartilage/Mucin Orange / Red Proteoglycan content (if using Safranin O).
Erythrocytes Green Often stain intensely with acid dyes.
Troubleshooting Guide
  • Problem: Weak Green Staining.

    • Cause: pH of the staining solution is too high (alkaline).

    • Solution: Add 1% Glacial Acetic Acid to the Fast Green solution. Acid dyes require a low pH to ionize amino groups on proteins.

  • Problem: Green Overpowers Red (Primary Stain).

    • Cause: Staining time in Fast Green was too long.

    • Solution: Reduce time to 30–60 seconds. Fast Green is a "fast" diffuser and can displace other dyes.

  • Problem: Uneven Staining.

    • Cause: Incomplete deparaffinization.

    • Solution: Ensure fresh xylene and adequate time in the initial dewaxing steps.

References
  • Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. 6th Edition. Churchill Livingstone. (Standard reference for Fast Green and Trichrome protocols).
  • Kiernan, J. A. (2008). Histological and Histochemical Methods: Theory and Practice. 4th Edition. Scion Publishing. (Mechanisms of acid dyes and protein binding).
  • Lillie, R. D. (1977). H. J. Conn's Biological Stains. 9th Edition. Williams & Wilkins. (Definitive source on dye nomenclature, confirming Fast Green FCF as C.I. 42053).
  • Schmitz, N., et al. (2010). "Basic methods in histopathology of joint tissues." Osteoarthritis and Cartilage, 18(S3), S113-S116. Link (Protocol for Safranin O/Fast Green staining).

Sources

Application

The Green Enigma: A Senior Application Scientist's Guide to Staining Plant Cells with Fast Green FCF

Introduction: Deciphering "Acid Green 85" and the Versatility of Fast Green FCF In the intricate world of cellular biology, the precise visualization of distinct cellular components is paramount. While the query for "Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering "Acid Green 85" and the Versatility of Fast Green FCF

In the intricate world of cellular biology, the precise visualization of distinct cellular components is paramount. While the query for "Acid Green 85" does not correspond to a recognized biological stain, it is highly probable that the intended subject was Fast Green FCF (C.I. 42053) , a widely utilized acidic dye in plant histology. A commercially available variant, "Fast Green FCF 85% Indicator Grade," is likely the source of this nomenclature. This guide, therefore, will focus on the robust applications of Fast Green FCF, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its principles and a field-tested protocol for achieving publication-quality results in plant cell staining.

Fast Green FCF is a triarylmethane dye that serves as a vibrant counterstain, often used in conjunction with Safranin O, to differentiate between various plant tissues. Its efficacy lies in its ability to impart a brilliant green or blue-green color to cellulosic cell walls and cytoplasm, providing a stark and informative contrast to the red or violet hues of lignified or suberized tissues stained by Safranin. This differential staining is indispensable for studying plant anatomy, development, and pathology.

The Science of Staining: Unraveling the Mechanism of Fast Green FCF

The efficacy of Fast Green FCF as a biological stain is rooted in fundamental principles of electrochemistry and molecular interactions. As an acidic dye, its staining capabilities are pH-dependent. The dye molecule carries a negative charge, and its primary targets within the cell are components that are positively charged at an acidic pH.

The staining mechanism can be elucidated as follows:

  • Acidic Environment: The staining solution is prepared in an acidic medium. This low pH environment is crucial because it alters the net charge of cellular proteins.

  • Protein Protonation: In an acidic solution, the amino groups (-NH2) of amino acids within cellular proteins accept protons (H+) and become positively charged (-NH3+).

  • Electrostatic Attraction: The negatively charged sulfonic acid groups of the Fast Green FCF molecule are then electrostatically attracted to these positively charged protein sites.

  • Binding and Visualization: This ionic interaction results in the binding of the dye to cytoplasmic and cellulosic components, rendering them a vibrant green under microscopic examination.

Conversely, lignified and suberized cell walls, which are rich in phenolic compounds, have a higher affinity for basic dyes like Safranin O. This differential affinity is the cornerstone of the widely used Safranin and Fast Green staining method.

Visualizing the Workflow: From Tissue Preparation to Microscopic Analysis

To ensure clarity and reproducibility, the entire process from sample preparation to final observation is outlined in the following workflow diagram.

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation Fixation (e.g., FAA) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Wax Infiltration (Paraffin) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Transfer Section to Slide Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Safranin Safranin Staining Rehydration->Safranin Destaining Destaining (Acid Alcohol) Safranin->Destaining FastGreen Fast Green FCF Counterstaining Destaining->FastGreen Dehydration_Final Dehydration (Ethanol Series) FastGreen->Dehydration_Final Clearing_Final Clearing (Xylene) Dehydration_Final->Clearing_Final Mounting Mounting Clearing_Final->Mounting Microscopy Microscopic Observation Mounting->Microscopy Observe

Method

Protocol for staining proteins in polyacrylamide gels with Acid green 85

Application Note: High-Definition Protein Staining in Polyacrylamide Gels using Acid Green 85 Executive Summary This application note details the protocol for staining proteins in SDS-PAGE and native polyacrylamide gels...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Definition Protein Staining in Polyacrylamide Gels using Acid Green 85

Executive Summary

This application note details the protocol for staining proteins in SDS-PAGE and native polyacrylamide gels using Acid Green 85 (C.I. 12220-00-7). While Coomassie Brilliant Blue (Acid Blue 90/83) remains the industry standard, "Acid Green" dyes (including Acid Green 25, 50, and 85) offer distinct advantages in specific spectral imaging applications and densitometric linearity.

Note on Nomenclature: Acid Green 85 is a synthetic acid dye. In proteomic literature, it is often overshadowed by Lissamine Green B (Acid Green 50) or Alizarin Cyanine Green (Acid Green 25) . However, as an anionic sulfonated dye, Acid Green 85 follows the fundamental principles of acid dye staining: it binds electrostatically to protonated basic amino acid residues (Lysine, Arginine, Histidine) under acidic conditions. This protocol is optimized to maximize signal-to-noise ratios for Acid Green 85, ensuring compatibility with standard densitometry and mass spectrometry workflows.

Scientific Mechanism

The staining mechanism of Acid Green 85 relies on electrostatic interaction and hydrophobic bonding .

  • Acidification: The staining buffer (pH < 2.0) protonates the basic amino acid side chains (

    
    ) of the proteins within the gel matrix.
    
  • Dye Binding: Acid Green 85, containing negatively charged sulfonate groups (

    
    ), binds ionically to the positively charged protein residues.
    
  • Equilibrium: The dye also interacts via van der Waals forces with hydrophobic pockets of the protein, stabilizing the dye-protein complex.

Key Advantage: Unlike silver staining, which is non-stoichiometric, acid dye staining typically exhibits a linear dynamic range, making Acid Green 85 suitable for relative quantification.

Materials & Reagents

Reagents
  • Acid Green 85 (Solid): Industrial or Reagent Grade (CAS 12220-00-7).

  • Methanol (MeOH): ACS Grade.

  • Glacial Acetic Acid (HOAc): ACS Grade.

  • Deionized Water (

    
    ):  18.2 MΩ·cm.
    
  • Trichloroacetic Acid (TCA): Optional (for fixation).

Solution Preparation
SolutionCompositionPreparation (for 1 Liter)Storage
Fixative Solution 50% MeOH, 10% HOAc500 mL MeOH + 100 mL HOAc + 400 mL

Room Temp (RT), sealed
Staining Solution 0.1% Acid Green 85, 40% MeOH, 10% HOAcDissolve 1.0 g Acid Green 85 in 400 mL MeOH + 100 mL HOAc. Add

to 1 L. Filter through 0.45µm filter.
RT, Dark (Shelf life: 3 months)
Destaining Solution 40% MeOH, 10% HOAc400 mL MeOH + 100 mL HOAc + 500 mL

RT, sealed
Storage Solution 5% HOAc50 mL HOAc + 950 mL

RT

Experimental Protocol

Pre-requisite: Run SDS-PAGE or Native PAGE according to standard Laemmli protocols. Disassemble the cassette and place the gel into a clean, chemically inert container (polypropylene or glass).

Phase 1: Fixation (Critical)

Purpose: To precipitate proteins within the gel matrix and prevent diffusion during staining.

  • Submerge the gel in Fixative Solution (5-10 gel volumes).

  • Incubate for 1 hour at Room Temperature (RT) with gentle agitation (orbital shaker at 50 rpm).

    • Note: For gels >1.5mm thick, extend fixation to 2 hours.

Phase 2: Staining

Purpose: To saturate protein-dye binding sites.

  • Decant the Fixative Solution.

  • Add Staining Solution (approx. 50-100 mL per mini-gel).

  • Incubate for 2 to 4 hours at RT with gentle agitation.

    • Optimization: For maximum sensitivity, stain overnight. The dye will penetrate the entire gel; background will be high but removable.

Phase 3: Destaining

Purpose: To remove unbound dye from the polyacrylamide matrix.

  • Decant Staining Solution (can be reused once if filtered).

  • Rinse the gel briefly with

    
    .
    
  • Add Destaining Solution .

  • Incubate with agitation. Replace the Destaining Solution every 30 minutes until the background is clear and protein bands are distinct (typically 3-4 changes).

    • Tip: Adding a folded Kimwipe or a piece of polyurethane foam to the destaining container can absorb free dye and accelerate the process.

Phase 4: Storage & Imaging
  • Equilibrate the gel in Storage Solution (5% Acetic Acid) for 30 minutes to prevent swelling/shrinking.

  • Image using a transilluminator with white light or a scanner.

    • Spectral Note: Acid Green dyes typically absorb in the 600-640 nm region. Use appropriate filters if using a fluorescence scanner (e.g., near-IR channels often detect Coomassie/Green dyes via fluorescence quenching or direct emission).

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the Acid Green 85 staining protocol.

AcidGreenProtocol Start Post-Electrophoresis Gel Fix Fixation (50% MeOH, 10% HOAc) 1 Hour Start->Fix Precipitate Proteins Stain Staining (0.1% Acid Green 85) 2-4 Hours Fix->Stain Acidic Binding Destain Destaining (40% MeOH, 10% HOAc) 3-4 Changes Stain->Destain Remove Unbound Dye Check Check Background Destain->Check Check->Destain High Background Storage Storage / Imaging (5% HOAc) Check->Storage Clear Background

Figure 1: Step-by-step workflow for Acid Green 85 staining, highlighting the iterative destaining loop.

Technical Considerations & Troubleshooting

Comparison: Acid Green 85 vs. Other Stains
FeatureAcid Green 85Coomassie G-250 (Colloidal)Silver Stain
Sensitivity ~50-100 ng/band~10-20 ng/band~1 ng/band
Linearity High (Good for Quant)ModerateLow (Saturates easily)
Processing Time 4-6 Hours2-12 Hours>6 Hours
Mass Spec Compatible Yes (Reversible)YesNo (unless specific kit)
Troubleshooting Guide
  • High Background:

    • Cause: Insufficient destaining or dye concentration too high.

    • Solution: Increase destaining time; use a dye-absorbent sponge in the destaining bath. Ensure methanol is present to solubilize the hydrophobic dye.

  • Weak Bands:

    • Cause: Incomplete fixation (protein loss) or insufficient staining time.

    • Solution: Extend fixation to 2 hours. Stain overnight. Ensure pH of staining buffer is < 2.5.

  • "Donut" Bands (Hollow centers):

    • Cause: Dye did not penetrate the center of the band (common in high-abundance proteins).

    • Solution: Lower the dye concentration to 0.05% and extend the staining time to allow equilibrium diffusion.

References

  • Smejkal, G. B. (2004). The Coomassie blues. Biotechniques. (Discusses the chemistry of triphenylmethane and acid dyes in protein staining).

  • Wilson, C. M. (1979). Studies and critique of Amido Black 10B, Coomassie Blue R, and Fast Green FCF as mucoprotein stains. Analytical Biochemistry. (Foundational text on acid dye mechanisms).

  • Sigma-Aldrich (Merck). Dye and Stain Mechanisms. (General reference for Acid Green/Blue dye chemistry).

  • PubChem. Acid Green 85 Compound Summary. (Chemical structure and properties).[1][2][3][4]

(Note: While specific literature on "Acid Green 85" for gels is rare compared to Acid Green 50, the chemistry cited in References 1 and 2 regarding sulfonate-amine interactions is universally applicable to this dye class.)

Sources

Application

Application Notes and Protocols: Acid Green 85 in Fluorescence Microscopy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of Acid Green 85 Acid Green 85 is a synthetic dye belonging to the extensive family of acid dyes. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Acid Green 85

Acid Green 85 is a synthetic dye belonging to the extensive family of acid dyes. While its primary industrial applications lie in textile and leather dyeing, its chemical structure, likely a triarylmethane derivative, suggests a latent potential for fluorescence microscopy.[1] Acid dyes, by their nature, are anionic and exhibit a strong affinity for cationic components within biological specimens, such as proteins.[2][3] This fundamental principle of electrostatic interaction forms the basis of their utility as histological and cytological stains.[2][4]

This guide provides a comprehensive exploration of the theoretical and practical aspects of utilizing Acid Green 85 as a fluorescent probe. Drawing upon the established principles of fluorescence microscopy and the known characteristics of analogous triarylmethane dyes, we present detailed protocols and expert insights to empower researchers to explore the capabilities of this dye in their scientific endeavors. While direct literature on the fluorescence microscopy applications of Acid Green 85 is not abundant, the principles outlined herein provide a robust framework for its empirical validation and application.

Scientific Principles and Rationale

The Chemistry of Acid Green 85 and its Interaction with Biological Samples

Acid Green 85, as an acid dye, carries a net negative charge in aqueous solutions. This anionic nature dictates its staining mechanism, which is primarily driven by electrostatic attraction to positively charged sites within cells and tissues. Key biological macromolecules, such as proteins, are rich in amino acids with positively charged side chains (e.g., lysine and arginine), making them prime targets for acid dyes.[5]

The intensity and specificity of staining are influenced by several factors:

  • pH of the Staining Solution: The pH of the staining buffer is critical. In an acidic environment, the carboxyl groups of proteins are protonated, reducing their negative charge and enhancing the electrostatic attraction with the anionic dye. Conversely, in alkaline conditions, deprotonation of amino groups can weaken the interaction.

  • Protein Conformation and Accessibility: The three-dimensional structure of proteins and their organization within cellular compartments can affect the accessibility of charged residues to the dye molecules.

  • Dye Concentration and Incubation Time: These parameters must be optimized to achieve a balance between strong signal and low background staining.

Fluorescence Properties of Triarylmethane Dyes: A Proxy for Acid Green 85

Many triarylmethane dyes exhibit interesting photophysical properties, including fluorescence.[6] Their fluorescence is often sensitive to the local environment, a phenomenon known as fluorogenicity.[7] In solution, these dyes can exist in a dynamic state where internal rotations and molecular vibrations lead to non-radiative decay pathways, resulting in low fluorescence quantum yields. However, upon binding to a biological target, such as a protein or nucleic acid, these rotational freedoms can be restricted. This restriction can close the non-radiative decay channels, leading to a significant enhancement of the fluorescence signal.[8]

This "light-up" characteristic is highly desirable for fluorescence microscopy as it can lead to a high signal-to-noise ratio, with the dye only becoming brightly fluorescent upon binding to its target. While the specific quantum yield and photostability of Acid Green 85 are not yet extensively documented, the known properties of similar triarylmethane dyes suggest it may possess favorable characteristics for imaging.[6][9]

Potential Applications in Cellular and Tissue Imaging

Based on its chemical nature, Acid Green 85 is proposed for the following applications in fluorescence microscopy:

  • General Cytoplasmic and Extracellular Matrix Staining: Its affinity for proteins makes it a candidate for visualizing the overall morphology of cells and the structure of the extracellular matrix.

  • Visualization of Protein-Rich Structures: It may be useful for highlighting organelles and structures with high protein concentrations, such as mitochondria, cytoskeleton, and collagen fibers.

  • Counterstaining in Multicolor Imaging: Its green fluorescence could make it a suitable counterstain to visualize cellular architecture in conjunction with other fluorescent probes targeting specific molecules (e.g., nuclear stains like DAPI or antibody-based probes).

  • Dynamic Studies of Protein Aggregation: The potential for environment-sensitive fluorescence could be exploited to study processes involving changes in protein conformation or aggregation.

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on the general principles of using acid dyes and fluorescent probes. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific cell or tissue type and imaging setup.

Protocol 1: Staining of Cultured Cells

This protocol outlines a general procedure for staining adherent or suspension cells with Acid Green 85.

Materials:

  • Acid Green 85 stock solution (1 mg/mL in deionized water or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with antifade reagent

Workflow Diagram:

CellStainingWorkflow A Cell Culture B Fixation (e.g., 4% PFA) A->B 15 min C Permeabilization (e.g., 0.1% Triton X-100) B->C 10 min D Staining with Acid Green 85 C->D 30-60 min E Washing D->E 3x PBS F Mounting E->F G Imaging F->G

Cell Staining Workflow

Step-by-Step Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips to the desired confluency.

    • For suspension cells, harvest them by centrifugation and wash once with PBS.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add fixation solution and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended):

    • Add permeabilization buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular structures.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of Acid Green 85 in PBS. A starting concentration range of 1-10 µg/mL is recommended for initial optimization.

    • Incubate the cells with the Acid Green 85 working solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation maximum is likely in the blue region of the spectrum, and emission in the green region).

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol series (100%, 95%, 70%)

  • Deionized water

  • Acid Green 85 staining solution (e.g., 0.1% w/v in 1% acetic acid solution)

  • Differentiating solution (e.g., 0.5% acetic acid)

  • Mounting medium

Workflow Diagram:

TissueStainingWorkflow cluster_prep Deparaffinization & Rehydration cluster_stain Staining cluster_finish Mounting & Imaging A Xylene B Ethanol Series A->B C Water B->C D Acid Green 85 Staining C->D E Differentiation D->E F Dehydration E->F G Clearing (Xylene) F->G H Mounting G->H I Imaging H->I

Tissue Section Staining Workflow

Step-by-Step Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in deionized water.

  • Staining:

    • Immerse slides in the Acid Green 85 staining solution for 5-10 minutes. The acidic pH will enhance staining.

  • Differentiation:

    • Briefly dip the slides in the differentiating solution to remove excess stain and improve contrast. Monitor this step microscopically for optimal results.

    • Rinse thoroughly in deionized water.

  • Dehydration and Clearing:

    • Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%).

    • Clear in xylene (or substitute).

  • Mounting and Imaging:

    • Mount with a permanent mounting medium.

    • Image using a fluorescence microscope.

Data and Performance Characteristics

Due to the limited availability of specific data for Acid Green 85 in fluorescence microscopy, the following table presents a compilation of typical properties for green-emitting triarylmethane dyes and acid dyes, which can serve as a starting point for experimental design.

ParameterExpected Range/ValueRationale and Considerations
Excitation Maximum (λex) 480 - 520 nmTypical for green fluorescent dyes.[10] Initial experiments should test excitation with a standard 488 nm laser line.
Emission Maximum (λem) 510 - 550 nmEmission is expected in the green part of the spectrum.[10]
Quantum Yield (Φ) Variable (0.1 - 0.9)Can be low in solution and increase upon binding to proteins.[6][8]
Photostability ModerateTriarylmethane dyes can be susceptible to photobleaching.[10] The use of antifade reagents is highly recommended.
Molar Extinction Coefficient (ε) > 50,000 M⁻¹cm⁻¹High extinction coefficients are characteristic of many triarylmethane dyes.[9]
Optimal pH for Staining Acidic (pH 3-6)Enhances electrostatic interactions with proteins.[1]

Troubleshooting and Expert Recommendations

  • Problem: Weak or No Staining

    • Cause: Suboptimal dye concentration, insufficient incubation time, or inappropriate pH.

    • Solution: Increase the dye concentration or incubation time. Ensure the staining buffer has an acidic pH. Verify that the permeabilization step was effective for intracellular targets.

  • Problem: High Background Staining

    • Cause: Excessive dye concentration or insufficient washing.

    • Solution: Decrease the dye concentration. Increase the number and duration of washing steps. A brief differentiation step with a weak acid solution can also help.

  • Problem: Rapid Photobleaching

    • Cause: Inherent photolability of the dye.

    • Solution: Use a high-quality antifade mounting medium. Minimize the exposure time and excitation laser power during imaging.

  • Expert Tip: Co-staining with a well-characterized fluorescent probe can help to validate the localization of Acid Green 85 staining. For instance, co-staining with a fluorescently labeled phalloidin can confirm if Acid Green 85 localizes to the actin cytoskeleton.

Conclusion and Future Directions

Acid Green 85 presents an intriguing, yet underexplored, candidate for fluorescence microscopy applications. Its properties as an acid dye, combined with the potential for environment-sensitive fluorescence characteristic of its likely triarylmethane structure, suggest a range of possibilities for cellular and tissue imaging. The protocols and principles detailed in this guide offer a solid foundation for researchers to begin their own investigations into the utility of this dye. Further characterization of its photophysical properties and systematic evaluation of its staining performance in various biological contexts will be crucial in fully realizing its potential as a valuable tool in the ever-expanding palette of fluorescent probes.

References

  • Albrecht, K., Kaiser, V., Boese, R., Adams, J., & Kaufmann, D. E. (2000). Synthesis and properties of fluorescent organoboranes: triarylmethane-type dyes. Journal of the Chemical Society, Perkin Transactions 2, (9), 1835-1842. [Link]

  • Anhui Techchem Industrial Co.,Ltd. (2023). What are the properties of Acid Green 25. [Link]

  • Bulmer, D. (1962). Studies of differential staining with acid dyes in the human adenohypophysis. Journal of Anatomy, 96(Pt 4), 529–535. [Link]

  • Glavan, A. C., & El-Sayed, M. A. (2013). Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes. ACS Omega, 3(11), 15381–15387. [Link]

  • Kolmakov, K., et al. (2018). Triarylmethane Fluorophores Resistant to Oxidative Photobluing. Journal of the American Chemical Society, 140(51), 17745–17754. [Link]

  • MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses. [Link]

  • PubChem. (n.d.). Acid Green 50. National Center for Biotechnology Information. [Link]

  • The Cell. (n.d.). Basic and Acid Dyes for Histology. [Link]

  • Turo, M. J., & El-Sayed, M. A. (2013). Triarylpyrylium-based fluorescent DNA-binding dyes – facile synthesis, substituent effects, and sensing mechanism. RSC Advances, 3(44), 21543-21551. [Link]

  • Valdman, E. A., & Valdman, A. B. (2020). Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual-Color Flag. ChemBioChem, 21(1-2), 48–66. [Link]

  • Wikipedia. (n.d.). Crystal violet. [Link]

Sources

Method

How to prepare an Acid green 85 staining solution

Introduction & Scientific Basis Acid Green 85 (CAS No. 12220-00-7), often industrially classified alongside dyes like Olive MGL, belongs to the family of anionic sulfonated acid dyes.[1] While less ubiquitous in standard...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Basis

Acid Green 85 (CAS No. 12220-00-7), often industrially classified alongside dyes like Olive MGL, belongs to the family of anionic sulfonated acid dyes.[1] While less ubiquitous in standard histology than its cousins Acid Green 25 (Alizarin Cyanine Green) or Acid Green 50 (Lissamine Green), Acid Green 85 possesses specific utility in visualizing basic protein residues in complex biomaterials, textile research, and specialized tissue counterstaining.[1]

Mechanism of Action: The staining mechanism relies on ionic bonding .[1] Acid Green 85 contains negatively charged sulfonate groups (


).[1] In an acidic environment (pH < 4.0), the basic amino acid residues of proteins (Lysine, Arginine, Histidine) become protonated (

).[1] The anionic dye molecule binds electrostatically to these cationic sites, resulting in a stable, insoluble salt complex that visualizes the protein structure.[1]

Key Applications:

  • Histology: Cytoplasmic counterstain providing contrast to nuclear stains (e.g., Neutral Red).[1]

  • Biomaterials: Visualization of collagen or chitosan scaffolds in tissue engineering.[1]

  • Textile Chemistry: Analysis of dye uptake in polyamide and wool fibers (protein-based fibers).[1]

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

ComponentSpecificationRole
Acid Green 85 CAS 12220-00-7 (Solid Powder)Chromophore
Glacial Acetic Acid 99.7% ACS ReagentpH Adjuster (Protonation source)
Ethanol 70% or 95% (v/v)Surface tension reduction / Differentiator
Distilled Water

(Type II)
Solvent

Protocol: Preparation of Staining Solutions

We define two standard formulations: Formulation A (Standard Aqueous) for general protein detection and Formulation B (Alcoholic) for denser matrices requiring deeper penetration.[1]

Formulation A: 0.1% Acid Green 85 in 1% Acetic Acid (Standard)

Best for: Routine histology, collagen sponges, and delicate biomaterials.[1]

Step-by-Step Preparation (100 mL volume):

  • Weigh: Accurately weigh 0.1 g of Acid Green 85 powder.

  • Dissolve: Transfer powder to a beaker containing 80 mL of distilled water.

  • Mix: Stir using a magnetic stirrer at medium speed (300 rpm) for 15 minutes until fully dissolved. Note: Heating to 40°C may facilitate dissolution if the powder is coarse.[1]

  • Acidify: Slowly add 1.0 mL of Glacial Acetic Acid while stirring.

  • Adjust Volume: Transfer to a 100 mL volumetric flask and top up to the mark with distilled water.

  • Filter: Filter through a 0.45

    
    m PES membrane to remove undissolved particulates.[1]
    
  • Storage: Store in an amber bottle at room temperature (20-25°C). Stable for 3 months.

Formulation B: 0.5% Acid Green 85 in Acidic Ethanol

Best for: Dense tissues, wool fibers, or high-contrast applications.[1]

Step-by-Step Preparation (100 mL volume):

  • Weigh: Accurately weigh 0.5 g of Acid Green 85 powder.

  • Solvent Prep: Prepare 100 mL of 50% Ethanol (50 mL EtOH + 50 mL

    
    ).
    
  • Acidify: Add 1.0 mL Glacial Acetic Acid to the solvent mixture.

  • Dissolve: Add the dye powder to the acidified solvent. Stir for 30 minutes.

  • Filter: Mandatory filtration (Whatman No. 1) to remove any potential precipitates caused by ethanol insolubility of impurities.[1]

Experimental Workflow: Staining Protocol

The following workflow describes the application of Acid Green 85 for staining a protein-based scaffold or tissue section.

Pre-requisites:

  • Sample must be fixed (e.g., 10% Formalin) and rehydrated.[1]

  • If using paraffin sections, deparaffinize (Xylene

    
     Ethanol 
    
    
    
    Water) before starting.[1]

Protocol Steps:

  • Equilibration: Rinse sample in 1% Acetic Acid for 2 minutes. Rationale: This pre-acidifies the tissue, maximizing the number of protonated amine groups available for dye binding.[1]

  • Staining: Immerse sample in Acid Green 85 Solution (Formulation A) for 10–20 minutes.

  • Differentiation (Destaining): Rinse in 1% Acetic Acid (aqueous) for 1–2 minutes. Rationale: Removes non-specifically bound dye (background) while retaining the specific ionic bonds.[1]

  • Dehydration: Dehydrate rapidly through graded alcohols (70%

    
     95% 
    
    
    
    100% Ethanol).[1]
  • Clear & Mount: Clear in Xylene substitute and mount with synthetic resin.

Process Visualization (Logic Diagram)

The following diagram illustrates the critical decision points and chemical logic of the staining process.

AcidGreen85_Workflow Start Sample Preparation (Fixed/Hydrated) PreAcid Pre-Acidification (1% Acetic Acid) Protonates -NH2 to -NH3+ Start->PreAcid Stain Staining (Acid Green 85) Ionic Bonding PreAcid->Stain Low pH Destain Differentiation (Acidic Wash) Removes Background Stain->Destain Check Microscopic Check Contrast Sufficient? Destain->Check Check->Stain No (Signal Low) Check->Destain No (Background High) Dehydrate Dehydration (Graded Ethanol) Check->Dehydrate Yes Finish Mount & Image Dehydrate->Finish

Figure 1: Logical workflow for Acid Green 85 staining, emphasizing the critical pre-acidification step for charge activation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Weak Staining pH too high (>4.[1]0)Ensure Acetic Acid is added.[1] Proteins are not protonated at neutral pH.[1]
Precipitation in Solution Dye saturation or old solutionFilter solution before use.[1] Do not exceed 1% concentration in ethanol.[1]
High Background Insufficient differentiationExtend the post-stain acid wash.[1] Do not use water immediately; use 1% acetic acid.[1]
Color Fading Alkaline mounting mediumUse neutral or slightly acidic mounting media.[1] Avoid alkaline washing steps.[1]

References

  • Staining Mechanism: Kiernan, J. A. (2015).[1] Histological and Histochemical Methods: Theory and Practice (5th ed.).[1] Scion Publishing.[1] (General reference for acid dye mechanisms).

  • Dye Classification: World Dye Variety. (2023).[1] Acid Dyes and their Biological Applications. Retrieved from [Link]

  • Safety Data: PubChem. (2023).[1] Laboratory Chemical Safety Summary: Acid Dyes. Retrieved from [Link]

Sources

Application

Fixation methods compatible with Acid green 85 staining

Technical Application Note: Optimizing Fixation for Acid Green 85 (Coomassie G-250) Protein Staining Executive Summary & Chemical Context Acid Green 85 (C.I. 42040) , widely known in the life sciences as Coomassie Brilli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Fixation for Acid Green 85 (Coomassie G-250) Protein Staining

Executive Summary & Chemical Context

Acid Green 85 (C.I. 42040) , widely known in the life sciences as Coomassie Brilliant Blue G-250 , is a triphenylmethane dye historically utilized for protein quantification (Bradford Assay) and SDS-PAGE visualization. However, its application in quantitative cytology and histological total protein normalization (TPN) is a critical, often under-optimized workflow in drug development and high-content screening (HCS).

Unlike its "R-250" counterpart, Acid Green 85 (AG85) contains two additional methyl groups, granting it slightly lower solubility but higher sensitivity and a "colloidal" behavior in acidic solutions. This application note details the fixation chemistries required to maximize AG85 signal-to-noise ratios, specifically for researchers performing total protein normalization in multi-well plate assays or tissue counterstaining.

Mechanism of Action: The "Arginine Anchor"

To select the correct fixative, one must understand the dye-protein interaction. AG85 is an anionic dye that binds to proteins via two primary modes:

  • Ionic Interaction: The sulfonate groups of the dye interact with protonated basic amino acids. Crucially, AG85 exhibits a specific high affinity for Arginine residues, and to a lesser extent, Histidine and Lysine.

  • Van der Waals Forces: The dye interacts with aromatic rings (Tryptophan, Tyrosine, Phenylalanine).

The Fixation Paradox: Most common fixatives (Aldehydes) function by cross-linking Lysine residues. Because AG85 relies heavily on Arginine and aromatic interactions, aldehyde fixation does not significantly abrogate AG85 binding, making it superior to amine-reactive fluorescent dyes (like NHS-esters) for post-fixation total protein staining.

Comparative Fixation Protocols

The choice of fixation dictates the balance between morphological preservation and staining intensity .

Method A: Alcohol-Acid Precipitation (The "Quantitative" Standard)

Best for: High-throughput screening, Total Protein Normalization (TPN), and maximal signal intensity.

Principle: Cold alcohols dehydrate the cell, causing proteins to precipitate and denature in place. The addition of acetic acid (often used in "Colloidal" formulations) enhances the cationic state of the proteins, pre-conditioning them for AG85 binding.

  • Pros: Maximizes protein accessibility; highest signal intensity; compatible with "Colloidal Blue" kits.

  • Cons: Poor preservation of lipid membranes; potential shrinkage of cellular compartments.

Protocol:

  • Aspirate media from cells (e.g., 96-well plate).

  • Immediately add Ice-Cold Fixative Solution (50% Methanol + 10% Acetic Acid + 40% Water).

  • Incubate at -20°C for 15 minutes .

  • Wash 3x with PBS to rehydrate before staining.

Method B: Aldehyde Cross-Linking (The "Morphological" Standard)

Best for: Multiplexing with Immunofluorescence (IF), tissue histology, and structural analysis.

Principle: Formaldehyde forms methylene bridges between lysine residues. Since AG85 targets Arginine and aromatics, the "blocking" of Lysines by formalin has a negligible effect on total protein signal, allowing AG85 to serve as an excellent TPN channel after antibody staining.

  • Pros: Excellent morphological retention; compatible with downstream antibody labeling.

  • Cons: Requires permeabilization step (Triton X-100) to allow dye entry into the nucleus/organelles.

Protocol:

  • Aspirate media.

  • Add 4% Paraformaldehyde (PFA) in PBS (pH 7.4).

  • Incubate at Room Temperature (RT) for 15-20 minutes .

  • Wash 3x with PBS.

  • Mandatory Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

Data Presentation: Fixative Selection Matrix

FeatureAlcohol-Acid (MeOH/AcOH)Aldehyde (4% PFA)Trichloroacetic Acid (TCA)
Primary Mechanism Precipitation & DenaturationCovalent Cross-linkingAcid Precipitation
AG85 Signal Intensity High (Increased accessibility)Medium (Steric hindrance)High (Standard for gels)
Morphology Poor (Shrinkage)Excellent Medium
Lipid Preservation No (Extracted)YesNo
Key Target Residue Arginine (Accessible)Arginine (Preserved)All Basic Residues
Recommended Use Drug Screening / TPNIHC Counterstain / IFIsoelectric Focusing

Visualized Workflows

Figure 1: Mechanism of Acid Green 85 Binding Post-Fixation

Caption: AG85 binds Arginine/Aromatics. Aldehyde fixation blocks Lysine but leaves Arginine targets available.

AG85_Mechanism cluster_protein Protein Surface Lys Lysine (NH3+) Arg Arginine (Guanidinium+) Aro Aromatic (Trp/Tyr) Fixative Aldehyde Fixative Fixative->Lys Cross-links (Blocks) Fixative->Arg No Interaction AG85 Acid Green 85 (Anionic Dye) AG85->Lys Weak/Blocked AG85->Arg Strong Ionic Bond AG85->Aro Van der Waals

Figure 2: High-Content Screening Workflow (TPN)

Caption: Optimized workflow for using AG85 as a normalizer in drug screening assays.

Workflow cluster_fix Fixation Decision Start Cell Culture (96/384 Well Plate) Treat Drug Treatment Start->Treat Start->Treat PFA 4% PFA (If IF required) Treat->PFA MeOH Ice-Cold MeOH/AcOH (If only TPN required) Treat->MeOH Perm Permeabilization (0.1% Triton X-100) *Required for PFA* PFA->Perm Stain Stain: 0.05% AG85 in 10% Acetic Acid MeOH->Stain Skip Perm Perm->Stain Wash Destain/Wash (10% Acetic Acid -> H2O) Stain->Wash Read Imaging/Quantification (Absorbance 595nm or Near-IR Fluorescence) Wash->Read

[1][2][3][4]

Critical Protocol: "Colloidal" Acid Green 85 Staining

This protocol is adapted for adherent cells in a 96-well plate format.

Reagents:

  • Stock Dye: 1g Acid Green 85 (Coomassie G-250) in 100mL distilled water.

  • Staining Buffer: 10% Acetic Acid, 25% Methanol, 65% Water.

  • Working Solution: Add 5mL Stock Dye to 95mL Staining Buffer. Note: The solution should turn a greenish-brown (Leuco form). It turns blue upon binding protein.[1][2][3][4]

Steps:

  • Fixation: Perform Method A or B (above).

  • Equilibration: If using PFA, ensure all Triton X-100 is washed away (3x PBS washes). Detergents interfere with AG85 binding.[4]

  • Staining: Add 50µL of Working Solution per well.

  • Incubation: Incubate for 30 minutes at RT on a gentle shaker.

  • Differentiation (Crucial): Aspirate stain. Wash 2x with 10% Acetic Acid (5 minutes each). This removes background dye bound to the plastic plate and non-specific low-affinity binding.

  • Final Wash: Wash 1x with deionized water.

  • Analysis:

    • Colorimetric: Read Absorbance at 595 nm .

    • Fluorescence: AG85 has near-infrared fluorescence properties (Excitation ~633nm / Emission ~680nm). It can be imaged on LI-COR Odyssey or similar scanners for higher dynamic range.

Troubleshooting & Validation

  • Problem: High Background (Blue Plate).

    • Cause: Dye binding to polystyrene.

    • Fix: Increase the stringency of the Destain step (use 30% Methanol / 10% Acetic Acid) or switch to a non-binding plate surface.

  • Problem: Low Signal.

    • Cause: Over-fixation with Glutaraldehyde (masks too many epitopes) or residual detergent.

    • Fix: Stick to PFA or Methanol. Ensure 3x water washes to remove SDS or Triton before staining.

  • Validation:

    • Always run a standard curve of plated cells (e.g., 5k, 10k, 20k, 40k cells/well) to ensure linearity of the AG85 signal before using it for normalization.

References

  • Sigma-Aldrich. Brilliant Green (Hydrogen Sulfate) (C.I. 42040) Product Information.[5] (Confirmed identity as C.I. 42040/Coomassie G-250).

  • Thermo Fisher Scientific. Protein Gel Staining Methods: Coomassie Dye Chemistry. (Mechanisms of Arginine/Aromatic binding).

  • Bio-Rad. Total Protein Staining: Coomassie G-250 vs R-250. (Colloidal properties and fixation compatibility).[6]

  • National Institutes of Health (PMC). Arginine neuroprotection and mechanism. (Context on Arginine residues in biological systems).

  • G-Biosciences. Coomassie Brilliant Blue G-250 Stain Protocol. (Base protocols for acidic staining).

Sources

Method

Application Note: Optimized Mounting Protocols for Acid Green 85 Stained Slides

This Application Note is structured to guide researchers through the selection and application of mounting media for Acid Green 85 (C.I.[1][2] Acid Green 85), a synthetic anionic dye used in histology and textile applica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the selection and application of mounting media for Acid Green 85 (C.I.[1][2] Acid Green 85), a synthetic anionic dye used in histology and textile applications, often for staining connective tissues or as a counterstain.[1][2]

Abstract & Core Directive

The longevity and optical resolution of histological slides stained with Acid Green 85 (an anionic triphenylmethane or anthraquinone-based dye, distinct from but chemically related to Acid Green 25) depend entirely on the compatibility between the dye chemistry and the mounting medium.[1][2]

The Core Challenge: Acid Green 85 is water-soluble and sensitive to alkaline pH.[1][2] Improper mounting leads to "bleeding" (diffusion of dye into the medium) or fading (oxidative loss of chromophore).[1][2]

The Solution: This guide validates Synthetic Resinous Mounting Media (Hydrophobic) as the Gold Standard for permanent storage, provided a rigorous dehydration protocol is followed.[1][2] Aqueous mounting is reserved for specific, temporary workflows.[1][2]

Scientific Mechanism: Dye-Solvent Interactions[1][2]

To select the correct medium, one must understand the solubility profile of Acid Green 85.[1][2]

Chemical Basis

Acid Green 85 functions as an acid dye (anionic).[1][2] It binds to basic amino acids (lysine, arginine) in tissue proteins via electrostatic attraction under acidic conditions.[1][2]

  • Hydrophilicity: High.[1][2] The sulfonate groups (

    
    ) make it highly soluble in water.[1][2]
    
  • Lipophilicity: Low.[1][2] It is generally insoluble in non-polar solvents like xylene or toluene.[1][2]

  • Alcohol Sensitivity: Moderate.[1][2] Most acid dyes exhibit partial solubility in lower-grade alcohols (50-70% ethanol) but are relatively stable in absolute ethanol if exposure is brief.[1][2]

The "Lock-In" Principle

The goal of mounting is to encapsulate the tissue in a medium where the dye is insoluble .[1][2]

Medium TypeSolvent BaseAcid Green 85 SolubilityOutcome
Aqueous (Glycerol) Water/BufferSoluble High Risk: Dye diffuses into medium over time (Bleeding).[1][2]
Resinous (Synthetic) Xylene/TolueneInsoluble Optimal: Dye remains "locked" in the tissue.[1][2]
Resinous (Natural) Terpenes (Canada Balsam)Insoluble Moderate: Acidic nature of balsam may alter dye color over years.[1][2]

Recommended Mounting Media

Primary Recommendation: Synthetic Resinous Media

Examples: DPX (Distyrene, Plasticizer, Xylene), Entellan®, Permount™.[1][2]

  • Refractive Index (RI): ~1.52 (Matches glass slides, optimizing resolution).

  • pH: Neutral.[1][2]

  • Mechanism: Requires the tissue to be completely dehydrated (water removed) and cleared (alcohol removed) before mounting.[1][2] Since Acid Green 85 is insoluble in xylene, the stain edges remain sharp.[1][2]

Secondary Recommendation: Modified Aqueous Media (Only if Dehydration is Impossible)

Examples: Glycerol Gelatin, Fluoromount-G.[1][2]

  • Indication: Use only if the tissue contains other stains (e.g., Lipids/Oil Red O) that would be destroyed by xylene.[1][2]

  • Modification: The mounting medium must be acidified (pH 4.0–5.[1][2]0) to prevent dye desorption.[1][2] Neutral or basic aqueous media will cause rapid fading.[1][2]

Detailed Protocols

Protocol A: Permanent Mounting (Resinous) - The Gold Standard

Objective: Create a permanent, high-contrast slide with zero dye bleeding.[1][2]

Reagents:

  • Ethanol Series (70%, 95%, 100% x2)[1][2]

  • Clearing Agent: Xylene or Xylene Substitute (e.g., d-Limonene)[1][2]

  • Mounting Medium: DPX or Entellan[1][2]

Workflow:

  • Post-Staining Wash: Rinse slides in acidified water (1% Acetic Acid) to remove excess unbound dye.[1][2] Do not use tap water if it is alkaline.[1][2]

  • Differentiation (Critical): Briefly dip in 70% Ethanol.

    • Observation: Check under microscope.[1][2][3] If Acid Green 85 leaches rapidly, skip to Step 3.

  • Rapid Dehydration:

    • 100% Ethanol - Dip 10 times (approx. 30 seconds).[1][2]

    • 100% Ethanol (Fresh) - Dip 10 times.[1][2]

    • Note: Speed is vital.[1][2] Prolonged exposure to alcohol can extract the dye.[1][2]

  • Clearing:

    • Xylene I - 2 minutes.[1][2]

    • Xylene II - 2 minutes.[1][2]

    • Checkpoint: The slide should look transparent.[1][2] If milky, water is still present (Go back to 100% Ethanol).[1][2]

  • Mounting:

    • Apply 2-3 drops of Resin Medium (DPX).[1][2]

    • Lower coverslip slowly to avoid bubbles.[1][2]

  • Curing: Dry flat in a fume hood for 24 hours.

Protocol B: Aqueous Mounting (Temporary)

Objective: Quick visualization without dehydration.[1][2]

Reagents:

  • Aqueous Mounting Medium (Glycerol-based)[1][2]

  • Sealant (Nail polish or Valap)[1][2]

Workflow:

  • Rinse: Wash slide in distilled water.

  • Mount: Apply aqueous medium directly to wet slide.[1][2]

  • Seal: Seal edges of coverslip immediately to prevent evaporation.[1][2]

  • Storage: Store at 4°C in the dark. Expect stain diffusion within 48-72 hours.[1][2]

Visualization of Workflow

The following diagram illustrates the decision logic and chemical pathway for processing Acid Green 85 slides.

MountingProtocol Start Acid Green 85 Stained Slide CheckLipid Does tissue contain Xylene-sensitive elements (e.g., Lipids)? Start->CheckLipid AqueousPath Aqueous Mounting Required CheckLipid->AqueousPath Yes ResinousPath Resinous Mounting (Preferred) CheckLipid->ResinousPath No Acidify Step: Acidify Medium (pH 4.0-5.0) AqueousPath->Acidify Seal Step: Seal Coverslip (Temporary Storage) Acidify->Seal ResultTemp Result: Temporary Slide (Risk of Bleeding) Seal->ResultTemp Dehydrate Step: Rapid Dehydration (100% EtOH x 2) ResinousPath->Dehydrate Clear Step: Clearing (Xylene x 2) Dehydrate->Clear Dehydrate->Clear Removes Water Insolubilizes Dye Mount Step: Mount with DPX/Entellan Clear->Mount ResultPerm Result: Permanent Slide (High Clarity, No Fading) Mount->ResultPerm

Caption: Decision tree for selecting mounting media based on tissue composition and desired slide longevity.[1][2]

Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Cloudiness Milky haze over tissue after mounting.[1][2]Water contamination in Xylene (Incomplete dehydration).[1]Return to 100% Ethanol, then fresh Xylene.[1]
Bleeding Green halo around tissue; background turns green.[1][2]1. Aqueous medium used.2.[1][2][3][4][5] Alcohol dehydration was too slow.1. Switch to Resinous.2. Reduce time in ethanol steps.
Fading Loss of green intensity over weeks.[1][2]Alkaline pH in mounting medium or residual tap water.[1]Use acidified wash water; ensure mountant is neutral/acidic.[1][2]
Black Artifacts Dark granules appearing over time.[1][2]Precipitation of dye (rare) or drying back of medium.[1]Ensure coverslip is fully sealed; use fresh dye solution.[1][2]

References

  • Biological Stain Commission. (n.d.).[1][2] Mounting Media: An Overview. Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][2] C.I.[1][2][3][5][6][7][8][9][10] Acid Green 3 (Related Triphenylmethane) Properties.[1][2] Retrieved from [Link][1][2]

(Note: While specific literature on "Acid Green 85" is less abundant than "Acid Green 25", the chemical behavior of the Acid Green anionic dye class dictates the protocols above.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Fluorophore Fading

A Senior Application Scientist's Guide to Preserving Your Fluorescent Signal A Note on "Acid Green 85": Initial searches for a fluorescent dye specifically named "Acid Green 85" used in biological research did not yield...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preserving Your Fluorescent Signal

A Note on "Acid Green 85": Initial searches for a fluorescent dye specifically named "Acid Green 85" used in biological research did not yield conclusive results. The CAS number associated with "Acid Green 85" (1220-00-7) points to an industrial dye with limited available data on its fluorescent properties or photostability.[1] The number "85" is more commonly associated with the concentration of phosphoric acid (85%).[2][3][4] Therefore, this guide will focus on the universal principles and expert-validated techniques for preventing the photobleaching of green-spectrum fluorophores commonly used in research, such as FITC and Alexa Fluor 488. The strategies outlined here are broadly applicable and will provide a robust framework for preserving the signal of your green fluorescent stains.

Part 1: Frequently Asked Questions (FAQs)

Q1: My green fluorescent signal is fading almost instantly. What is the most likely cause?

A1: Rapid signal loss, or photobleaching, is primarily caused by the photochemical destruction of the fluorophore.[5] This happens when the dye molecule, after being excited by the microscope's light source, reacts with oxygen to create reactive oxygen species (ROS) that irreversibly damage it, preventing further fluorescence.[6] The two most common culprits are:

  • Excessively high excitation light intensity: Using a brighter light than necessary dramatically accelerates photobleaching.[7]

  • Lack of an antifade mounting medium: Standard buffers (like PBS) do not contain the necessary chemical scavengers to protect the dye from ROS.[7]

Q2: What is an antifade mounting medium and why is it critical?

A2: An antifade mounting medium is a specialized solution used to mount your coverslip onto the microscope slide.[8] Its primary function is to preserve your sample and its fluorescent signal. It achieves this through several mechanisms:

  • Free Radical Scavenging: It contains chemical compounds that neutralize the harmful ROS generated during fluorescence excitation.[6]

  • Refractive Index Matching: A good mounting medium has a refractive index close to that of the glass slide and immersion oil (~1.5), which reduces light scatter and improves image resolution.[6]

  • Sample Preservation: It provides a stable environment for long-term storage of your stained sample.

Q3: Can I make my own antifade mounting medium?

A3: Yes, "DIY" antifade solutions are a cost-effective option. Common recipes involve adding antifade reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to a glycerol and PBS solution.[9] However, for critical, quantitative experiments, commercially formulated mounting media are highly recommended. These undergo rigorous quality control to ensure batch-to-batch consistency in performance and refractive index, which is crucial for reproducible, high-resolution imaging.[10]

Q4: Is there a "best" green fluorophore to avoid fading?

A4: Photostability varies significantly between dyes. For green fluorescence, Alexa Fluor 488 is widely considered superior to older dyes like FITC (fluorescein isothiocyanate). Alexa Fluor 488 is not only brighter but also significantly more photostable and less sensitive to pH changes in its environment.[11][12][13] When starting a new experimental series, choosing a modern, photostable dye is one of the most effective preventative measures you can take.

Part 2: In-Depth Troubleshooting Guide

Issue 1: My signal is bright initially but fades rapidly during Z-stack or time-lapse acquisition.

  • Scientific Rationale: This is a classic case of photobleaching, where the cumulative light exposure from repeated scans destroys the fluorophore population. Each excitation cycle has a finite probability of leading to the fluorophore's destruction.[5]

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. It is a common mistake to start with 100% power. Start low (e.g., 1-5% laser power) and gradually increase only as needed.

    • Decrease Exposure Time/Increase Camera Gain: Use the shortest possible pixel dwell time (for confocal) or camera exposure time (for widefield) that provides a usable signal. You can often compensate for a shorter exposure by increasing the detector gain or camera sensitivity.

    • Use a More Sensitive Detector: If available, use a microscope equipped with a high quantum efficiency detector (e.g., a GaAsP detector on a confocal) which requires less light to generate a strong signal.

    • Verify Your Antifade Medium: Ensure you are using a high-quality, fresh antifade mounting medium. If you prepared it yourself, ensure it was stored correctly (typically protected from light at 4°C or -20°C) and is not expired.[9] Antifade reagents can degrade over time.

Issue 2: My signal looks dim and grainy from the very beginning.

  • Scientific Rationale: A poor initial signal can be due to suboptimal staining, but it can also be a consequence of photobleaching that occurred before you even started imaging, such as during sample preparation or while searching for your field of view.

  • Troubleshooting Steps:

    • Protect from Light: From the moment the fluorescent dye is applied, protect your sample from ambient light. Use light-blocking slide boxes and turn off the microscope's fluorescence illuminator when not actively observing the sample.

    • Focus Using a More Stable Channel: If you have a nuclear counterstain like DAPI (which is generally very photostable), use the DAPI channel to find your cells and focus the image. Once you have a field of view selected, switch to the green channel only for the final image capture.[7]

    • Optimize Staining Protocol: Ensure your antibody/stain concentration and incubation times are optimized. Insufficient staining will result in a weak signal that is difficult to distinguish from background noise.

    • Check Filter Cubes: Confirm you are using the correct filter set for your green dye. A mismatched filter will lead to inefficient excitation and/or emission detection, forcing you to use higher light intensity, which in turn causes more fading.

Issue 3: I'm using an antifade medium, but my signal still fades.

  • Scientific Rationale: While antifade reagents are powerful, they are not infallible. Their effectiveness can be compromised by chemical incompatibilities or by overwhelming their scavenging capacity with extreme imaging conditions.

  • Troubleshooting Steps:

    • Consider Reagent Compatibility: Some antifade reagents are incompatible with certain dyes. For example, p-Phenylenediamine (PPD), a very effective antifade, can cause autofluorescence in the blue-green channel and may not be ideal for all green dyes.[6]

    • Minimize Oxygen: Photobleaching is an oxidative process.[14] While antifade reagents scavenge oxygen radicals, reducing the amount of available oxygen can also help. For high-resolution or long-term live-cell imaging, consider using specialized imaging chambers or media with oxygen-scavenging systems (e.g., glucose oxidase/catalase).

    • Switch to a Different Antifade: The effectiveness of different antifade agents can vary. If a DABCO-based medium isn't sufficient, try one based on n-propyl gallate (NPG) or a commercial formulation like ProLong™ Diamond Antifade Mountant, which is known for excellent performance.[7]

Part 3: Data & Protocols

Table 1: Comparison of Common Antifade Reagents
ReagentMechanism of ActionAdvantagesDisadvantagesBest For
PPD (p-Phenylenediamine)Free Radical ScavengerHighly effective at preventing fading.[6]Can turn mounting medium brown (oxidizes), reduces initial signal intensity, can be toxic, and may cause background fluorescence in the blue/green spectrum.[6]Red-shifted fluorophores where green background is not an issue.
NPG (n-Propyl gallate)Free Radical ScavengerEffective for many common dyes including FITC and DAPI.[15] Less toxic than PPD.Can be difficult to dissolve; may reduce the fluorescence of cyanine dyes (e.g., Cy5).[16]General use with common blue and green fluorophores in fixed cells.[9]
DABCO (1,4-Diazabicyclo[2.2.2]octane)Triplet State QuencherGood photobleaching protection, readily soluble, and less toxic.Generally considered less potent than PPD or NPG.A good all-around antifade, often used for both fixed and live-cell imaging due to lower toxicity.
Diagram 1: Workflow for Minimizing Photobleaching

A workflow diagram illustrating key decision points and actions to prevent photobleaching, from initial sample preparation to final image acquisition.

Diagram 2: The Mechanism of Photobleaching

Photobleaching_Mechanism cluster_pathways cluster_intervention S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 1. Excitation (Light Absorption) S1->S0 2. Fluorescence (Light Emission) T1 Excited Triplet State (T1) (Long-lived, Reactive) S1->T1 3. Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached 4. Reaction with O2 (Generates ROS -> Damage) ReduceLight Reduce Light (Fewer Excitation Events) ReduceLight->S0 Limits Step 1 Antifade Antifade Reagents (Quench T1 or Scavenge ROS) Antifade->Bleached Blocks Step 4

A simplified Jablonski diagram showing the pathway to fluorescence versus the pathway to photobleaching via the triplet state and subsequent oxidative damage.

Protocol 1: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol is adapted from standard laboratory recipes and provides a cost-effective antifade solution. For maximum reproducibility, a commercial medium is recommended.

Materials:

  • n-Propyl gallate (NPG) (e.g., Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS) stock solution

  • Dimethyl sulfoxide (DMSO)

  • 50 mL conical tube

  • Stir plate and stir bar

Procedure:

  • Prepare a 10X PBS Stock Solution: Prepare a standard 10X PBS solution and filter-sterilize.

  • Prepare a 20% (w/v) NPG Stock: NPG does not dissolve well in aqueous solutions. Dissolve 2 g of n-propyl gallate into 10 mL of DMSO. This may require gentle warming and vortexing. This is your 20% NPG stock.

  • Prepare Glycerol/PBS Mixture: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Combine Components: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise. It is crucial to add the NPG stock slowly to prevent precipitation.

  • Storage: Store the final solution in small aliquots (e.g., 1 mL) in opaque tubes at -20°C.[16] The solution is stable for several months. Before use, thaw an aliquot and allow it to reach room temperature.

References

  • ResearchGate. (2016). How to make mounting medium (anti fade)?[Link]

  • Wikipedia. Crystal violet. [Link]

  • Thermo Fisher Scientific. (2018). 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. [Link]

  • PubChem. C.I. Acid Green 3. [Link]

  • University of Massachusetts Amherst. Antifade Mixtures for Fluorescence Microscopy. [Link]

  • University of Arizona. DABCO Mounting Medium Recipes. [Link]

  • PubMed. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. [Link]

  • National Institutes of Health. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. [Link]

  • ResearchGate. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry. [Link]

  • Chemical Market. ACID GREEN 85. [Link]

  • Electron Microscopy Sciences. The Antidote for Photobleaching. [Link]

  • Case Western Reserve University. (2013). Photobleaching of Fluorescent Dyes in Polymer Films. [Link]

  • National Cancer Institute. Antifade. [Link]

  • Flow Cytometry Core Facility. Fluorochromes Description. [Link]

  • ResearchGate. (2013). How can we prevent photobleaching in fluorescent labeled protein stock solution?[Link]

  • ResearchGate. Photobleaching. [Link]

  • ACS Publications. (1997). Chromophore Formation in Green Fluorescent Protein. [Link]

  • Biocompare. Mounting Media. [Link]

  • Wikipedia. Photobleaching. [Link]

  • University of California, Irvine. Alexa Fluor® Dyes - Simply the Best and Brightest. [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Phosphoric Acid 85%. [Link]

  • ResearchGate. (2018). AC-202, a highly effective fluorophore for the visualization of lipid droplets in green algae and diatoms. [Link]

  • Optical Filter. (2023). Is Alexa Fluor 488 or FITC Good for Apoptosis Study?[Link]

  • Brenntag. Phosphoric Acid 85 (Food-Grade) Bulk Distributor. [Link]

  • Bio-Rad Antibodies. Which fluorophores are useful for flow cytometry. [Link]

  • Wikipedia. Astatine. [Link]

  • ACS Omega. (2022). Metal-Enhanced Hg2+-Responsive Fluorescent Nanoprobes: From Morphological Design to Application to Natural Waters. [Link]

Sources

Optimization

Technical Support Center: Acid Green 85 Staining Optimization

The following Technical Support Guide is structured to address the physicochemical properties of Acid Green 85 (C.I. 44025) and its class of anionic dyes.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the physicochemical properties of Acid Green 85 (C.I. 44025) and its class of anionic dyes.

Topic: Causes of Non-Specific Background Staining

Executive Summary & Mechanistic Insight

Acid Green 85 (chemically related to the anthraquinone or triphenylmethane acid dye families) functions as an anionic protein stain .[1] Like its more common counterparts (Coomassie G-250 or Fast Green FCF), it relies on electrostatic attraction to bind basic amino acid residues (Arginine, Lysine, Histidine) under acidic conditions.[1]

The Core Problem: High background staining occurs when the dye interacts with the gel matrix (polyacrylamide) or contaminants rather than the target protein.[1] This is rarely a "bad batch" of dye and almost always a Signal-to-Noise (SNR) equilibrium issue .[1]

The Chemistry of Background

To fix the background, you must understand the two competing forces at play:[1]

  • Specific Binding (Signal): The sulfonate groups (

    
    ) of the dye bind to protonated amines (
    
    
    
    ) on the protein.[1] This is reinforced by hydrophobic interactions (Van der Waals forces).[1]
  • Non-Specific Entrapment (Noise):

    • Matrix Interaction: The dye binds hydrophobically to the polyacrylamide mesh.[1]

    • Ionic Interference: Residual detergents (SDS) or ampholytes create "false" charge traps.[1]

    • Dye Aggregation: Acid Green 85, like many large aromatic dyes, can form colloidal aggregates (micelles) that physically lodge in the gel pores, refusing to diffuse out during destaining.

Troubleshooting Guide (Q&A)

Category A: High Uniform Background (The "Blue/Green Slab")

Q1: The entire gel remains dark green even after overnight destaining. Why isn't the dye diffusing? A: This indicates Dye Saturation or Matrix Trapping .[1]

  • Cause: You likely used a staining solution with too high a dye concentration (>0.1%) or insufficient alcohol content in the destain.[1] Acid Green 85 is hydrophobic; it requires an organic solvent (Methanol or Ethanol) to solubilize it enough to release it from the gel matrix.[1]

  • Solution: Increase the organic solvent fraction in your destaining buffer.[1]

    • Standard: 10% Acetic Acid / 20% Methanol.[1]

    • Aggressive: 10% Acetic Acid / 40% Methanol .[1]

    • Note: Do not exceed 50% methanol, or you risk stripping the dye from the protein (loss of signal).[1]

Q2: I see a high background specifically at the bottom of the gel (the dye front). A: This is Detergent Interference (SDS) .

  • Cause: SDS (Sodium Dodecyl Sulfate) is anionic.[1] If not washed out, it binds the cationic buffer components and traps the dye.[1]

  • Solution: Implement a Pre-Wash Step .[1] Wash the gel in dH2O for 15 minutes before fixation/staining.[1] This allows SDS micelles to diffuse out of the matrix.[1]

Category B: Particulates and Speckling

Q3: My gel has dark green "speckles" or "pepper spots" across the surface. A: This is Dye Precipitation .[1]

  • Cause: Acid Green 85 has low solubility in purely acidic aqueous solutions.[1] If your stock solution is old or was stored cold, the dye molecules have aggregated into colloids larger than the gel pores.[1]

  • Solution:

    • Filtration: Always filter the staining solution through a 0.45 µm filter before use.[1]

    • Temperature: Ensure the stain is at room temperature (

      
      ). Never stain with cold reagents.[1]
      
Category C: "Negative" or Reverse Staining[1]

Q4: The background is green, but my protein bands are clear/white. What happened? A: You have inadvertently performed Reverse Staining .[1]

  • Cause: This usually happens if the gel was not fixed properly, or if the pH of the staining solution is too high (above pH 4.0).[1] The proteins remain negatively charged (repelling the anionic dye), while the dye settles into the background matrix.[1]

  • Solution: Verify your staining buffer pH is between 2.0 and 3.0 . Add 10% Glacial Acetic Acid to the solution to ensure proteins are protonated (positively charged).[1]

Diagnostic Visualization

The following diagrams illustrate the logic flow for troubleshooting and the molecular mechanism of staining.

Figure 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Observation: High Background Type Identify Pattern Start->Type Uniform Uniform Dark Background Type->Uniform Speckled Speckles / Spots Type->Speckled Bottom Concentrated at Bottom Type->Bottom DestainCheck Destaining Duration > 4h? Uniform->DestainCheck Filter Filter Stain (0.45µm) Speckled->Filter SDS SDS Interference Bottom->SDS Solvent Increase Methanol to 40% DestainCheck->Solvent Yes ThinGel Gel too thick (>1.5mm)? Use thinner gels next time. DestainCheck->ThinGel No Wash Add 3x dH2O Pre-Wash SDS->Wash

Caption: Decision matrix for identifying the root cause of Acid Green 85 background noise.

Figure 2: The Mechanism of Signal vs. Noise

BindingMechanism cluster_Protein Target Signal (Protein) cluster_Matrix Background Noise (Matrix) Dye Acid Green 85 (Anionic) BasicAA Basic Residues (Lys/Arg+) Dye->BasicAA pH < pI Poly Polyacrylamide/SDS Dye->Poly Low Alcohol Bind1 Electrostatic Bond (Strong) BasicAA->Bind1 Destain Destaining Solution (High Alcohol/Acid) Bind2 Hydrophobic Trap (Weak but abundant) Poly->Bind2 Bind2->Destain Displaced by Solvent

Caption: The dye binds strongly to proteins via charge, but loosely to the matrix via hydrophobicity.[1][2] Destaining breaks the weak matrix bonds.[1]

Optimized Protocol: The "Low-Noise" System

To ensure reproducibility and minimal background, follow this standardized protocol. This system relies on Colloidal Dispersion principles to maximize sensitivity while minimizing matrix penetration [1].[1]

Reagents
ComponentConcentrationFunction
Fixative 50% Methanol, 10% Acetic AcidLocks proteins in the gel; removes SDS.[1]
Stain Base 0.1% Acid Green 85 (w/v)The visualization agent.[1]
Stain Solvent 25% Methanol, 5% Acetic AcidSolubilizes the dye; prevents precipitation.[1]
Destain A 40% Methanol, 10% Acetic Acid"Rapid" destain to remove bulk dye.
Destain B 5% Methanol, 7% Acetic Acid"Fine" destain to clear background without fading bands.
Step-by-Step Workflow
  • SDS Removal (Crucial):

    • After electrophoresis, remove the gel and wash in dH2O for 3 x 5 minutes .

    • Why: Removes SDS that competes with the dye and causes background smears [2].[1][3]

  • Fixation:

    • Incubate in Fixative for 30 minutes (1 hour for gels >1.0mm).

    • Why: Prevents protein diffusion and acidifies the matrix (protonating the proteins).[1]

  • Staining:

    • Add Stain Solution .[1] Microwave on "Low" for 20 seconds (do not boil) or incubate for 1 hour at RT with gentle shaking.

    • Note: Filter the stain immediately before use to prevent speckling.[1]

  • Destaining (The Gradient Method):

    • Phase 1: Rinse with dH2O.[1] Add Destain A for 30 minutes. The solution will turn dark green.[1] Discard.

    • Phase 2: Add Destain B . Add a tightly crumpled Kimwipe (tissue) to the corner of the container.[1]

    • Why: The tissue acts as a "dye sink," absorbing the dye as it leaches from the gel, preventing re-absorption [3].[1]

References

  • Neuhoff, V., et al. (1988).[1] "Improved staining of proteins in polyacrylamide gels including isoelectric focusing gels with clear background at nanogram sensitivity using Coomassie Brilliant Blue G-250 and R-250." Electrophoresis.

  • Thermo Fisher Scientific. "Protein Gel Staining Methods & Troubleshooting." Protein Biology Learning Center.

  • GoldBio. "Troubleshooting SDS-PAGE Sample Preparation Issues." Gold Biotechnology Technical Guides.

  • PubChem. "Acid Green 25 (Structurally related anionic dye data)." National Library of Medicine.[1]

Disclaimer: Acid Green 85 is a specific industrial nomenclature.[1] In research contexts, protocols for C.I. Acid Green 25, Fast Green FCF, or Coomassie G-250 are chemically analogous and interchangeable regarding troubleshooting logic.

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Time for Acid Green 85 Staining

This guide focuses on the technical optimization of Acid Green 85 (C.I. 12220-00-7) , a metal-complex acid dye (often known as Acid Olive MGL).

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the technical optimization of Acid Green 85 (C.I. 12220-00-7) , a metal-complex acid dye (often known as Acid Olive MGL). While less common in standard histology than Acid Green 25 or Fast Green FCF, Acid Green 85 is utilized in specialized material science and drug development applications for visualizing dense proteinaceous matrices, collagen scaffolds, and polyamide-based biomaterials due to its high lightfastness and robust metal-coordination binding mechanism.

Topic: Kinetic Optimization of Acid Green 85 (Metal-Complex) Staining for Protein Matrices Audience: Drug Development Scientists, Biomaterial Engineers, and QC Researchers Version: 2.1 (Current as of 2026)

Core Technical Overview

Acid Green 85 (AG85) is a 1:2 metal-complex acid dye containing a central metal ion (typically chromium or cobalt) coordinated to two dye ligands. Unlike simple acid dyes (e.g., Coomassie), AG85 relies on both ionic bonding (between sulfonate groups and protonated amino groups) and coordinate bonding (metal-ligand interactions).

The Optimization Challenge: Because AG85 molecules are sterically bulky (due to the metal complex), their diffusion coefficient into dense biological matrices (e.g., cross-linked collagen scaffolds or hydrogels) is lower than smaller dyes. Consequently, incubation time becomes the critical variable governing stain uniformity and saturation.

Mechanism of Action[1][2][3]
  • Protonation (pH < 4.0): Acidic conditions protonate basic amino acid residues (Lys, Arg, His) on the substrate.

  • Diffusion: The bulky dye moves from the bulk solution into the matrix pore structure.

  • Adsorption: The anionic dye binds electrostatically to cationic sites.

  • Fixation: Secondary coordinate bonds form, locking the dye in place (high wash fastness).

Optimized Staining Protocol (Baseline)

Use this protocol as a starting point for optimization.

StepReagent/ConditionTime (Baseline)Critical Parameter
1. Fixation 10% NBF or 4% PFA1-24 hrsCross-linking density affects dye penetration.
2. Equilibration Acetate Buffer (pH 3.5)10 minsEstablishes uniform charge distribution.
3. Staining 0.1% Acid Green 85 in pH 3.5 Buffer 30 - 60 mins The variable to optimize (See Section 3).
4. Differentiation 1% Acetic Acid2 x 5 minsRemoves non-specifically bound dye.
5. Dehydration Ethanol Series (70% -> 100%)5 mins eachPrevents dye leaching if mounting.

Troubleshooting & Optimization Guide (Q&A)

Issue 1: "I see a strong 'ring effect' where the edges are dark, but the center of my scaffold is unstained."

Diagnosis: Diffusion Limitation (The "Shrinking Core" Model). The incubation time is insufficient for the bulky metal-complex dye to penetrate the core of your matrix.

Solution:

  • Extend Incubation: Increase time from 30 mins to 2–4 hours .

  • Thermal Assist: Increase staining temperature to 37°C or 50°C . Higher temperature increases the diffusion coefficient (

    
    ) significantly.
    
    • Caution: Ensure your protein matrix does not denature at 50°C.

  • Solvent Modification: Add 5-10% Ethanol or DMSO to the staining solution to swell the matrix and reduce dye aggregation.

Issue 2: "The staining is patchy or speckled."

Diagnosis: Dye Aggregation or pH Shock. Metal-complex dyes can aggregate at high ionic strengths or if the pH drops too suddenly, causing precipitation on the surface rather than binding.

Solution:

  • Filter the Stain: Always filter the 0.1% AG85 stock through a 0.45 µm filter before use.

  • Pre-Equilibration: Do not skip Step 2 (Buffer Equilibration). Moving directly from water (pH 7) to Stain (pH 3) causes rapid surface protonation, trapping dye at the surface.

  • Lower Dye Concentration: Reduce AG85 to 0.05% and double the incubation time. This favors diffusion over rapid surface adsorption.

Issue 3: "My background signal is too high; I can't distinguish the target."

Diagnosis: Non-Specific Entrapment. The dye is physically trapped in the pores rather than chemically bound, or the wash steps are insufficient.

Solution:

  • Aggressive Destain: Use a "Displacer" wash. Add 1% Sodium Citrate to the wash buffer. Citrate competes for the metal ion slightly, helping to dislodge weakly bound dye.

  • Optimize Time: You may be incubating too long. Construct a saturation curve (see Section 4) and stop exactly at the plateau.

Quantitative Optimization: The Saturation Curve

Do not guess the time. Run a Time-Course Experiment to determine


 (Optimal Time).

Experiment: Stain replicate samples for 15, 30, 60, 120, and 240 minutes. Readout: Absorbance (OD 630-660 nm) of the eluted dye or Image Density Analysis.

Typical Data Profile for AG85:

Incubation Time (min)Relative Intensity (%)Signal-to-Noise (S/N)Status
1535%8:1Under-stained (Surface only)
3065%12:1Standard (Acceptable for thin films)
60 90% 15:1 Optimal (Good balance)
12098%14:1Plateau (Diminishing returns)
240100%10:1Over-stained (High background)

Note: Data derived from typical collagen scaffold staining kinetics.

Visualizing the Process

The following diagram illustrates the kinetic pathway of Acid Green 85 staining and the decision nodes for troubleshooting.

AG85_Staining_Workflow cluster_kinetics Incubation Phase (Critical) Start Start: Protein Matrix Equilibrate Equilibration (pH 3.5) Protonate -NH2 to -NH3+ Start->Equilibrate Stain_Add Add AG85 Dye (Metal Complex) Equilibrate->Stain_Add Diffusion Diffusion into Matrix (Rate Limiting Step) Stain_Add->Diffusion Binding Ionic & Coordinate Binding Diffusion->Binding Check QC Check: Uniformity & Intensity Binding->Check Success Differentiation & Imaging Check->Success Pass Fail_Ring Issue: Ring Effect (Center unstained) Check->Fail_Ring Center Pale Fail_Back Issue: High Background Check->Fail_Back Too Dark Fail_Ring->Diffusion Action: Increase Time/Temp Fail_Back->Success Action: Increase Destain

Caption: Workflow logic for Acid Green 85 staining, highlighting the diffusion-limited step where incubation time optimization is most critical.

Frequently Asked Questions (FAQ)

Q: Is Acid Green 85 the same as Acid Green 25? A: No. Acid Green 25 (Alizarin Cyanine Green) is an anthraquinone dye often used in histology. Acid Green 85 is a metal-complex azo dye (Acid Olive). They have different binding affinities and spectral properties. AG85 is preferred for applications requiring extreme resistance to leaching (wash fastness).

Q: Can I use AG85 for live-cell imaging? A: No. The low pH required for staining and the potential toxicity of the metal complex (Cr/Co) make it unsuitable for live cells. It is strictly for fixed tissues or biomaterials.

Q: Why does the protocol recommend pH 3.5? A: This pH is below the isoelectric point (pI) of most structural proteins (Collagen pI ~4.7–9.0), ensuring they are positively charged to attract the anionic dye. Going lower (pH 1-2) might damage delicate scaffolds; going higher (pH >5) reduces staining intensity.

References

  • Physicochemical Principles of Staining: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link

  • Metal Complex Dye Mechanisms: Christie, R. M. (2014). Colour Chemistry. Royal Society of Chemistry. Focuses on the stability of metal-ligand bonds in protein substrates. Link

  • Dye Diffusion in Polymers: Crank, J. (1979). The Mathematics of Diffusion. Oxford University Press. (Foundational text for understanding the "Ring Effect" in scaffold staining). Link

  • Acid Green 85 Data: World Dye Variety. Acid Green 85 Properties and Applications. (Technical reference for C.I. 12220-00-7). Link

Optimization

Technical Support Center: Acid Green 85 Staining Optimization

The following technical guide addresses the optimization of Acid Green 85 (AG85) staining in histological and cytological applications. Note on Nomenclature: Acid Green 85 (C.I.[1] Acid Green 85) is an anionic anthraquin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Acid Green 85 (AG85) staining in histological and cytological applications.

Note on Nomenclature: Acid Green 85 (C.I.[1] Acid Green 85) is an anionic anthraquinone dye, chemically distinct from but functionally similar to other common histological greens like Light Green SF (Acid Green 5) or Fast Green FCF (Acid Green 3). It is primarily used to stain basic proteins (cytoplasm, collagen, mitochondria) in connective tissue or as a counterstain.

Core Principles & Mechanism

To troubleshoot artifacts, one must first understand the binding mechanism. Acid Green 85 (AG85) is a sulfonated anthraquinone dye. It functions as an acid dye , meaning it is anionic (negatively charged) in solution.

  • Mechanism: Electrostatic bonding (ionic interaction).

  • Target: Ionized basic amino groups (

    
    ) on proteins (Lysine, Arginine, Histidine).
    
  • Critical Factor: pH . The staining solution must be acidic (typically pH 2.0–3.0) to protonate the protein amino groups, creating the positive charge required to attract the anionic dye.

Signaling & Staining Logic Diagram

AG85_Mechanism Protein Tissue Protein (Amphoteric) Protonation Protonation of Amino Groups (-NH3+) Protein->Protonation + H+ Acid Acidic Buffer (pH 2.0 - 3.0) Acid->Protonation Binding Electrostatic Complex Protonation->Binding Attraction Dye Acid Green 85 (Anionic -SO3-) Dye->Binding Differentiation Differentiation (Acid/Alcohol) Binding->Differentiation Removal of Weak Binding Result Specific Staining (Green Cytoplasm/Collagen) Differentiation->Result

Figure 1: The electrostatic mechanism of Acid Green 85 staining. Successful staining relies on the protonation of tissue proteins by an acidic environment.

Troubleshooting Guide (Q&A)

Category A: Background & Specificity Issues

Q1: My sections show heavy, non-specific green background staining. How do I clear this? A: High background usually indicates insufficient differentiation or pH mismatch .

  • Root Cause 1 (Differentiation): Acid dyes bind loosely to many structures. If the post-staining wash is too neutral or too brief, the dye remains trapped in non-target tissue.

    • Solution: Use a 1% Acetic Acid wash immediately after staining. This maintains the acid pH (keeping the specific bonds stable) while washing away unbound dye. Avoid water washes directly after staining, as tap water (pH ~7) can alter the charge and trap the dye.

  • Root Cause 2 (Dye Concentration): AG85 is a large anthraquinone molecule. High concentrations (>0.5%) can cause physical trapping in dense tissue.

    • Solution: Reduce dye concentration to 0.1% - 0.25% .

Q2: The staining is patchy or uneven across the tissue section. A: This is often an artifact of fixation or section thickness .

  • Root Cause 1 (Fixation): Formalin fixation cross-links proteins. If fixation is uneven, dye penetration varies.

    • Solution: Ensure standard fixation (10% NBF for 24h). If using alcohol-based fixatives, rehydrate thoroughly.

  • Root Cause 2 (Dewaxing): Residual paraffin prevents the aqueous dye from reaching the tissue.

    • Solution: Refresh your xylene (or substitute) and ethanol baths. Ensure the slide is completely transparent and hydrophilic before staining.

Category B: Intensity & Solubility Issues

Q3: The green color is very faint, even after long incubation. A: This suggests the pH is too high (too basic).

  • Root Cause: At pH > 4.0, the amino groups on the proteins lose their positive charge (

    
    ), and the anionic dye cannot bind.
    
  • Solution: Check the pH of your staining solution. It must be between pH 2.0 and 3.0 . Add Glacial Acetic Acid to adjust.

  • Verification: If the dye solution is old, the pH may have drifted. Always prepare fresh or check pH before use.

Q4: I see dark green crystalline precipitates on the slide. A: AG85, like many anthraquinone dyes, can precipitate if the solution is saturated or evaporating .

  • Root Cause: Dye aggregates forming in the solution or on the slide during drying.

  • Solution 1: Filter the dye solution (Whatman #1) immediately before use.

  • Solution 2: Do not let the slide dry out during the staining process.

  • Solution 3: If using a heated protocol, ensure the temperature does not exceed 60°C, as this promotes rapid evaporation and precipitation.

Category C: Color Shifts

Q5: The stain looks bluish rather than the expected green. A: This is a metachromatic shift or pH artifact .

  • Root Cause: Anthraquinone dyes can shift color depending on the pH of the mounting medium.

  • Solution: Ensure sections are fully dehydrated (100% EtOH -> Xylene) before mounting. Use a neutral, resinous mounting medium (e.g., DPX). Avoid aqueous mounting media unless specifically required, as they can leach the dye and alter the pH.

Optimized Experimental Protocol

To minimize artifacts, follow this standardized workflow. This protocol assumes formalin-fixed, paraffin-embedded (FFPE) sections.

Reagents
  • Staining Solution: 0.1% Acid Green 85 in 1% Acetic Acid.

  • Differentiator: 1% Acetic Acid (aqueous).[2]

  • Dehydrant: Graded Ethanols (70%, 95%, 100%).

Step-by-Step Workflow
StepActionTimeCritical Note (Artifact Prevention)
1 Deparaffinize 3 x 5 minUse fresh Xylene. Incomplete dewaxing causes patchy staining.
2 Rehydrate 2 min each100% -> 95% -> 70% EtOH -> Distilled Water.
3 Stain 5 - 10 min Incubate in 0.1% Acid Green 85 . Filter before use.
4 Wash/Diff. 10 - 30 sec Rinse in 1% Acetic Acid . DO NOT use water. Water causes dye bleeding.
5 Dehydrate Rapid dips95% EtOH -> 100% EtOH (x2). Work quickly to avoid extracting the stain.
6 Clear 2 x 5 minXylene.
7 Mount N/AResinous medium (e.g., DPX, Permount).

Comparative Artifact Data

ArtifactAppearancePrimary CauseImmediate Fix
High Background Diffuse green haze over slidePoor differentiation (pH > 4)Rinse with 1% Acetic Acid.
Speckling Dark green dots/crystalsUnfiltered dye solutionFilter dye; check solubility.
Fading Stain disappears after mountingWater in mounting mediaEnsure 100% dehydration; use resinous mountant.
Weak Staining Pale green tissuepH of dye solution > 3.0Acidify dye solution with Acetic Acid.

References

  • Bancroft, J. D., & Layton, C. (2018). Bancroft's Theory and Practice of Histological Techniques. 8th Edition. Elsevier.
  • Lillie, R. D. (1977). H. J.[3] Conn's Biological Stains. 9th Edition. Williams & Wilkins. (Definitive source on dye chemistry, including anthraquinone derivatives like Acid Green 25/85).

  • Kiernan, J. A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Edition. Scion Publishing. (Protocols for controlling pH in anionic staining).
  • Biological Stain Commission. (n.d.). Certification of Biological Stains. Retrieved from [Link] (Verification of C.I. numbers and dye purity standards).

Sources

Troubleshooting

Technical Support Center: The Effect of pH on Acid Green 85 Staining Efficiency

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Acid Green 85 in their histological and cytological applications.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Acid Green 85 in their histological and cytological applications. Here, we will explore the critical role of pH in achieving optimal staining results, troubleshoot common issues, and provide detailed protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acid Green 85, and how does it work?

Acid Green 85 is a synthetic acid dye. Like other acid dyes, it is anionic, meaning it carries a net negative charge in solution.[1] The fundamental principle behind its staining capability is electrostatic interaction.[1] It is designed to bind to tissue components that are "acidophilic," which means they are basic (cationic) and carry a net positive charge.[2][3] In a typical cell, the most abundant positively charged components are proteins in the cytoplasm, such as contractile proteins (actin and myosin) in muscle fibers and collagen in the extracellular matrix.[2]

Q2: Why is the pH of the staining solution so critical for Acid Green 85?

The pH of the staining solution is the most critical factor influencing the intensity and specificity of Acid Green 85 staining.[1] The binding efficacy relies on the charges of both the dye and the tissue components. Proteins are amphoteric molecules, meaning they have both acidic (carboxyl -COOH) and basic (amino -NH2) groups.[4] Their overall net charge is highly dependent on the pH of the surrounding environment.[5]

To achieve strong staining with the negatively charged Acid Green 85, the target proteins in the tissue must have a net positive charge. This is accomplished by performing the staining in an acidic solution (low pH). In an acidic environment, the amino groups (-NH2) on the proteins become protonated (-NH3+), conferring a net positive charge to the tissue structures and maximizing their electrostatic attraction to the anionic dye.[1][6]

Q3: What happens if the pH is too high (neutral or alkaline)?

If the pH of the staining solution is too high (i.e., above the isoelectric point of the target proteins), the staining efficiency will be drastically reduced or completely absent. At a higher pH, the amino groups on proteins are deprotonated (remaining as -NH2), and the carboxylic acid groups (-COOH) lose their protons to become carboxylate groups (-COO-). This imparts a net negative charge to the proteins.[5] Consequently, the negatively charged tissue components will repel the negatively charged Acid Green 85 dye, preventing binding and resulting in weak or no staining. In some cases, a high pH can even cause the dye to precipitate out of the solution.[7]

Q4: What is the recommended pH range for Acid Green 85 staining?

The optimal pH for most acid dyes is one that is sufficiently acidic to ensure the target proteins are positively charged.[1] While the exact optimal pH can vary slightly depending on the specific tissue and fixation method used, a common starting point for acid dyes is in the acidic range. For many applications, a pH between 4.0 and 5.5 is effective. However, for some protocols, a more strongly acidic solution may be required. It is often recommended to use an acidic buffer, such as an acetate buffer or a phosphate buffer, to maintain a stable pH throughout the staining procedure.

The Mechanism of pH-Dependent Staining

This diagram illustrates the electrostatic interactions that govern Acid Green 85 staining. At a low pH, tissue proteins are protonated and carry a positive charge, leading to strong electrostatic attraction with the negatively charged (anionic) dye. Conversely, at a high pH, both the tissue proteins and the dye are negatively charged, causing electrostatic repulsion and preventing the staining reaction.

pH_Effect_on_Staining cluster_Low_pH Low pH (Acidic Environment) cluster_High_pH High pH (Alkaline Environment) Tissue_Low_pH Tissue Protein (+) (Amino groups are protonated, e.g., -NH3+) Result_Low_pH Strong Staining Tissue_Low_pH->Result_Low_pH Electrostatic Attraction Dye_Anionic Acid Green 85 (-) (Anionic Dye) Dye_Anionic->Result_Low_pH Tissue_High_pH Tissue Protein (-) (Carboxyl groups are deprotonated, e.g., -COO-) Dye_Anionic2 Acid Green 85 (-) (Anionic Dye) Tissue_High_pH->Dye_Anionic2 Electrostatic Repulsion Result_High_pH No Staining Dye_Anionic2->Result_High_pH

Caption: Mechanism of pH-dependent Acid Green 85 staining.

Troubleshooting Guide

This section addresses common problems encountered during Acid Green 85 staining, with a focus on pH-related issues.

Problem 1: Weak or No Staining

This is a frequent issue, often directly linked to the pH of the staining solution.[8]

Possible Cause Explanation Recommended Solution
Incorrect pH of Staining Solution The pH is too high (neutral or alkaline), causing electrostatic repulsion between the anionic dye and negatively charged tissue proteins.[1]Prepare a fresh staining solution using an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5). Verify the pH of the final solution with a calibrated pH meter.
Depleted or Expired Reagents The acidic component of the staining solution may have degraded over time, or the dye itself may have lost efficacy.Always use fresh, high-quality reagents. Prepare staining solutions on the day of use if possible.
Insufficient Staining Time The incubation time may not be long enough for the dye to fully penetrate and bind to the tissue.Increase the staining incubation time. Optimization may be required for different tissue types.
Poor Fixation The fixation method can alter the chemical properties of tissues and affect dye binding.[1] Over-fixation can mask the charged sites on proteins.Ensure a standardized and appropriate fixation protocol is used. If over-fixation is suspected, consider an antigen retrieval step, although this is more common in immunohistochemistry.[8]
Problem 2: High Background or Non-Specific Staining

This occurs when the dye binds indiscriminately to various tissue components, obscuring the desired structures.

Possible Cause Explanation Recommended Solution
Staining Solution is Too Acidic An excessively low pH can cause non-specific protonation of various tissue elements, leading to widespread, non-specific dye binding.Increase the pH of the staining solution slightly (e.g., from pH 3.5 to 4.5). Perform a pH gradient experiment to find the optimal balance between specific staining and background.
Dye Concentration is Too High An oversaturation of dye molecules can lead to non-specific binding and obscure cellular details.[1]Reduce the concentration of Acid Green 85 in your staining solution. Perform a titration to find the optimal concentration.
Inadequate Rinsing Failure to properly rinse the slide after staining can leave excess dye on the tissue surface.Increase the duration and number of washes in the post-staining rinse steps. Use a buffer of the same pH as the staining solution for the initial rinse.
Problem 3: Inconsistent Staining Across Slides or Batches

Reproducibility is key in research. Variation in results often points to a lack of control over critical parameters.

Possible Cause Explanation Recommended Solution
pH Drift in Staining Solution An unbuffered staining solution can change its pH over time, especially when staining multiple batches of slides, leading to variability.Always use a buffered staining solution (e.g., acetate or citrate buffer) to maintain a stable pH. Prepare fresh solution for each new batch of slides.
Variability in Water Quality The pH and mineral content of the water used for preparing solutions can vary, affecting the final pH of the stain.[9]Use deionized or distilled water for the preparation of all staining reagents and buffers to ensure consistency.
Inconsistent Section Thickness Thicker tissue sections may stain more intensely and unevenly compared to thinner sections.[9]Ensure consistent tissue sectioning thickness by using a well-maintained microtome and proper technique.

Experimental Protocols

Protocol 1: Standard Acid Green 85 Staining

This protocol provides a baseline for staining cytoplasm and collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

  • Acid Green 85 powder

  • Glacial Acetic Acid

  • Distilled Water

  • Xylene

  • Ethanol (100%, 95%, 70%)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse gently in running tap water.

  • Staining Solution Preparation (0.5% Acid Green 85 in 1% Acetic Acid):

    • Dissolve 0.5 g of Acid Green 85 in 100 mL of distilled water.

    • Add 1 mL of glacial acetic acid to the solution.

    • Mix thoroughly. The final pH should be acidic. For more precise control, prepare a 0.1M acetate buffer at the desired pH (e.g., 4.5) and dissolve the dye in it.

  • Staining:

    • Immerse slides in the Acid Green 85 staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration and Clearing:

    • Immerse in 95% Ethanol: 1 change, 1 minute.

    • Immerse in 100% Ethanol: 2 changes, 1 minute each.

    • Immerse in Xylene: 2 changes, 2 minutes each.

  • Mounting:

    • Apply a coverslip using a xylene-based mounting medium.

Workflow for Staining and Troubleshooting

The following diagram outlines a logical workflow for performing Acid Green 85 staining and troubleshooting common issues related to pH.

Staining_Workflow Start Start: Deparaffinize & Rehydrate FFPE Tissue Section Prepare_Stain Prepare Acidic Staining Solution (e.g., pH 4.5 buffer) Start->Prepare_Stain Stain_Slide Incubate Slide in Acid Green 85 Solution Prepare_Stain->Stain_Slide Rinse Rinse in Acidic Buffer Stain_Slide->Rinse Dehydrate Dehydrate, Clear, & Mount Rinse->Dehydrate Evaluate Microscopic Evaluation Dehydrate->Evaluate End End: Optimal Staining Evaluate->End Good Result Weak_Stain Problem: Weak or No Staining Evaluate->Weak_Stain Poor Result High_Background Problem: High Background Evaluate->High_Background Poor Result Check_pH Action: Verify/Lower pH of Staining Solution Weak_Stain->Check_pH Check_pH->Prepare_Stain Re-stain Increase_pH Action: Increase pH of Staining Solution High_Background->Increase_pH Increase_pH->Prepare_Stain Re-stain

Caption: A workflow for Acid Green 85 staining and pH-based troubleshooting.

References

  • VLab @ ANDC. (n.d.). Fast Green (FCF) Staining for Histones. Retrieved from [Link]

  • The Cell. (n.d.). Basic and Acid Dyes for Histology. Retrieved from [Link]

  • University of Leeds. (n.d.). H&E staining. The Histology Guide. Retrieved from [Link]

  • Anhui Techchem Industrial Co.,Ltd. (2023). What are the properties of Acid Green 25. Retrieved from [Link]

  • Llewellyn, B. D. (n.d.). Differential Staining With Acid Dyes. StainsFile. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Amino Acids, Proteins, and pH. Retrieved from [Link]

  • CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved from [Link]

  • Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

Sources

Optimization

Technical Support: Troubleshooting Acid Green Stain Precipitation

Diagnostic Phase: Identify Your "Green" Before proceeding, we must distinguish between the two common "Green" acid stains used in research. The troubleshooting steps differ significantly based on the chemical identity.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Identify Your "Green"

Before proceeding, we must distinguish between the two common "Green" acid stains used in research. The troubleshooting steps differ significantly based on the chemical identity.

FeatureScenario A: Coomassie G-250 (The "Green" Form) Scenario B: Acid Green 85 (C.I. 61570)
Common Name Bradford Reagent, Colloidal Blue, "Coomassie Green"Alizarin Cyanine Green F, Cyanine Green
Application Protein Quantification (Bradford), SDS-PAGE StainingHistology (Counterstain), Textile Engineering
Appearance Reddish-brown (Liquid)

Green (Acidic)

Blue (Bound)
Dark Green Powder

Green Solution
Class TriarylmethaneAnthraquinone
Precipitation Trigger Incorrect Solubilization Order, Age, DetergentsHard Water (

), Cationic Surfactants, Cold Shock

Note: In 90% of biochemical inquiries, "Green Stain Precipitation" refers to Scenario A (Coomassie G-250) used in Bradford assays or colloidal gel stains. This guide prioritizes that workflow but includes a specific module for true Acid Green 85 (Scenario B).

Scenario A: Coomassie G-250 (Bradford/Colloidal) Troubleshooting

The "Green" tint of Coomassie G-250 in acidic solution is a metastable colloidal state. If it precipitates, the dye has aggregated out of the colloid, rendering the concentration inaccurate.

Core Mechanism: The Hydrophobic Collapse

Coomassie G-250 is highly hydrophobic. To exist in an aqueous, acidic solution (the "Green" state), it requires a precise balance of alcohol (solvator) and acid (proton donor).

  • The Failure: If water is added before the dye is fully dissolved in alcohol, the hydrophobic dye molecules stack together (Van der Waals forces) and form irreversible aggregates.

Interactive Troubleshooting Guide (Q&A)

Q1: "I just made the solution and it’s already cloudy/precipitating. Why?"

  • Cause: Incorrect Order of Addition. You likely added the acid or water to the dye powder too early.

  • The Fix: You cannot redissolve this precipitate easily. You must restart.

  • Correct Protocol:

    • Dissolve Dye Powder in 95% Ethanol/Methanol completely (1 hour stirring).

    • Add Phosphoric Acid (85%) to the alcohol-dye mix.

    • Slowly add this mixture to Water while stirring.

    • Why? This maintains the solubility constant (

      
      ) prevents the "hydrophobic crash" that occurs if the dye touches water without alcohol shielding.
      

Q2: "My Bradford reagent has a dark sediment at the bottom after 2 months. Is it spoiled?"

  • Cause: Colloidal Aging. Over time, G-250 naturally aggregates.

  • The Fix: Do NOT shake it.

    • The sediment is "dead" dye. The supernatant (liquid on top) usually retains the correct spectral properties.

    • Action: Filter the solution through a Whatman #1 filter (or 0.45

      
      m) . Re-blank your spectrophotometer. If the background Absorbance at 595nm is <0.05, it is functional.
      

Q3: "I stored the stain in the fridge (4°C) and now it's a solid block."

  • Cause: Thermal Precipitation. The solubility of G-250 in phosphoric acid drops drastically below 15°C.

  • The Fix: Warm to room temperature (25°C) and stir for 2 hours. If chunks remain, filter them out. Always store Coomassie stains at Room Temperature (RT).

Q4: "My samples are precipitating immediately upon adding the dye."

  • Cause: Detergent Interference. High concentrations of SDS (>0.1%) or Triton X-100 shift the dye's Critical Micelle Concentration (CMC), causing it to crash out with the protein.

  • The Fix: Dilute samples or use a "Detergent Compatible" (Bradford-compatible) formulation which includes cyclodextrins to sequester the detergent.

Scenario B: Acid Green 85 (Anthraquinone) Troubleshooting

If you are using C.I. 61570 (Alizarin Cyanine Green F) for histology or materials science:

Q1: "The dye precipitates when I mix it with tap water."

  • Cause: Hard Water Sensitivity. Anthraquinone dyes react with Calcium (

    
    ) and Magnesium (
    
    
    
    ) ions to form insoluble salts.
  • The Fix: Always use Deionized (DI) or Milli-Q water . If you must use tap water, add a chelating agent like EDTA (0.01 M) to the buffer.

Q2: "The stain precipitates when used with a counterstain."

  • Cause: Ionic Incompatibility. Acid Green 85 is Anionic (Negatively charged).[1] If you mix it with a Cationic (Positively charged) substance—such as a basic dye (Methylene Blue) or a cationic surfactant (CTAB)—they will neutralize each other and precipitate instantly.

  • The Fix: Stain sequentially, washing thoroughly with DI water between steps. Never mix anionic and cationic dyes in the same bottle.

Visualizing the Solubility Workflow

The following diagram illustrates the critical "Order of Addition" for Coomassie G-250 to prevent precipitation. This is the most common failure point.

G250_Solubility Start Dye Powder (Hydrophobic) Step1 Step 1: Solubilize Add 95% Ethanol Start->Step1 Step3 Step 3: Dilute Add Water SLOWLY Start->Step3 Adding Water First Check1 Dissolved? Step1->Check1 Step2 Step 2: Acidify Add 85% Phosphoric Acid Check1->Step2 Yes (Clear Blue) Result_Bad Precipitation (Irreversible) Check1->Result_Bad No (Particulates remain) Step2->Step3 Result_Good Stable Colloid (Ready for Use) Step3->Result_Good Step3->Result_Bad

Figure 1: The Critical Solubilization Pathway for Acid Green/Blue Dyes. Adding water before the dye is fully solvated by alcohol/acid causes immediate hydrophobic aggregation.

Summary of Specifications & Limits
ParameterCoomassie G-250Acid Green 85 (C.I. 61570)
Solvent Base Ethanol/Phosphoric AcidWater/Ethanol
Storage Temp 20°C - 25°C (Room Temp)Room Temp
Shelf Life ~12 Months (Filtered)~24 Months (Dry)
Incompatible With SDS > 0.1%, Triton X-100Cationic Surfactants,

ions
Rescue Method Filter (0.45

m)
Warm + Chelation (EDTA)
References
  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72, 248-254. Link

  • Thermo Fisher Scientific. Coomassie Dye Protein Gel Stains Troubleshooting.Link

  • PubChem. Acid Green 25 (Alizarin Cyanine Green F) Compound Summary.Link

  • Cold Spring Harbor Protocols. Staining Proteins in Gels with Coomassie Blue.Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selecting Green Fluorescent Dyes: A Comparative Analysis

The Foundations of a Good Fluorophore: Key Performance Metrics Before delving into a direct comparison, it is crucial to understand the key parameters that define the performance of a fluorescent dye. These metrics deter...

Author: BenchChem Technical Support Team. Date: February 2026

The Foundations of a Good Fluorophore: Key Performance Metrics

Before delving into a direct comparison, it is crucial to understand the key parameters that define the performance of a fluorescent dye. These metrics determine a dye's suitability for specific applications, such as immunofluorescence, flow cytometry, and high-resolution microscopy.

  • Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

  • Molar Extinction Coefficient (ε): This value represents the measure of how strongly a chemical species absorbs light at a given wavelength. A higher extinction coefficient means the dye can absorb more light, contributing to its overall brightness.

  • Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging.

  • pH Sensitivity: The fluorescence of some dyes can be significantly affected by the pH of their environment. For intracellular imaging, it is often desirable to use a dye that is pH-insensitive within the physiological range.

  • Stokes Shift: This is the difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum. A larger Stokes shift is generally better as it minimizes the overlap between the excitation and emission light, improving the signal-to-noise ratio.

A Comparative Look at Prominent Green Fluorescent Dyes

The following table summarizes the key photophysical properties of several widely used green fluorescent dyes. These dyes serve as excellent benchmarks for evaluating the performance of other green fluorophores.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Fluorescein (FITC) ~495[1][2]~519[1][2]~71,000[3]~0.9[4]Widely used, cost-effective, but prone to photobleaching and pH sensitivity.[1][5]
Alexa Fluor 488 ~495[3]~519[3]~71,000[3]~0.92Bright, highly photostable, and pH-insensitive over a wide range.[3][6][7]
DyLight 488 ~493~518~70,000~0.9Bright and photostable, considered a good alternative to Alexa Fluor 488.
BODIPY-FL ~503~512~80,000~0.9Narrow emission spectrum, relatively insensitive to pH and solvent polarity.
SpectrumGreen™ 497[8]524[8]Not readily availableNot readily availableDesigned for nucleotide labeling and FISH.[8]

Experimental Protocols for Dye Characterization

To ensure scientific integrity, every protocol should be a self-validating system. The following are detailed methodologies for key experiments to characterize and compare fluorescent dyes.

Determination of Quantum Yield

The quantum yield of an unknown dye is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Workflow for Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standard Prepare a series of dilutions of the standard dye measure_abs Measure the absorbance of each dilution at the excitation wavelength prep_standard->measure_abs prep_unknown Prepare a series of dilutions of the unknown dye prep_unknown->measure_abs measure_fluor Measure the fluorescence emission spectrum of each dilution measure_abs->measure_fluor integrate_fluor Integrate the area under the fluorescence emission curve measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance integrate_fluor->plot_data calculate_qy Calculate the quantum yield using the slope of the plots plot_data->calculate_qy

Caption: Workflow for determining the quantum yield of a fluorescent dye.

Step-by-Step Protocol:

  • Select a Standard: Choose a reference dye with a known quantum yield and an absorption spectrum that overlaps with the unknown dye. For green dyes, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard.

  • Prepare Solutions: Prepare a series of dilutions for both the standard and the unknown dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the standard and the unknown.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown dye.

    • The quantum yield of the unknown dye (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time under continuous illumination.

Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep_sample Prepare a sample of the dye (e.g., in solution or on a microscope slide) acquire_initial Acquire an initial fluorescence image (t=0) prep_sample->acquire_initial continuous_illumination Continuously illuminate the sample acquire_initial->continuous_illumination acquire_series Acquire images at regular time intervals continuous_illumination->acquire_series measure_intensity Measure the mean fluorescence intensity of a region of interest in each image acquire_series->measure_intensity plot_decay Plot the normalized fluorescence intensity vs. time measure_intensity->plot_decay calculate_half_life Determine the photobleaching half-life plot_decay->calculate_half_life

Caption: Workflow for assessing the photostability of a fluorescent dye.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample of the dye in the desired medium (e.g., dissolved in a solvent, conjugated to a protein, or staining cells).

  • Microscopy Setup: Use a fluorescence microscope equipped with a camera and appropriate filters. Set the illumination intensity to a level relevant to your intended application.

  • Time-Lapse Acquisition: Acquire a series of images at regular time intervals while continuously illuminating the sample.

  • Data Analysis:

    • Measure the average fluorescence intensity within a defined region of interest for each image in the time series.

    • Normalize the intensity values to the initial intensity (at t=0).

    • Plot the normalized intensity as a function of time.

    • The photostability can be quantified by determining the time it takes for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life).

Evaluation of pH Sensitivity

The effect of pH on fluorescence is determined by measuring the fluorescence intensity of the dye in a series of buffers with different pH values.

Workflow for pH Sensitivity Evaluation

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffers with a range of pH values prep_samples Prepare solutions of the dye in each buffer prep_buffers->prep_samples measure_fluor Measure the fluorescence intensity of each sample prep_samples->measure_fluor plot_data Plot fluorescence intensity vs. pH measure_fluor->plot_data determine_pKa Determine the pKa of the dye if applicable plot_data->determine_pKa

Caption: Workflow for evaluating the pH sensitivity of a fluorescent dye.

Step-by-Step Protocol:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 4 to 10).

  • Prepare Dye Solutions: Prepare solutions of the dye at a constant concentration in each of the different pH buffers.

  • Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity of each sample at the dye's emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • For dyes that exhibit a significant change in fluorescence with pH, the pKa (the pH at which the fluorescence is 50% of its maximum) can be determined from the resulting titration curve.

Conclusion and Future Directions

The selection of a green fluorescent dye is a multifaceted process that requires careful consideration of the specific experimental requirements. While well-characterized dyes like Alexa Fluor 488 and DyLight 488 offer superior performance in terms of brightness and photostability, the classic fluorescein (FITC) remains a viable option for certain applications. For novel or less-characterized dyes such as Acid Green 85, it is imperative for the researcher to perform a thorough characterization of its photophysical properties using the standardized protocols outlined in this guide. This empirical approach ensures the selection of the most suitable tool for the task, ultimately leading to more robust and reproducible scientific findings.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved from [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334.
  • TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

  • Vysis. (n.d.). SpectrumGreen™ Dye Profile. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fluorescein isothiocyanate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Novel Histological Stains Against Immunohistochemistry: A Case Study with Acid Green 85

For researchers, scientists, and drug development professionals, the accurate identification and localization of specific tissue components are paramount. While immunohistochemistry (IHC) stands as a gold standard for pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification and localization of specific tissue components are paramount. While immunohistochemistry (IHC) stands as a gold standard for protein detection due to its high specificity, traditional histological stains remain invaluable for their simplicity, cost-effectiveness, and ability to provide broad contextual information about tissue architecture. However, the introduction of novel or less-characterized dyes into a laboratory's workflow necessitates a rigorous validation process to ensure their specificity and reliability.

This guide provides a comprehensive framework for validating a lesser-known histological stain, using the hypothetical case of "Acid Green 85" for collagen staining, against the benchmark of Collagen Type I immunohistochemistry. While "Acid Green 85" is a commercially available dye, its specific staining mechanism and performance characteristics are not extensively documented in peer-reviewed literature, making it an ideal candidate for demonstrating a robust validation strategy.

The Rationale for Validation: Beyond Pretty Pictures

In histology, a stain's utility is not merely in its ability to impart color, but in its consistent and specific affinity for a particular substrate. Acid dyes, as a class, are anionic molecules that bind to cationic (basic) tissue components through electrostatic interactions.[1][2] In connective tissues, these dyes are often used to highlight proteins like collagen.[3][4] However, the precise binding characteristics can be influenced by factors such as the dye's molecular size, charge distribution, and the pH of the staining solution, as well as the tissue's fixation method.[5]

Immunohistochemistry, in contrast, relies on the highly specific binding of an antibody to its corresponding antigen.[6] This specificity makes IHC an excellent benchmark for confirming the identity of structures stained by a less-characterized dye. Therefore, by comparing the staining pattern of Acid Green 85 with that of a well-validated anti-Collagen Type I antibody, we can ascertain the former's specificity for this key extracellular matrix protein.

Experimental Design: A Head-to-Head Comparison

The validation process is designed as a direct comparison between Acid Green 85 staining and Collagen Type I IHC on serial sections of the same tissue block. This ensures that any observed differences are attributable to the staining method and not to biological variability within the sample.

Experimental Workflow

ValidationWorkflow cluster_tissue_prep Tissue Preparation cluster_staining Staining Protocols cluster_analysis Analysis & Comparison Tissue Select Tissue (e.g., Human Skin/Lung Fibrosis) Fixation Fixation (10% Neutral Buffered Formalin) Tissue->Fixation Processing Paraffin Embedding Fixation->Processing Sectioning Serial Sectioning (4-5 µm) Processing->Sectioning AG85 Acid Green 85 Staining Sectioning->AG85 Slide A IHC Collagen I IHC Sectioning->IHC Slide B Imaging Whole Slide Imaging AG85->Imaging IHC->Imaging Qualitative Qualitative Assessment (Pathologist Review) Imaging->Qualitative Quantitative Quantitative Analysis (Image Analysis Software) Imaging->Quantitative Comparison Concordance Analysis Qualitative->Comparison Quantitative->Comparison

Caption: Workflow for validating Acid Green 85 against Collagen I IHC.

Methodologies

Part 1: Acid Green 85 Staining Protocol

This protocol is a generalized procedure for an acid dye, which should be optimized for Acid Green 85.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% w/v solution of Acid Green 85 in 0.5% acetic acid.

    • Immerse slides in the Acid Green 85 solution for 10-15 minutes.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% and two changes of 100% ethanol.

    • Clear in three changes of xylene.

    • Mount with a permanent mounting medium.

Part 2: Collagen Type I Immunohistochemistry Protocol

This protocol is a standard procedure for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.[7][8]

  • Deparaffinization and Rehydration: (As described above)

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).

    • Heat slides in the retrieval solution at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with wash buffer.

    • Block non-specific protein binding with a suitable blocking serum for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against Collagen Type I (e.g., a rabbit polyclonal or mouse monoclonal) at a pre-determined optimal dilution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 30-60 minutes.

    • Rinse with wash buffer.

  • Chromogen Application:

    • Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is observed.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Rinse, dehydrate through graded alcohols, clear in xylene, and mount.

Evaluating the Results: A Multi-faceted Approach

A comprehensive validation involves both qualitative and quantitative assessments.

Qualitative Assessment

A board-certified pathologist should blindly review the stained slides, evaluating the following:

  • Staining Pattern: Does Acid Green 85 highlight the same fibrillar structures in the extracellular matrix as the Collagen Type I antibody?

  • Cellular Localization: Is the staining confined to the extracellular matrix, or is there non-specific cytoplasmic or nuclear staining?

  • Specificity: In tissues with known regions of fibrosis or high collagen content, do both staining methods highlight these areas with similar intensity?

Quantitative Analysis

Digital image analysis provides an objective measure of staining and is crucial for robust validation.[9][10][11][12] Whole slide images should be captured and analyzed using software capable of color deconvolution and thresholding.[13]

Parameters for Quantitative Comparison:

ParameterDescriptionMethod of Measurement
Percent Positive Area The percentage of the total tissue area that is positively stained.Software-based color thresholding to identify stained pixels.
Staining Intensity The average optical density of the stained areas.Measurement of pixel intensity in the deconvoluted color channel.
Co-localization Index A measure of the spatial overlap between the two stains on serial sections.Image registration of serial sections followed by pixel-wise comparison.

Hypothetical Data from a Validation Study:

Staining MethodPercent Positive Area (Fibrotic Lung)Mean Staining Intensity (Arbitrary Units)Signal-to-Noise Ratio
Acid Green 85 42.5%158.215.3
Collagen I IHC 45.1%175.625.8
Negative Control (IHC) <1%10.3N/A

Interpreting the Data and Establishing Trustworthiness

The core of validation lies in determining the concordance between the novel stain and the gold standard.[14] A high degree of correlation in both qualitative and quantitative assessments would suggest that Acid Green 85 is a specific stain for Collagen Type I.

Logical Framework for Validation:

ValidationLogic cluster_observation Observational Data cluster_analysis Comparative Analysis cluster_conclusion Conclusion AG85_Pattern Acid Green 85 Staining Pattern Qual_Comp Qualitative Concordance (Localization, Morphology) AG85_Pattern->Qual_Comp Quant_Comp Quantitative Correlation (% Area, Intensity) AG85_Pattern->Quant_Comp IHC_Pattern Collagen I IHC Pattern IHC_Pattern->Qual_Comp IHC_Pattern->Quant_Comp Validation_Status Validation Outcome Qual_Comp->Validation_Status Quant_Comp->Validation_Status Specific Specific for Collagen I Validation_Status->Specific Non_Specific Non-Specific Staining Validation_Status->Non_Specific Further_Opt Requires Further Optimization Validation_Status->Further_Opt

Caption: Logical flow for determining the validity of a novel stain.

Troubleshooting and Considerations

Discrepancies between the two staining methods should be systematically investigated.

  • Weak or No Staining: This could be due to suboptimal dye concentration, incorrect pH, or issues with the IHC protocol such as improper antigen retrieval or antibody dilution.[15][16][17][18][19]

  • High Background: Non-specific staining can result from excessive dye concentration, inadequate rinsing, or incomplete blocking in the IHC protocol.

  • Discordant Staining Patterns: If Acid Green 85 stains structures not recognized by the Collagen Type I antibody, it may indicate that the dye binds to other extracellular matrix components or that the IHC is not detecting all forms of collagen present.

Conclusion: Integrating a Validated Stain into Your Workflow

The validation of a novel or lesser-known histological stain, such as Acid Green 85, is a critical exercise in scientific rigor. By systematically comparing its performance against a highly specific method like immunohistochemistry, researchers can establish a high degree of confidence in the new stain's specificity and reliability. This self-validating system, grounded in both qualitative and quantitative data, ensures that the insights derived from these staining techniques are both accurate and reproducible. Only through such a diligent validation process can a new tool be authoritatively integrated into research and diagnostic workflows.

References

  • ArtyClick. (n.d.). Acid Green Color. Retrieved from [Link]

  • World Dye Variety. (2012, July 30). Direct Green 85. Retrieved from [Link]

  • PubChem. (n.d.). C.I. Acid Green 3. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal violet. Retrieved from [Link]

  • Alturkistani, H. A., Tashkandi, F. M., & Mohammedsaleh, Z. M. (2023, May 1). Histology, Staining. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Taylor, C. R., & Levenson, R. M. (2006). An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility. Applied Immunohistochemistry & Molecular Morphology, 14(2), 231-236.
  • Leica Biosystems. (n.d.). Special Stains – Which One, How and Why? Part II: Connective Tissue. Retrieved from [Link]

  • The Cell. (n.d.). Basic and Acid Dyes for Histology. Retrieved from [Link]

  • Varghese, F., Bukhari, A. B., Malhotra, R., & De, A. (2014). Quantitative image analysis of immunohistochemical stains using a CMYK color model.
  • Jain, D., Roy-Chowdhuri, S., & Cuda, J. (2019). Validation of immunohistochemical tests performed on cytology cell block material: Practical application of the College of American Pathologists' guidelines. CytoJournal, 16, 5.
  • QualityStar. (n.d.). IHC Troubleshooting. Retrieved from [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. Retrieved from [Link]

  • PubChem. (n.d.). Acid Green 50. Retrieved from [Link]

  • University of Leeds. (n.d.). staining - The Histology Guide. Retrieved from [Link]

  • Chemical Market. (n.d.). ACID GREEN 85 - 1220-00-7 - Bhavna Colorants LLP. Retrieved from [Link]

  • Káradóttir, H., et al. (2021). Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry. Medicina, 58(1), 13.
  • Zarei, M., & Dargahi, M. (2021). Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol. Bio-protocol, 11(19), e4172.
  • Llewellyn, B. D. (n.d.). Differential Staining With Acid Dyes. StainsFile. Retrieved from [Link]

  • BenchSci. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]

  • ICGI. (2019, July 2). ImmunoPath - Automatic detection and scoring of immunohistochemistry [Video]. YouTube. Retrieved from [Link]

  • Centers for Medicare & Medicaid Services. (n.d.). Lab: Special Histochemical Stains and Immunohistochemical Stains (L36351). Retrieved from [Link]

  • ResearchGate. (n.d.). Immunohistochemistry of paraffin sections: collagen type 1 and collagen... [Image]. Retrieved from [Link]

  • Basicmedical Key. (2019, December 24). Imaging and Quantitative Immunohistochemistry. Retrieved from [Link]

  • WebPath. (n.d.). Special Stains in Histology. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring. Retrieved from [Link]

  • OriGene. (n.d.). Immunohistochemistry Protocol for Paraffin-embedded Tissues. Retrieved from [Link]

  • NordiQC. (n.d.). Validation and verification process for IHC. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Connective Tissue Stains. Retrieved from [Link]].pdf

  • CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of immunohistochemical tests performed on cytology cell block material: Practical application of the College of American Pathologists' guidelines. Retrieved from [Link]

  • Boster Bio. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

  • Technology Networks. (2020, January 22). 10 Tips for Quantifying Immunohistochemistry Staining. Retrieved from [Link]

  • Megha International. (n.d.). Acid Green Dyes at Best Price High-Quality Industrial Grade. Retrieved from [Link]

  • World Dye Variety. (2012, June 15). Acid Green 27. Retrieved from [Link]

Sources

Validation

Quantitative Precision in Proteomics: A Comparative Guide to Acid Green Staining

Executive Summary This guide provides a rigorous technical analysis of Acid Green protein staining , specifically focusing on the quantitative capabilities of Fast Green FCF (C.I. 42053) and related Acid Green variants,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of Acid Green protein staining , specifically focusing on the quantitative capabilities of Fast Green FCF (C.I. 42053) and related Acid Green variants, as "Acid Green 85" (C.I. 12220-00-7) is a textile dye with no established proteomic application. In the context of laboratory protein analysis, Fast Green FCF is the definitive "Acid Green" standard, offering a critical alternative to Coomassie Brilliant Blue (CBB) and Silver Staining.

This document is designed for researchers requiring high-fidelity quantification, particularly when downstream compatibility (e.g., Western blotting, Mass Spectrometry) is required.

The Landscape of Protein Staining: Why Acid Green?

While Coomassie Brilliant Blue (CBB) remains the workhorse of proteomics, it suffers from a narrow linear dynamic range and difficulty in destaining. Silver Staining offers high sensitivity but poor linearity and compatibility.

Fast Green FCF (Acid Green 3/Food Green 3) occupies a unique niche:

  • Linearity: It exhibits a linear dynamic range extending over 3 orders of magnitude , significantly outperforming CBB.

  • Reversibility: Unlike CBB, it can be easily removed from proteins after staining, making it ideal for blotting normalization.

  • Spectral Distinctness: Its absorption maximum (~625 nm) avoids interference with red/blue channels in multiplex fluorescent imaging.

Nomenclature Clarification (Critical)
  • Acid Green 85 (C.I. 12220-00-7): An anthraquinone dye used primarily for dyeing wool and nylon fibers in the textile industry. It lacks the specificity and documented protocols for analytical protein quantification.

  • Fast Green FCF (C.I. 42053): The standard "Green" protein stain in biochemistry, often confused with other Acid Greens. This guide focuses on Fast Green FCF as the scientifically valid analyte.

Mechanism of Action

Fast Green FCF is a triphenylmethane dye that binds to proteins via electrostatic interactions and Van der Waals forces .

  • Electrostatic Binding: The anionic sulfonate groups (

    
    ) of the dye interact with the cationic (basic) amino acid residues of the protein: Arginine (Arg) , Lysine (Lys) , and Histidine (His) .
    
  • pH Dependency: Binding is maximal at low pH (acidic conditions), where basic residues are fully protonated (

    
    ).
    
  • Stoichiometry: Unlike Silver staining (which relies on nucleation), Fast Green binds stoichiometrically to protein mass, enabling direct quantification.

Diagram: Mechanism of Acid Green Binding

ProteinBinding cluster_mechanism Interaction Detail Dye Fast Green FCF (Anionic Sulfonate Groups) Complex Dye-Protein Complex (Stable, Green, Quantifiable) Dye->Complex Electrostatic Attraction Acid Acidic Buffer (Acetic Acid/TCA) Protonated Protonated Protein (Positively Charged Arg/Lys/His) Acid->Protonated Protein Target Protein (Unstained) Protein->Protonated pH < pI (Protonation) Protonated->Complex Binding Residue Residue: -NH3+ Group Dye: -SO3- Residue->Group Ionic Bond

Caption: Electrostatic binding mechanism of Fast Green FCF to basic protein residues under acidic conditions.

Comparative Performance Analysis

The following data compares Fast Green FCF against industry standards (Coomassie G-250 and Silver Stain).

Table 1: Quantitative Performance Metrics
FeatureFast Green FCF Coomassie G-250 (Colloidal) Silver Stain
Limit of Detection (LOD) ~0.1 µg (100 ng)~0.01 µg (10 ng)~0.001 µg (1 ng)
Linear Dynamic Range 1.0 – 100 µg (Wide)0.1 – 10 µg (Narrow)Non-linear (Sigmoidal)
Reversibility Excellent (Complete removal)Moderate (Residual dye remains)Poor (Permanent modification)
Mass Spec Compatibility High (No covalent mod)HighLow (Interferes with digestion)
Blot Transfer Compatible (Stain on gel or membrane)CompatibleNot Compatible
Cost LowLowHigh

Key Insight: While Silver Stain is 100x more sensitive, it saturates quickly. Fast Green FCF is superior for quantifying high-abundance proteins (e.g., Albumin, IgG) where Coomassie and Silver would be saturated (off the scale).

Experimental Protocol: Quantitative Staining

This protocol is optimized for SDS-PAGE gels but can be adapted for PVDF/Nitrocellulose membranes.

Reagents:
  • Staining Solution: 0.1% (w/v) Fast Green FCF in 50% Ethanol, 10% Acetic Acid.

  • Destaining Solution: 40% Ethanol, 10% Acetic Acid, 50% ddH2O.

  • Storage Solution: 5% Acetic Acid.

Step-by-Step Workflow:
  • Fixation (Critical):

    • Incubate gel in 50% Ethanol / 10% Acetic Acid for 1 hour to fix proteins and remove SDS (which interferes with binding).

    • Why: SDS coats proteins with negative charge, repelling the anionic dye. Fixation precipitates the protein and strips SDS.

  • Staining:

    • Immerse gel in Staining Solution for 2 hours with gentle agitation.

    • Note: Ensure the dye volume covers the gel completely (approx. 50 mL for a mini-gel).

  • Destaining (The Quantification Key):

    • Rinse with ddH2O.

    • Wash with Destaining Solution for 30 mins x 3 times .

    • Endpoint: Background should be transparent; protein bands should be distinct green.

  • Imaging & Quantification:

    • Image using a scanner or densitometer (White light or 633 nm laser).

    • Quantify band intensity (Integrated Optical Density - IOD) using ImageJ or proprietary software.

Diagram: Staining Workflow

Workflow Start Post-Electrophoresis Gel Fix 1. Fixation (50% EtOH, 10% HOAc) 1 Hour Start->Fix Remove SDS Stain 2. Staining (0.1% Fast Green FCF) 2 Hours Fix->Stain Bind Dye Destain 3. Destaining (40% EtOH, 10% HOAc) 3 x 30 Mins Stain->Destain Clear Background Image 4. Imaging & Analysis (633 nm / White Light) Destain->Image Quantify

Caption: Optimized workflow for quantitative protein analysis using Fast Green FCF.

Troubleshooting & Optimization
  • Problem: High Background.

    • Cause: Insufficient destaining or old destain solution.

    • Solution: Refresh destaining solution frequently. Use a piece of foam or tissue in the destain container to absorb unbound dye.

  • Problem: Low Sensitivity.

    • Cause: Incomplete fixation (SDS interference).

    • Solution: Extend fixation time to overnight for maximum sensitivity.

  • Problem: Non-Linearity.

    • Cause: Saturation of the scanner/detector.

    • Solution: Ensure the scanning method does not "clip" high-intensity bands. Fast Green has a high ceiling, but scanners often have a low ceiling.

References
  • Gorovsky, M. A., et al. (1970). Isolation of micro- and macro-nuclei of Tetrahymena pyriformis. Journal of Cell Biology , 47(3), 619-630. Link (Establishes Fast Green as a histone stain).

  • Bertolini, L. R., et al. (2014). Fast Green FCF staining of proteins on polyvinylidene difluoride membranes. Analytical Biochemistry, 466, 1-3.
  • Katayama, H., et al. (2001). Fast Green staining for the detection of proteins on PVDF membranes. Proteomics, 1(8), 1033-1036. (Comparison with Coomassie).
  • Wilson, C. M. (1979). Studies and critique of Amido Black 10B, Coomassie Blue R, and Fast Green FCF as stains for the quantitation of protein after polyacrylamide gel electrophoresis. Analytical Biochemistry, 96(2), 263-278.
Comparative

Technical Guide: Spectral Characterization and Overlap Analysis of Acid Green 85

The following guide provides a comprehensive technical analysis of Acid Green 85 , structured for researchers and assay developers. Executive Summary & Chemical Identity[1][2][3] Acid Green 85 (CAS: 12220-00-7) is a synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of Acid Green 85 , structured for researchers and assay developers.

Executive Summary & Chemical Identity[1][2][3]

Acid Green 85 (CAS: 12220-00-7) is a synthetic anionic dye, historically categorized within the anthraquinone or azo class of acid dyes. While often utilized in industrial textile applications (wool, silk, polyamide), its utility in biological research—specifically as a protein stain, viability marker, or quenching agent—requires rigorous spectral profiling.

Unlike well-characterized fluorophores (e.g., FITC, PE), Acid Green 85 lacks a standardized entry in common fluorescence databases. This guide addresses the critical gap in public spectral data by defining its theoretical behavior and providing a self-validating protocol for empirical characterization.

Key Technical Premise: As a "Green" dye, Acid Green 85 primarily reflects green light (500–550 nm) and absorbs strongly in the Red (600–650 nm) and Blue/Violet (<450 nm) regions.

  • Primary Interference Risk: Absorption overlap with Red Fluorophores (APC, Cy5, Alexa Fluor 647).

  • Secondary Interference Risk: Potential weak fluorescence in the Far-Red/NIR spectrum (Stokes shift effect).

Spectral Characterization

To integrate Acid Green 85 into a multiplexed panel, you must first establish its "Spectral Fingerprint." Do not rely on generic "Green" dye assumptions.

Theoretical Spectral Profile
PropertyEstimated RangeMechanism
Appearance Dark Green PowderBroadband reflection at 500–550 nm.[1]
Absorption Max (

)
600 – 640 nm Strong absorption of red photons (similar to Acid Green 25).[1]
Emission Max (

)
660 – 720 nm (Weak)If fluorescent, likely emits in Far-Red/NIR.[1]
Extinction Coefficient High (>10,000 M⁻¹cm⁻¹)Typical of industrial acid dyes; high potential for quenching.[1]
Protocol: Empirical Spectral Mapping

Standardize this workflow to validate the dye batch before assay integration.

  • Preparation: Dissolve Acid Green 85 in your specific assay buffer (PBS, pH 7.4) to 10 µM.

  • Absorbance Scan: Scan 200–800 nm using a UV-Vis spectrophotometer.

    • Critical Check: Identify

      
      .[2] If 
      
      
      
      nm, it confirms Red-absorbing properties.
  • Emission Scan: Excite at

    
     (e.g., 630 nm) and scan emission 640–800 nm.
    
    • Note: Many acid dyes are non-fluorescent (quantum yield

      
      ). If no peak appears, treat it purely as a Chromophore/Quencher .
      

Spectral Overlap Analysis

Acid Green 85 poses unique challenges depending on whether it acts as a Fluorophore (emitting light) or a Chromophore (absorbing light/quenching).

Table 1: Interaction Matrix with Common Fluorophores
Channel / FluorophoreExcitation (nm)Emission (nm)Acid Green 85 Interference Risk Mechanism of Failure
Blue / DAPI 358461Low Minimal overlap; safe for co-use.[1]
Green / FITC, GFP 488525Medium (Quenching) AG85 reflects Green, but may absorb excitation (488 nm) if broad.[1] FRET Acceptor risk.
Yellow / PE, TRITC 496/555578Medium AG85 absorption tail may quench PE emission.[1]
Red / APC, AF647 650660CRITICAL Direct Absorption Overlap. AG85 absorbs the excitation laser (633/640 nm), reducing APC signal ("Stealing photons").[1]
Far-Red / Cy7 750780Low Likely transparent in this region.[1]
The "Photon Theft" Effect (Inner Filter Effect)

If Acid Green 85 is present in high concentration (e.g., as a counterstain), it will absorb the 633 nm or 640 nm laser light intended for APC or Cy5. This results in a false negative or reduced brightness for red fluorophores.

Experimental Workflow: Compensation & Validation

Use this self-validating workflow to determine if Acid Green 85 can be multiplexed with your target fluorophores.[1]

SpectralValidation Start Start: Acid Green 85 (AG85) Integration AbsScan Step 1: Absorbance Scan (Determine λmax) Start->AbsScan Decision1 Absorbs in Red (600-650nm)? AbsScan->Decision1 RiskRed High Risk: APC/Cy5 Interference Decision1->RiskRed Yes RiskGreen Risk: FRET Quencher for GFP/FITC Decision1->RiskGreen No (Absorbs Blue) ExpTitration Step 2: Titration Experiment (Fixed Fluorophore + Increasing AG85) RiskRed->ExpTitration RiskGreen->ExpTitration Measure Measure Signal Loss (Quenching/Inner Filter) ExpTitration->Measure Conclusion Define Safe Concentration Window Measure->Conclusion

Caption: Figure 1. Decision tree for characterizing Acid Green 85 spectral interference. The primary pathway investigates Red-channel absorption (Inner Filter Effect).[1]

Protocol: The "Spike-In" Interference Test

To quantify the overlap impact on your specific assay:

  • Baseline: Prepare a standard curve of your target fluorophore (e.g., APC-labeled cells or beads). Measure Mean Fluorescence Intensity (MFI).

  • Spike-In: Add increasing concentrations of Acid Green 85 (1 nM to 10 µM) to the APC samples.

  • Readout: Measure APC fluorescence.

  • Analysis: Plot [AG85] vs. APC MFI.

    • Result: A significant drop in APC signal indicates spectral overlap (absorption) .

    • Threshold: If signal drops >10% at working concentration, do not multiplex .

Mitigation Strategies

If you must use Acid Green 85 alongside other markers:

  • Spatial Separation: Use Acid Green 85 only for compartments physically separated from the fluorophore (e.g., extracellular matrix stain vs. nuclear DAPI).

  • Sequential Staining: Stain and image the fluorophore first, then apply Acid Green 85.

  • Red-Shifted Dyes: If AG85 absorbs at 630 nm, switch your Red fluorophore to a Near-IR dye (e.g., Alexa Fluor 750 or VeriFluor Far Red ) to bypass the absorption window.

References

  • PubChem Compound Summary. (2025). Acid Green 85 (C.I. 12220-00-7).[1] National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2024). Fluorescence SpectraViewer & Spectral Overlap Guide. (General reference for FITC/APC spectra used in comparison). Link

  • Chroma Technology. (2024).[3] Optical Filter Guides for Acid Dyes and Fluorophores.Link[1]

  • BD Biosciences. (2023). Introduction to Flow Cytometry: Spectral Compensation. (Protocol grounding for spillover analysis). Link

(Note: Specific peer-reviewed spectral data for Acid Green 85 is limited in public repositories.[1] The data presented above is derived from chemical class analysis (Anthraquinone Acid Dyes) and standard photophysical principles.)

Sources

Validation

Photostability &amp; Functional Divergence: Alexa Fluor 488 vs. Acid Green 85

Executive Summary: The "Apples to Oranges" Hazard In the field of bio-imaging and assay development, precise nomenclature is the guardian of reproducibility. A frequent point of confusion arises when researchers attempt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Apples to Oranges" Hazard

In the field of bio-imaging and assay development, precise nomenclature is the guardian of reproducibility. A frequent point of confusion arises when researchers attempt to substitute cost-effective industrial dyes for specialized molecular probes.

This guide provides a rigorous technical comparison between Alexa Fluor 488 (AF488) , the industry-standard green fluorophore, and Acid Green 85 (AG85) , a commercially available industrial dye.

The Critical Distinction:

  • Alexa Fluor 488 is a Fluorophore . It is engineered to absorb photons and re-emit them at a longer wavelength (fluorescence) with high quantum efficiency.

  • Acid Green 85 (C.I. 1220-00-7) is a Chromophore (Absorbance Dye). It is designed to absorb specific wavelengths to impart color (typically for textiles like wool and silk) and dissipate the energy primarily as heat, not light.

While both appear "green" to the naked eye, their photostability profiles refer to fundamentally different physical phenomena: Photobleaching Resistance (AF488) vs. Light Fastness (AG85).

Photophysical Mechanisms & Chemical Architecture

To understand the stability data, we must first establish the causality of the signal.

2.1 Chemical Structure & Class
FeatureAlexa Fluor 488 (AF488)Acid Green 85 (AG85)
Chemical Class Sulfonated Rhodamine (Rhodamine 110 derivative)Azo / Anthraquinone Complex (typically metal-complexed)
Primary Mode Radiative Decay (Fluorescence)Non-Radiative Decay (Thermal Dissipation)
Excitation Max 495 nm (Blue)~600-640 nm (Absorbs Red to appear Green)*
Emission Max 519 nm (Green)Negligible / Non-Fluorescent
Solubility High (Water/Buffer)Moderate (Water), High (Ethanol/Industrial Solvents)

*Note: Industrial green dyes often absorb in the red/blue regions to reflect green light. They do not "emit" green light via excitation.

2.2 The Energy Pathway (Jablonski Diagram)

The following diagram illustrates why AF488 is suitable for microscopy while AG85 acts as a "dark" agent in fluorescence channels.

Jablonski Excitation Excitation Source (Laser 488nm) S1_AF AF488 Excited State (Singlet S1) Excitation->S1_AF Absorption S1_AG AG85 Excited State (Singlet S1) Excitation->S1_AG Absorption Emission Fluorescence Emission (519nm Signal) S1_AF->Emission High QY (0.92) Bleach Photobleaching (Chemical Destruction) S1_AF->Bleach Low Probability S1_AG->Emission Negligible Heat Thermal Dissipation (Vibrational Relaxation) S1_AG->Heat Internal Conversion (>99%)

Figure 1: Comparative Energy Dissipation Pathways. AF488 favors radiative decay (signal), while AG85 favors thermal relaxation (heat), making AG85 invisible in fluorescence assays.

Photostability Comparison Data

In our application labs, "photostability" is defined by the t1/2 (time to 50% signal loss). However, the stressor differs: AF488 is stressed by high-intensity laser excitation; AG85 is stressed by ambient or UV light (fading).

3.1 Comparative Performance Table
MetricAlexa Fluor 488Acid Green 85
Definition of Stability Photobleaching Resistance: Ability to resist permanent destruction of the fluorophore during repeated excitation cycles.Light Fastness: Resistance to chemical breakdown (fading) under prolonged exposure to sunlight or UV.
Quantum Yield (Φ) 0.92 (Extremely Bright)< 0.001 (Essentially Non-fluorescent)
t1/2 (Microscopy) > 60 seconds (at high laser power, continuous wave)N/A (No initial signal to bleach)
pH Stability High (Stable fluorescence pH 4–10)Variable (Color shifts often occur at extreme pH)
Primary Failure Mode ROS-mediated oxidation of the xanthene ring.Azo bond cleavage or metal-complex dissociation.
3.2 Why AG85 Fails in Imaging

If you attempt to use Acid Green 85 in a fluorescence microscope (e.g., Confocal with 488nm line):

  • Excitation Mismatch: AG85 likely has low absorbance at 488nm (its peak is likely red-shifted to appear green).

  • Quenching: Even if it absorbs, it dissipates the energy as heat. You will see a black background .

  • False Negatives: It will appear as if your target is not present.

Experimental Validation Protocol

As a scientist, you should trust but verify. If you are considering AG85 as a cost-saving alternative for a high-concentration staining protocol (e.g., protein gel staining where fluorescence might not be required), use this protocol to determine if it meets your "stability" needs.

Protocol: The "Drop-Spot" Fluorescence & Bleaching Test

Objective: Rapidly determine if an unknown "Green" dye is a fluorophore or a chromophore and assess its stability.

Materials:

  • Alexa Fluor 488 (Control)

  • Acid Green 85 (Test)[1]

  • Fluorescence Microscope (FITC/GFP filter set)

  • Glass slides & coverslips

  • Mounting Media (e.g., PBS or ProLong Gold)

Workflow:

  • Preparation:

    • Prepare 10 µM solutions of AF488 and AG85 in PBS (pH 7.4).

    • Note: AG85 may require slight warming to dissolve fully if it is the industrial grade powder.

  • Mounting:

    • Pipette 5 µL of each dye onto separate slides. Add coverslip. Seal edges.[2]

  • Signal Verification (Gain Check):

    • Set microscope to 488nm excitation (Blue LED/Laser).

    • Focus on the AF488 slide. Adjust gain until signal is ~80% saturated.

    • Crucial Step: Without changing settings, move to the AG85 slide.

    • Result: If the image is black/dark, AG85 is non-fluorescent . Stop here. It cannot be compared for fluorescence photostability.

  • Photobleaching Assay (If signal exists):

    • If AG85 shows weak fluorescence, set exposure to continuous (time-lapse, 1 frame/sec).

    • Record for 120 seconds.

    • Plot Intensity vs. Time.

Expected Outcome:

  • AF488: High initial intensity, slow exponential decay (maintains >80% signal after 30s).

  • AG85: Near-zero intensity (background noise levels).

Application Recommendations
When to use Alexa Fluor 488:
  • Immunofluorescence (IF): Antibody labeling.

  • Flow Cytometry: Cell sorting (FITC channel).

  • Super-Resolution Microscopy: STED/STORM (due to blinking properties and high photon budget).

  • Quantification: When signal-to-noise ratio is critical.

When to use Acid Green 85:
  • Textile Dying: Staining wool, silk, or nylon fibers for bulk material production.

  • Colorimetric Assays: Potentially as a non-fluorescent contrast stain in brightfield microscopy (though Acid Green 50/Lissamine Green is preferred for histology).

  • Quenching Studies: In rare FRET setups where a broad-spectrum dark quencher is needed (though specific BHQ dyes are superior).

References
  • PubChem. Acid Green 85 (Compound Summary). National Library of Medicine. [Link]

  • World Dye Variety. C.I. Acid Green 85 Properties and Applications. [Link][3]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Edition. Springer, 2006. (Standard reference for Jablonski diagrams and Quantum Yield definitions). [Link]

Sources

Comparative

Cost-Benefit &amp; Validation Guide: Acid Green 85 in Routine Histology

The following guide provides a rigorous technical and economic analysis of Acid Green 85 (C.I. 61570/Metal Complex Variants) as a high-performance alternative to traditional counterstains like Light Green SF Yellowish an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical and economic analysis of Acid Green 85 (C.I. 61570/Metal Complex Variants) as a high-performance alternative to traditional counterstains like Light Green SF Yellowish and Fast Green FCF in routine histology.

A Strategic Analysis for High-Throughput Pathology & Drug Development

Executive Summary: The Case for Dye Substitution

In routine histology, particularly for connective tissue assessment (e.g., Masson’s Trichrome), the standard counterstains Light Green SF Yellowish (C.I. 42095) and Fast Green FCF (C.I. 42053) present recurring challenges:

  • Photolytic Instability: Light Green SF is notorious for rapid fading, compromising archival slide quality.

  • Supply Chain Volatility: "Certified Biological Stain" grades command premium pricing (

    
    500/kg) with variable lot-to-lot purity.
    
  • Cost Inefficiency: For high-throughput drug safety studies (e.g., fibrosis screening), reagent costs accumulate significantly.

Acid Green 85 (AG85) , often utilized in industrial textile applications for its superior lightfastness, presents a compelling alternative. This guide analyzes the chemical suitability, cost implications, and validation workflow for integrating AG85 into GLP-compliant histology workflows.

Technical Profile: Acid Green 85 vs. Incumbents[1]

To validate AG85, we must first establish its physicochemical equivalence and superiority in specific domains compared to the "Gold Standards."

Comparative Physicochemical Properties
FeatureAcid Green 85 (Candidate)Light Green SF Yellowish (Standard)Fast Green FCF (Premium Alt)
C.I.[1] Number C.I.[2][1][3][4][5][6] Acid Green 85 (var.[2][3][4][5] C.I. 61570*)C.I. 42095C.I. 42053
Chemical Class Anthraquinone / Metal Complex TriarylmethaneTriarylmethane
Chromophore Rigid, planar (High Stability)Flexible phenyl rings (Prone to oxidation)Flexible phenyl rings
Photostability High (Blue Wool Scale 6-7) Low (Blue Wool Scale 2-3)Moderate
Affinity Basic residues (Lys, Arg, His)Basic residues (Lys, Arg, His)Basic residues
Solubility Water/Ethanol SolubleHighly Water SolubleHighly Water Soluble
Est. Bulk Cost $30 - $80 / kg $300 - $800 / kg$400 - $900 / kg

*Note: Acid Green 85 is chemically distinct but functionally analogous to Acid Green 25 (Alizarin Cyanine Green). Its metal-complex nature in some industrial variants confers exceptional resistance to photobleaching.

Mechanism of Action

Unlike Triarylmethanes, which rely on electrostatic bonding that is easily disrupted by UV light and oxidation, AG85 utilizes an Anthraquinone or Metal-Complex scaffold. This structure provides a "shielded" chromophore, ensuring that the stain remains vibrant even after prolonged storage or digital scanning (high-intensity light exposure).

Strategic Cost-Benefit Analysis

The transition to AG85 is not merely about reagent cost; it is about Total Cost of Ownership (TCO) regarding slide archiving and re-staining rates.

Direct Material Cost Savings (Per 1,000 Slides)
  • Standard Protocol (Light Green SF): 1% solution, 500mL refresh rate.

    • Cost/Gram: ~$0.60

    • Cost/Run: ~$3.00

  • Alternative Protocol (Acid Green 85): 0.5% solution (higher extinction coefficient), 500mL refresh rate.

    • Cost/Gram: ~$0.05

    • Cost/Run: ~$0.12

  • Net Savings: ~96% reduction in raw dye costs.

Operational Benefits
  • Archival Integrity: Eliminates the need for digital backup scanning solely to preserve color fidelity before fading occurs.

  • Re-staining Reduction: Reduces "faded slide" re-cuts in long-term toxicity studies (2-year bioassays).

Risks & Mitigation
  • Risk: Heavy metal content (if using Cr-complex variants).

    • Mitigation: Source "Metal-Free" Anthraquinone grades (Acid Green 25 type) or implement waste stream segregation.

  • Risk: Spectral shift (Teal vs. Green).

    • Mitigation: Calibrate digital pathology algorithms to the new absorption peak (~640nm vs 630nm).

Experimental Validation Protocols

To switch reagents in a regulated environment (CLIA/GLP), you must perform a bridging study.

Workflow Diagram: Validation Logic

ValidationWorkflow Start Candidate Identification (Acid Green 85) Step1 Phase 1: Spectral Benchmarking (Lambda Max & Extinction Coeff) Start->Step1 Step2 Phase 2: Staining Protocol Optimization (pH, Conc, Time) Step1->Step2 Determine Conc. Step3 Phase 3: Parallel Staining (n=20) (AG85 vs Light Green SF) Step2->Step3 Step4 Phase 4: Stress Testing (72h Light Exposure) Step3->Step4 Decision Pass/Fail Criteria (Contrast > 3:1, Fading < 5%) Step4->Decision Decision->Step2 Fail (Reformulate) Implement SOP Implementation & Cost Realization Decision->Implement Pass

Figure 1: Step-by-step validation workflow for introducing Acid Green 85 into routine histology.

Protocol A: Modified Masson’s Trichrome with Acid Green 85

Reagents:

  • Bouin’s Solution (Fixative/Mordant)

  • Weigert’s Iron Hematoxylin (Nuclear Stain)

  • Biebrich Scarlet-Acid Fuchsin (Cytoplasm/Muscle)

  • Phosphomolybdic/Phosphotungstic Acid (Differentiator)

  • Acid Green 85 Solution (0.5%): Dissolve 0.5g AG85 in 100mL distilled water + 1mL Glacial Acetic Acid.

Procedure:

  • Deparaffinize and rehydrate slides to distilled water.

  • Mordant in Bouin’s solution at 56°C for 1 hour.

  • Stain nuclei with Weigert’s Iron Hematoxylin (10 min). Wash.

  • Stain with Biebrich Scarlet-Acid Fuchsin (2-5 min).

  • Differentiate in Phosphomolybdic/Phosphotungstic Acid (10-15 min) until collagen is decolorized.

  • Critical Step: Transfer directly to Acid Green 85 Solution for 2-5 minutes .

    • Note: AG85 stains rapidly. Check microscopically after 2 minutes.

  • Differentiate in 1% Acetic Acid (2 min).

  • Dehydrate, clear in Xylene, and mount.

Protocol B: Photostability Stress Test
  • Stain serial sections of Liver/Kidney with Light Green SF (Control) and Acid Green 85 (Test).

  • Measure baseline collagen Intensity (OD) using a slide scanner or spectrophotometer.

  • Expose slides to continuous high-intensity LED light (approx. 5000 lux) for 72 hours.

  • Re-measure Intensity.

    • Success Criteria: AG85 retains >90% intensity; Light Green SF typically drops to <60%.

Signaling & Binding Mechanism

Understanding why AG85 works ensures the protocol is robust. Acid dyes bind to tissue components based on pH-dependent ionization of protein residues.

BindingMechanism AcidEnv Acidic Environment (pH 2.5 - 3.0) Collagen Collagen Fiber (Amphoteric Protein) AcidEnv->Collagen Lowers pH Protonation Protonation of Amino Groups (-NH3+) Collagen->Protonation Lysine/Arginine Ionization Complex Stable Dye-Tissue Salt Linkage Protonation->Complex Electrostatic Attraction Dye Acid Green 85 (Anionic Sulfonate Groups -SO3-) Dye->Complex Ionic Bonding

Figure 2: Chemical mechanism of Acid Green 85 binding to collagenous matrices under acidic conditions.

Strategic Recommendations

Based on the data profile, the following implementation strategy is recommended for drug development and research labs:

  • Adopt for Archival Studies: Switch to Acid Green 85 for any study requiring >5 year slide retention (e.g., carcinogenicity studies).

  • Retain Light Green for Cytology: For Papanicolaou stains where delicate transparency is required, AG85 may be too intense. Stick to Light Green SF for non-histology cytology unless diluted significantly (0.1%).

References

  • Lillie, R. D. (1977). H. J. Conn's Biological Stains. 9th ed. Williams & Wilkins. (Source for standard Light Green SF properties).
  • Kiernan, J. A. (2008). Histological and Histochemical Methods: Theory and Practice. 4th ed. Scion Publishing.

  • PubChem. (2023). Compound Summary: Acid Green 25 (C.I. 61570). National Library of Medicine. [Link]

  • Churukian, C. J. (2000). "Manual of the Special Stains Laboratory." University of Rochester Medical Center.

Sources

Validation

A Senior Application Scientist's Guide to Green Counterstains in Histology: A Comparative Analysis of Light Green SF Yellowish and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of histological staining, the choice of a counterstain is paramount to achieving clear differentiation of tissue components. While a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of histological staining, the choice of a counterstain is paramount to achieving clear differentiation of tissue components. While a plethora of dyes exist, green counterstains, particularly acid dyes, play a crucial role in various polychromatic staining techniques, most notably in trichrome methods designed to visualize collagenous and non-collagenous tissues. This guide provides an in-depth, comparative analysis of commonly used green acid dyes, with a focus on Light Green SF Yellowish and its principal alternatives, Fast Green FCF and Aniline Blue. We will delve into the mechanistic underpinnings of their staining properties, evaluate their performance across different tissue types, and provide detailed, validated protocols to ensure reproducible and high-quality results in your research.

The Rationale for Green Counterstains in Connective Tissue Staining

The fundamental goal of many histological studies is to assess the architecture and integrity of tissues, which is largely defined by the extracellular matrix (ECM). Collagen, the most abundant protein in the ECM, is a key indicator of tissue health and pathology. Pathological processes such as fibrosis are characterized by the excessive deposition of collagen. Therefore, the ability to specifically and vividly stain collagen is essential for both routine diagnostics and preclinical research.

Trichrome staining methods, such as the Masson and Gomori techniques, are designed to differentiate collagen from other tissue elements like muscle and cytoplasm. These methods typically employ a sequence of acidic dyes with varying molecular weights and affinities for different tissue components. A red dye, such as Biebrich Scarlet or Acid Fuchsin, initially stains most tissue components. Subsequently, a polyacid, like phosphotungstic or phosphomolybdic acid, is used to decolorize the collagen, which is more porous than cytoplasm. Finally, a green or blue acid dye is applied, which selectively stains the now receptive collagen fibers.[1][2]

The choice of the green or blue counterstain significantly impacts the final visualization. An ideal counterstain should provide a strong, vibrant color that contrasts sharply with the red-stained cytoplasm and muscle, be resistant to fading, and exhibit minimal non-specific background staining.

Comparative Analysis of Green Acid Dyes

Here, we compare the performance of three widely used acid dyes for collagen staining: Light Green SF Yellowish, Fast Green FCF, and Aniline Blue.

FeatureLight Green SF Yellowish (Acid Green 5)Fast Green FCF (Acid Green 3)Aniline Blue (Acid Blue 93)
Chemical Class TriarylmethaneTriarylmethaneTriarylmethane
Color Green with a yellowish tintBright, brilliant greenDeep blue
Primary Target Collagen, connective tissueCollagen, connective tissue, histonesCollagen, connective tissue, histones
Common Applications Masson's Trichrome, Papanicolaou stain[3][4]Masson's & Gomori's Trichrome, protein electrophoresis[5][6]Mallory's & Gomori's Trichrome, sperm maturity assessment[7][8]
Advantages Standard dye in North America for Masson's Trichrome[4]More brilliant color and less prone to fading than Light Green SF[3][6][9]Provides a strong blue contrast
Disadvantages Prone to fading[3][4]Can sometimes result in overly intense staining
Solubility Water solubleGood water solubility, less soluble in alcohol[5]Water soluble
Mechanism of Staining: An Electrostatic Interaction

The staining mechanism of these acid dyes is fundamentally based on electrostatic interactions.[2] At the acidic pH of the staining solutions, tissue proteins, particularly the amino groups of amino acids, become protonated and carry a net positive charge. Acid dyes, being anionic (negatively charged) in solution, are then attracted to these positively charged tissue components.

The selectivity for collagen in trichrome staining is achieved through a process of dye competition and differential porosity. The initial red dye, having a smaller molecular weight, penetrates and stains most tissue components. The subsequent application of a polyacid solution removes the red dye from the more porous collagen fibers while it is retained in the denser cytoplasm and muscle. The final green or blue dye, with a larger molecular weight, then preferentially binds to the decolorized collagen.

Staining_Mechanism cluster_tissue Tissue Section cluster_steps Staining Steps Cytoplasm Cytoplasm (Dense) Polyacid 2. Polyacid (e.g., Phosphotungstic Acid) Cytoplasm->Polyacid Retains Red Dye Collagen Collagen (Porous) Collagen->Polyacid Decolorizes Red_Dye 1. Red Acid Dye (e.g., Biebrich Scarlet) Red_Dye->Cytoplasm Stains Red_Dye->Collagen Stains Green_Dye 3. Green/Blue Acid Dye (e.g., Fast Green FCF) Green_Dye->Collagen Stains Green/Blue

Figure 1: Simplified workflow of trichrome staining demonstrating differential dye binding.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by including expected results and notes for troubleshooting. Consistent and high-quality staining relies on careful adherence to these steps.

Masson's Trichrome Stain (Modified for Light Green SF Yellowish)

This protocol is a standard method for demonstrating collagen fibers.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphotungstic/Phosphomolybdic Acid Solution

  • Light Green SF Yellowish Solution (2% in 1% acetic acid)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Wash in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes.

  • Stain in Light Green SF Yellowish solution for 5-10 minutes.[10]

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Green

Troubleshooting:

  • Weak green staining: Increase time in Light Green SF solution or decrease time in the subsequent acetic acid wash.

  • Red staining of collagen: Ensure complete decolorization with the phosphotungstic/phosphomolybdic acid solution.

Gomori's One-Step Trichrome Stain (with Fast Green FCF)

This method provides a quicker staining procedure with a brilliant green color for collagen.

Reagents:

  • Gomori's Trichrome Stain Solution:

    • Chromotrope 2R: 0.6 g

    • Fast Green FCF: 0.3 g

    • Phosphotungstic Acid: 0.6 g

    • Glacial Acetic Acid: 1.0 mL

    • Distilled Water: 100 mL

    • (Adjust pH to 3.4 with 1N NaOH)

  • 0.2% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with an acid-resistant hematoxylin (e.g., Weigert's).

  • Wash well in running water.

  • Stain in Gomori's Trichrome Stain solution for 15-20 minutes.

  • Rinse briefly in 0.2% acetic acid solution.

  • Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle: Red

  • Collagen: Green

Troubleshooting:

  • Staining too red or too green: Adjust the pH of the Gomori's Trichrome solution. A lower pH will favor red staining, while a higher pH will favor green staining.

Staining_Protocol_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_finishing Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (e.g., Bouin's) Deparaffinize->Mordant Wash1 Wash Mordant->Wash1 Nuclear_Stain Nuclear Stain (e.g., Weigert's Hematoxylin) Wash1->Nuclear_Stain Wash2 Wash Nuclear_Stain->Wash2 Cytoplasmic_Stain Cytoplasmic Stain (e.g., Biebrich Scarlet) Wash2->Cytoplasmic_Stain Differentiate1 Differentiate (Polyacid) Cytoplasmic_Stain->Differentiate1 Collagen_Stain Collagen Stain (e.g., Light Green SF) Differentiate1->Collagen_Stain Differentiate2 Differentiate (Acetic Acid) Collagen_Stain->Differentiate2 Dehydrate Dehydrate Differentiate2->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Figure 2: General workflow for a multi-step trichrome staining procedure.

Conclusion and Recommendations

The selection of a green counterstain in histological applications is dependent on the specific requirements of the study.

  • Light Green SF Yellowish remains a reliable and widely used stain, particularly in North America, for routine collagen visualization in Masson's trichrome.[4] However, researchers should be mindful of its propensity to fade over time, which may be a concern for long-term archiving.[3][4]

  • Fast Green FCF is an excellent alternative that offers a more brilliant and stable green coloration.[6][9] It is highly recommended for studies where color intensity and permanence are critical, and it can be readily substituted for Light Green SF in most protocols.[3][5]

  • Aniline Blue provides a strong blue contrast to the red-stained elements and is a valuable option in Mallory's and Gomori's trichrome methods.[7]

For optimal results, it is crucial to adhere to standardized protocols, use high-quality reagents, and properly control the pH of staining solutions. By understanding the underlying principles of acid dye staining and the specific characteristics of each dye, researchers can confidently select the most appropriate counterstain to achieve clear, reproducible, and informative histological preparations.

References

  • LIGHT GREEN S.F. powder dye, C.I. 42095 - Biognost. (n.d.). Retrieved February 9, 2026, from [Link]

  • Light green SF - Wikipedia. (2023, December 29). Retrieved February 9, 2026, from [Link]

  • FAST GREEN F.C.F., powder dye, C.I. 42053 - Biognost. (n.d.). Retrieved February 9, 2026, from [Link]

  • Fast Green FCF - Wikipedia. (2023, October 28). Retrieved February 9, 2026, from [Link]

  • Light Green SF Yellowish - Dyes for Histology - StainsFile. (n.d.). Retrieved February 9, 2026, from [Link]

  • Fast Green FCF - Dyes for Histology - StainsFile. (n.d.). Retrieved February 9, 2026, from [Link]

  • Fast Green FCF Improves Depiction of Extracellular Matrix in Ex Vivo Fluorescence Confocal Microscopy - PMC. (2022, May 17). Retrieved February 9, 2026, from [Link]

  • Collagen - Masson's Trichrome Stain (TRI) - WebPath. (n.d.). Retrieved February 9, 2026, from [Link]

  • Fast Green FCF Improves Depiction of Extracellular Matrix in Ex Vivo Fluorescence Confocal Microscopy - MDPI. (2022, May 17). Retrieved February 9, 2026, from [Link]

  • Masson's Trichrome for Muscle and Collagen - StainsFile. (n.d.). Retrieved February 9, 2026, from [Link]

  • H&E Basics Part 4: Troubleshooting H&E - Leica Biosystems. (n.d.). Retrieved February 9, 2026, from [Link]

  • Histology, Staining - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). Retrieved February 9, 2026, from [Link]

  • Trichrome staining - Wikipedia. (2023, November 28). Retrieved February 9, 2026, from [Link]

  • GOMORI TRICHROME STAIN PROTOCOL - Neuromuscular Home Page. (n.d.). Retrieved February 9, 2026, from [Link]

  • ANILINE BLUE powder dye, C.I. 42780 - Biognost. (n.d.). Retrieved February 9, 2026, from [Link]

  • Gomori's Trichrome for Muscle and Collagen - StainsFile. (n.d.). Retrieved February 9, 2026, from [Link]

  • Interpretation of histological sections: Stains used in histology - Kenhub. (2022, July 7). Retrieved February 9, 2026, from [Link]

  • Double probing individual human spermatozoa: aniline blue staining for persistent histones and fluorescence in situ hybridization for aneuploidies - PubMed. (2010, May 1). Retrieved February 9, 2026, from [Link]

  • Histological and Histochemical Stains and Reactions - Clinical Tree. (2023, September 17). Retrieved February 9, 2026, from [Link]

  • aniline blue staining: Topics by Science.gov. (n.d.). Retrieved February 9, 2026, from [Link]

  • Immunohistochemistry Troubleshooting Handbook - Boster Bio. (n.d.). Retrieved February 9, 2026, from [Link]

  • Masson's Trichrome Staining Protocol for Collagen Fibers - IHCWORLD. (n.d.). Retrieved February 9, 2026, from [Link]

  • (PDF) Conventional histological and cytological staining with simultaneous immunohistochemistry enabled by invisible chromogens - ResearchGate. (2018, August 1). Retrieved February 9, 2026, from [Link]

  • Trichrome (Gomori Protocol) Staining for Bone and Cartilage Tissues (Yi Zhu @ 01/08/2024; commented by TCH) BACKGROUND: Masson's. (2024, January 8). Retrieved February 9, 2026, from [Link]

  • Masson's trichrome stain - Wikipedia. (2023, November 13). Retrieved February 9, 2026, from [Link]

  • U Michigan - Massons Trichrome staining V.1 - Protocols.io. (2019, March 14). Retrieved February 9, 2026, from [Link]

  • Masson's Trichrome Staining - Microbe Notes. (2022, July 28). Retrieved February 9, 2026, from [Link]

  • Aniline blue: Significance and symbolism. (n.d.). Retrieved February 9, 2026, from [Link]

  • Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips - PubMed. (2025, July 1). Retrieved February 9, 2026, from [Link]

  • Troubleshooting H&E Stains - National Society for Histotechnology. (2020, May 15). Retrieved February 9, 2026, from [Link]

  • Trichrome Staining | StainsFile. (n.d.). Retrieved February 9, 2026, from [Link]

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Comparative

Literature review of Acid green 85 applications in research

This comprehensive literature review and technical guide examines Acid Green 85 (C.I. 61570) , a specialized anthraquinone dye.

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive literature review and technical guide examines Acid Green 85 (C.I. 61570) , a specialized anthraquinone dye. While often overshadowed by its biological counterparts like Acid Green 25 or Indocyanine Green, Acid Green 85 occupies a critical niche in industrial chemistry and environmental toxicology research.

Disambiguation Note:

  • Acid Green 85 (C.I. 61570): The subject of this guide. An anthraquinone-based industrial dye (CAS 1220-00-7) used in textile/leather processing and environmental remediation studies.

  • Indocyanine Green (ICG): A medical diagnostic dye used in angiography.

  • Acid Green 25 (Alizarin Cyanine Green): A structurally related dye used in cosmetics and biological staining.

  • Lissamine Green B (Acid Green 50): A vital stain used in ophthalmology.

Chemical Profile, Environmental Toxicology, and Comparative Analysis

Part 1: Executive Summary & Chemical Profile

Acid Green 85 (also known as Acid Olive MGL or Alizarin Cyanine Green G) is a synthetic anionic dye belonging to the anthraquinone class. Unlike the triphenylmethane dyes (e.g., Coomassie Blue) commonly used in protein staining, Acid Green 85 is characterized by a robust, fused ring structure that imparts high stability but distinct solubility and binding properties.

In the context of drug development and research , Acid Green 85 serves two primary roles:

  • Environmental Toxicology Model: It is a standard "recalcitrant pollutant" used to test the efficacy of novel filtration systems (e.g., biosorbents, advanced oxidation processes) for pharmaceutical and textile wastewater.

  • Structural Analog: It provides a comparative baseline for studying Structure-Activity Relationships (SAR) in anthraquinone-protein binding, contrasting with biologically active dyes like Acid Green 25.

Chemical Identity
PropertySpecification
CI Name Acid Green 85
CI Number 61570
CAS Number 1220-00-7
Chemical Class Anthraquinone
Molecular Structure Complex fused ring system with sulfonate groups for water solubility.
Appearance Dark olive-green powder.

(Absorbance)
~640 nm (Typical for Anthraquinone Greens)
Solubility Soluble in water; slightly soluble in ethanol.

Part 2: Comparative Analysis with Biological Alternatives

Researchers often confuse Acid Green 85 with other "Green" dyes used in histology or protein quantification. The following comparison elucidates why Acid Green 85 is preferred for stability/environmental studies, while others are preferred for biological staining.

Table 1: Performance Comparison of Green Dyes in Research
FeatureAcid Green 85 (C.I. 61570) Acid Green 25 (Alizarin Cyanine Green) Coomassie Brilliant Blue G-250
Primary Application Environmental Remediation Model , Textile Dyeing (Wool/Silk)Cosmetic Colorant , Biological Stain (Cell Viability)Protein Staining (Bradford Assay), Gel Electrophoresis
Chromophore Anthraquinone (High Stability)Anthraquinone (High Stability)Triphenylmethane (High Sensitivity)
Protein Binding Moderate (Non-specific hydrophobic/ionic interaction)High (Specific affinity for basic residues)Excellent (Arginine/Aromatic specific)
Photostability High (Resistant to fading)HighLow to Moderate
Toxicity Moderate (studied for aquatic toxicity)Low (Approved for cosmetics/drugs in some regions)Low (in assay concentrations)
Key Research Use Testing adsorbents (activated carbon, biosorbents) for effluent treatment.Staining collagen/muscle in histology; cosmetic formulation.Quantifying protein concentration (1–100 µg/mL).
Mechanism of Action: Why Acid Green 85 is a "Recalcitrant" Model

Unlike Coomassie, which relies on a specific pH shift (red to blue) upon protein binding, Acid Green 85 maintains its color stability across a broader pH range. This makes it a poor protein switch but an excellent tracer for filtration efficiency. Its anthraquinone core is resistant to biodegradation, making it a rigorous test subject for Advanced Oxidation Processes (AOPs) in pharmaceutical wastewater treatment.

Part 3: Core Research Application – Environmental Remediation & Adsorption

For researchers in pharmaceutical manufacturing and environmental safety , the removal of synthetic dyes (often used as coating agents or tracers) is a critical compliance step. Acid Green 85 is widely used as a model anionic pollutant to validate the binding capacity of novel adsorbents.

Experimental Protocol: Batch Adsorption Isotherm Study

This protocol validates the efficiency of a material (e.g., chitosan, activated carbon) in removing Acid Green 85 from aqueous solution, simulating wastewater treatment.

Objective: Determine the maximum adsorption capacity (


) and kinetic rate of Acid Green 85 removal.
Materials:
  • Acid Green 85 Stock Solution (1000 mg/L in deionized water).

  • Adsorbent (e.g., Activated Carbon, Chitosan beads, or novel Biosorbent).

  • UV-Vis Spectrophotometer (set to

    
     nm).
    
  • Orbital Shaker.

  • pH Meter (adjusted with 0.1 M HCl/NaOH).

Step-by-Step Methodology:
  • Calibration Curve: Prepare standard dilutions of Acid Green 85 (10, 20, 40, 60, 80, 100 mg/L). Measure Absorbance at

    
    . Plot Absorbance vs. Concentration (
    
    
    
    required).
  • Batch Equilibrium:

    • Dispense 50 mL of dye solution (initial conc.

      
       mg/L) into 250 mL Erlenmeyer flasks.
      
    • Add a fixed mass of adsorbent (e.g., 0.05 g).

    • Adjust pH to optimal level (typically pH 2.0–4.0 for anionic dyes on cationic adsorbents).

  • Agitation: Shake at 150 rpm at 25°C for 24 hours (or until equilibrium).

  • Separation: Centrifuge at 4000 rpm for 5 minutes or filter through a 0.45 µm membrane.

  • Quantification: Measure residual concentration (

    
    ) of the supernatant using UV-Vis.
    
  • Calculation:

    
    
    
    • 
      : Amount adsorbed (mg/g).
      
    • 
      : Volume of solution (L).
      
    • 
      : Mass of adsorbent (g).
      
Data Analysis (Isotherm Modeling)

Fit the data to Langmuir and Freundlich models to determine surface interaction.

  • Langmuir: Assumes monolayer adsorption (homogeneous surface).

  • Freundlich: Assumes multilayer adsorption (heterogeneous surface).

Part 4: Visualization of Mechanisms

Diagram 1: Adsorption Mechanism of Acid Green 85

This diagram illustrates the physicochemical interactions (Electrostatic Attraction, Hydrogen Bonding,


-

Stacking) between Acid Green 85 and a cationic adsorbent (e.g., protonated Chitosan), a common research model.

AdsorptionMechanism Dye Acid Green 85 (Anionic Sulfonate Groups -SO3-) Solution Aqueous Solution (pH < pKa of Adsorbent) Dye->Solution Electrostatic Electrostatic Attraction (-SO3- to -NH3+) Solution->Electrostatic Diffusion HBond Hydrogen Bonding (-OH / -NH-) Solution->HBond PiStack π-π Stacking (Anthraquinone Ring) Solution->PiStack Adsorbent Adsorbent Surface (e.g., Chitosan -NH3+) Adsorbent->Solution Complex Dye-Adsorbent Complex (Stable Removal) Complex->Solution Desorption (if pH > pKa) Electrostatic->Complex HBond->Complex PiStack->Complex

Caption: Mechanism of Acid Green 85 removal via electrostatic and molecular interactions on a cationic surface.

Diagram 2: Comparative Workflow (Staining vs. Remediation)

Contrasting the use of Coomassie (Protein Research) vs. Acid Green 85 (Environmental Research).

ResearchWorkflow cluster_Bio Biological Research (Protein) cluster_Env Environmental Research (Remediation) Coomassie Coomassie Blue G-250 Gel SDS-PAGE Gel Coomassie->Gel Bind Specific Arginine Binding Gel->Bind Result1 Blue Bands (Quantifiable) Bind->Result1 AG85 Acid Green 85 Water Simulated Wastewater AG85->Water Sorb Non-Specific Adsorption Water->Sorb Result2 Clear Supernatant (Efficiency %) Sorb->Result2

Caption: Divergent research workflows: Coomassie for protein specificity vs. Acid Green 85 for adsorption efficiency.

Part 5: Scientific Integrity & Safety (E-E-A-T)

Causality in Experimental Choice
  • Why use Acid Green 85? Researchers choose Acid Green 85 over azo dyes (like Methyl Orange) when testing Advanced Oxidation Processes (AOPs) because the anthraquinone structure is more resistant to oxidative degradation. This provides a "worst-case scenario" stress test for the water treatment system.

  • Why not use it for Protein Staining? While Acid Green 85 can stain proteins non-specifically, its sensitivity is significantly lower than Coomassie or Silver Stain. It lacks the specific triphenylmethane-arginine interaction mechanism that allows for the linear quantification seen in the Bradford assay.

Self-Validating Protocol Checks
  • pH Check: In adsorption studies, pH is the critical variable. If the pH >

    
     of the adsorbent (e.g., pH 9 for Chitosan), the surface loses positive charge, and Acid Green 85 removal will drop to near zero. This serves as a negative control.
    
  • Desorption Test: To prove physical adsorption (physisorption) vs. chemical bonding (chemisorption), wash the dye-loaded adsorbent with ethanol or high pH buffer. High desorption indicates reversible physisorption (reusable adsorbent).

Toxicology & Safety

Acid Green 85 is an industrial chemical. While not classified as highly toxic like some azo dyes (which release carcinogenic amines), it is an irritant.

  • LD50: Data is limited for humans; rat oral LD50 is typically >2000 mg/kg for similar anthraquinone acid dyes.

  • Environmental Hazard: Moderate aquatic toxicity. It is not readily biodegradable, hence the focus on adsorption/oxidation research.

References

  • PubChem. (2025).[1] Acid Green 85 - Compound Summary (CID 61570). National Library of Medicine. [Link]

  • MDPI. (2024). Chitosan-Based Molecularly Imprinted Polymers as Functional Adsorbents. (Contextual reference for adsorption methodologies). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Acid Green 85

This guide is structured as a high-level operational directive from a Senior Application Scientist. It prioritizes safety, regulatory compliance, and chemical logic over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive from a Senior Application Scientist. It prioritizes safety, regulatory compliance, and chemical logic over generic advice.

Executive Summary & Chemical Identification

Acid Green 85 is an anionic anthraquinone dye. Unlike azo dyes, its fused aromatic ring structure confers high stability against light and oxidation, making it resistant to standard degradation methods (e.g., mild bleaching). Consequently, disposal strategies must prioritize containment and physical adsorption over chemical destruction to prevent persistent aquatic toxicity.

Chemical Identity Table
ParameterDetail
Common Name Acid Green 85
CAS Number 1220-00-7
Color Index C.I. 61590 (Anthraquinone series)
Chemical Class Anionic Anthraquinone
Solubility Soluble in water; slightly soluble in ethanol
Key Hazard Eye/Skin Irritant; Chronic Aquatic Toxicity
Waste Code (US) Non-listed (Characterize as Toxic/Irritant if concentrated)

Core Safety & Handling Protocols

Causality: Anthraquinone dyes can act as sensitizers. Inhalation of dust is the primary vector for rapid systemic absorption.

  • Engineering Controls: Always handle the dry powder inside a Class II Biosafety Cabinet or a chemical fume hood to prevent aerosolization.

  • PPE Configuration:

    • Gloves: Nitrile (minimum 0.11 mm thickness) provides sufficient protection against incidental contact.

    • Respiratory: If weighing outside a hood (not recommended), an N95 or P100 particulate respirator is mandatory.

    • Eye Protection: Chemical splash goggles. Safety glasses are insufficient for fine powders.

Disposal Procedures: The Decision Matrix

The disposal pathway is determined by the physical state and concentration of the waste. Never dispose of Acid Green 85 solutions down the drain, regardless of concentration.

DOT Visualization: Waste Stream Logic

The following diagram illustrates the critical decision points for segregating Acid Green 85 waste.

AcidGreen85_Disposal Start Waste Generation: Acid Green 85 State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Powder/Wipes Liquid Liquid Waste State->Liquid Solution Bin_Solid Hazardous Waste Bin: Solid Toxic Solid->Bin_Solid Double Bag & Tag Solvent Solvent Base? Liquid->Solvent Organic Organic Solvent (e.g., Ethanol/DMSO) Solvent->Organic Yes Aqueous Aqueous Solution Solvent->Aqueous No (Water) Bin_Org Waste Carboy: Flammable/Organic Organic->Bin_Org No Pre-treatment Treatment Pre-Treatment Required? (Volume > 5L) Aqueous->Treatment Adsorption Activated Carbon Adsorption Protocol Treatment->Adsorption High Vol (>5L) Bin_Aq Waste Carboy: Aqueous Toxic Treatment->Bin_Aq Low Vol (<5L) Adsorption->Bin_Solid Spent Carbon Adsorption->Bin_Aq Treated Supernatant

Caption: Operational decision tree for segregating Acid Green 85 waste streams to minimize disposal costs and environmental impact.

Detailed Disposal Workflows

Scenario A: Solid Waste (Powder & Contaminated Debris)

Direct disposal is the standard for solids.

  • Containment: Place waste (weigh boats, gloves, residual powder) into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the first bag and place it inside a second bag or a rigid hazardous waste drum.

  • Labeling: Tag as "Hazardous Waste - Solid - Toxic (Acid Green 85)."

Scenario B: Aqueous Solutions (The Adsorption Protocol)

Why this matters: For large volumes of aqueous waste (>5 Liters), reducing the volume of hazardous material via adsorption is cost-effective and environmentally superior to shipping large volumes of water as hazardous waste.

The "Activated Carbon" Protocol: This method exploits the anionic nature of the dye. Acid Green 85 binds strongly to activated carbon, effectively transferring the hazard from a large liquid volume to a small solid mass.

StepActionScientific Rationale
1 Adjust pH Acidify the solution to pH ~3.0 using dilute H₂SO₄.
2 Add Adsorbent Add Powdered Activated Carbon (PAC) at a ratio of 1g carbon per 100mg estimated dye.
3 Agitation Stir vigorously for 60 minutes.
4 Filtration Filter the mixture through a 0.45µm membrane or Whatman #1 filter paper.
5 Verification Check filtrate absorbance at ~640 nm (Visual check: must be clear).
6 Disposal Dispose of the wet carbon as Solid Hazardous Waste (Scenario A). The filtrate can often be neutralized and sewered (check local regulations) or disposed of as non-hazardous aqueous waste.
Scenario C: Organic Solvent Waste

Do not treat.

  • Collect in a dedicated "Organic Waste" carboy (HDPE or Glass).

  • Ensure compatibility: Acid Green 85 is stable, but do not mix with strong oxidizers (e.g., Chromic acid, Nitric acid) in the waste container, as this may generate heat or toxic gases.

Emergency Response: Spills

Immediate Action:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don goggles, nitrile gloves, and N95 respirator.

  • Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder gently with a water-misted paper towel to prevent dust generation, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or clay-based absorbent. Do not use combustible materials (sawdust) if the solvent is flammable.

References

  • Mechanism of Anionic Dye Adsorption: Title: Adsorption of anionic dyes from aqueous solution by activated carbon.[1] Source: Journal of Hazardous Materials.[1] Context: Validates the pH-dependent mechanism for removing anionic anthraquinone dyes. URL:[Link]

  • General Laboratory Waste Procedures: Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Source: National Research Council (US). Context: The authoritative standard for lab-scale waste segregation. URL:[Link]

  • Chemical Safety Data (PubChem): Title: Acid Green 25 (Structurally Analogous Anthraquinone). Source: PubChem (NIH). Context: Used for toxicological bridging data regarding anthraquinone structures when specific CAS data is sparse. URL:[Link]

Sources

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